molecular formula C20H34O2 B1232870 5,8,14-Icosatrienoic acid CAS No. 79072-90-5

5,8,14-Icosatrienoic acid

Cat. No.: B1232870
CAS No.: 79072-90-5
M. Wt: 306.5 g/mol
InChI Key: MZHLWKPZCXLYSL-GDDCFCEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,14-Icosatrienoic Acid is a straight-chain, polyunsaturated fatty acid that serves as a molecule of interest in biochemical and lipidomics research. It is characterized by its 20-carbon backbone (eicosanoic) and three double bonds located at the 5, 8, and 14 positions . This structure is similar to other eicosatrienoic acids that are known to be precursors for various bioactive lipid mediators. Researchers utilize this compound to investigate the metabolism and biological activity of non-classical eicosanoid pathways. The double bond configuration suggests it may be a potential substrate for cytochrome P450 (CYP) enzymes, which are known to metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs) and other oxidized lipid signaling molecules . Metabolites such as epoxy- and dihydroxy- derivatives of eicosatrienoic acids are of significant interest in studying cell signaling mechanisms . The compound is for research applications only. 5,8,14-Icosatrienoic Acid is provided for use in laboratory studies to further the understanding of lipid biochemistry, signaling pathways, and their potential research applications. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79072-90-5

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(5E,8E,14E)-icosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6+,13-12+,16-15+

InChI Key

MZHLWKPZCXLYSL-GDDCFCEESA-N

SMILES

CCCCCC=CCCCCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/CCCC/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCCCCC=CCC=CCCCC(=O)O

Synonyms

5,8,14-eicosatrienoic acid

Origin of Product

United States

Foundational & Exploratory

Structural and Metabolic Divergence: 5,8,14-Eicosatrienoic Acid vs. Mead Acid (5,8,11-Eicosatrienoic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyunsaturated fatty acids (PUFAs) serve as the fundamental architecture for cellular signaling and inflammatory cascades. While arachidonic acid (AA) and eicosapentaenoic acid (EPA) dominate lipidomic research, the 20-carbon trienoic acids—specifically Mead acid (5,8,11-eicosatrienoic acid) and its atypical isomer 5,8,14-eicosatrienoic acid —represent critical, yet often overlooked, metabolic nodes. As a Senior Application Scientist, I have structured this whitepaper to dissect their structural nuances, divergent enzymatic origins, and the rigorous analytical methodologies required to differentiate these isobaric lipids in drug development and biomarker discovery.

Structural Biochemistry and Nomenclature

The positional shift of a single double bond fundamentally alters the three-dimensional conformation and enzymatic susceptibility of these fatty acids.

  • Mead Acid (20:3n-9): Systematically named (5Z,8Z,11Z)-eicosatrienoic acid, Mead acid is an omega-9 fatty acid characterized by three methylene-interrupted cis double bonds at positions 5, 8, and 11[1]. This structure makes it a prime substrate for downstream lipoxygenase (LOX) and cyclooxygenase (COX) enzymes[2].

  • 5,8,14-Eicosatrienoic Acid: Systematically named (5Z,8Z,14Z)-eicosatrienoic acid, this isomer contains a non-methylene-interrupted double bond arrangement[3]. The isolation of the Δ14 double bond disrupts standard LOX alignment, effectively diverting its metabolic fate away from canonical leukotriene synthesis[4].

Quantitative Data: Physicochemical Comparison
PropertyMead Acid (5,8,11-ETrA)5,8,14-Eicosatrienoic Acid
IUPAC Name (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Lipid Shorthand 20:3n-920:3 (non-standard n-designation)
Double Bond Positions Δ5, Δ8, Δ11 (Methylene-interrupted)Δ5, Δ8, Δ14 (Isolated double bond at Δ14)
Molecular Formula C₂₀H₃₄O₂C₂₀H₃₄O₂
Exact Mass 306.2559 g/mol 306.2559 g/mol
Biological Role Marker of EFA deficiency; OXER1 agonist precursorLOX pathway intermediate; 12R-HETrE backbone

Enzymatic Origins and Metabolic Plasticity

The biosynthesis of these isomers highlights the adaptive plasticity of mammalian lipid metabolism under stress or genetic alteration.

The Mead Acid Pathway (EFA Deficiency): Under normal physiological conditions, the Δ6-desaturase enzyme (FADS2) preferentially metabolizes omega-6 and omega-3 precursors. However, during essential fatty acid (EFA) deficiency, the lack of competitive substrates allows FADS2 to desaturate oleic acid (18:1n-9). This initiates a cascade of elongation and Δ5-desaturation (via FADS1), culminating in the de novo synthesis of Mead acid[4]. Consequently, elevated serum Mead acid is the definitive clinical biomarker for EFA deficiency.

The 5,8,14-Eicosatrienoic Acid Pathway: Derivatives of the 5,8,14-isomer typically arise from alternative metabolic shunts. For example, in the 12-lipoxygenase (12-LOX) pathway, 12-HETE is oxidized to 12-oxo-ETE. This intermediate is then reduced by a cytosolic Δ10-reductase to 12-oxo-6,8,14-eicosatrienoic acid, which is further reduced to 12R-hydroxy-5,8,14-eicosatrienoic acid (12R-HETrE)[5]. Furthermore, 5,8,14-eicosatrienoic acid serves as an experimental analog to probe 5-LOX specificity, as it is converted to 5-hydroxy-6,8,14-eicosatrienoic acid but fails to form downstream leukotrienes (LTC, LTD, LTE) due to the missing Δ11 bond[4].

metabolic_pathways Oleic Oleic Acid (18:1n-9) Mead Mead Acid (5,8,11-ETrA) Oleic->Mead FADS2 / FADS1 (EFA Deficiency) OxoETrE 5-oxo-ETrE (OXER1 Agonist) Mead->OxoETrE 5-LOX & 5-HEDH Arachidonic Arachidonic Acid (20:4n-6) HETE12 12-HETE Arachidonic->HETE12 12-LOX OxoETE12 12-oxo-ETE HETE12->OxoETE12 12-HEDH OxoETrE12 12-oxo-ETrE OxoETE12->OxoETrE12 Δ10-reductase HETrE12R 12R-HETrE (from 5,8,14-ETrA backbone) OxoETrE12->HETrE12R Reduction

Biosynthetic routes of Mead acid and 5,8,14-ETrA derivatives.

Receptor Pharmacology and Downstream Mediators

Mead acid is metabolized by 5-LOX to 5-hydroxyeicosatrienoic acid (5-HETrE), and subsequently by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to 5-oxoeicosatrienoic acid (5-oxo-ETrE)[2]. 5-oxo-ETrE is a highly potent agonist for the OXER1 receptor, stimulating human blood eosinophil and neutrophil migration, thereby acting as a powerful mediator of allergic and inflammatory reactions[2].

Conversely, the 5,8,14-isomer and its derivatives (like 12R-HETrE) exhibit distinct pharmacological profiles. The structural inability to form canonical leukotrienes allows these molecules to act as competitive inhibitors or dead-end substrates in pro-inflammatory cascades, presenting novel targets for anti-inflammatory drug development[4].

Experimental Methodologies: Self-Validating UPLC-MS/MS Protocol

Differentiating 5,8,11-ETrA and 5,8,14-ETrA in biological matrices is analytically demanding due to their isobaric nature (both yield a deprotonated precursor ion [M-H]- at m/z 305.2). A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system to ensure absolute data integrity.

analytical_workflow Sample Biological Sample (Plasma/Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Spike Internal Standards LC Reverse-Phase UPLC Extraction->LC Isolate Lipid Fraction MS ESI-MS/MS (MRM Mode) LC->MS Baseline Separation Data Isomeric Differentiation & Quantification MS->Data Fragment Analysis

Self-validating UPLC-MS/MS workflow for eicosatrienoic acid isomers.

Step-by-Step Methodology

Phase 1: Matrix Extraction & Internal Standardization

  • Action: Spike 100 µL of plasma with 10 ng of Mead Acid-d6 (stable isotope internal standard) before solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

  • Causality: Biological matrices are rich in zwitterionic phospholipids that cause catastrophic ion suppression in ESI-MS. WAX SPE selectively retains carboxylic acids (like ETrA) while washing away neutral lipids.

  • Validation Check: Calculate the absolute recovery of Mead Acid-d6. The system self-validates if recovery is ≥ 80%. A drop below this threshold automatically flags the batch for SPE breakthrough, preventing false negatives.

Phase 2: Chromatographic Separation (UPLC)

  • Action: Inject 5 µL onto a sub-2 µm C18 UPLC column. Run a shallow gradient of water/acetonitrile (both containing 0.01% acetic acid) from 50% to 90% organic over 15 minutes.

  • Causality: Because the isomers are isobaric, mass spectrometry alone cannot distinguish them without baseline separation. The shallow gradient maximizes interaction time with the stationary phase, exploiting the slight conformational difference caused by the Δ11 vs Δ14 double bond.

  • Validation Check: Monitor the retention time (RT) and peak resolution (Rs) in the Quality Control (QC) sample. The run is only valid for quantification if Rs ≥ 1.5 between the two isomers.

Phase 3: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: ESI- is optimal for fatty acids which readily deprotonate to [M-H]-. While the precursor is identical, the collision-induced dissociation (CID) fragments differ based on the proximity of the double bonds to the cleavage sites.

  • Validation Check: Monitor the ratio of the quantifier transition to the qualifier transition. A variance of >15% from the neat reference standard indicates co-eluting isobaric interference, invalidating that specific sample's result.

References

  • Title: MEAD ACID Source: Ataman Kimya URL: [Link]

  • Title: Mead Acid | C20H34O2 | CID 5312531 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mead acid Source: Wikipedia URL: [Link]

  • Title: Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: FADS2 Function Loss at the Cancer Hotspot 11q13 Locus Diverts Lipid Signaling Precursor Synthesis to Unusual Eicosanoid Fatty Acids Source: ResearchGate URL: [Link]

Sources

The Biological and Analytical Landscape of cis-5, cis-8, cis-14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural biology, metabolic functionalization, and self-validating LC-MS/MS quantification workflows.

Executive Summary & Chemical Identity

While arachidonic acid (5,8,11,14-eicosatetraenoic acid) dominates lipidomic discussions, its trienoic counterpart—cis-5, cis-8, cis-14-eicosatrienoic acid —serves as a critical structural backbone for several highly potent lipid mediators.

The formal IUPAC name for this molecule is (5Z,8Z,14Z)-eicosa-5,8,14-trienoic acid [1]. As a free fatty acid, it is a rare polyunsaturated fatty acid (PUFA) isomer[2]. However, its true biological significance emerges when the C11-C12 double bond of arachidonic acid is enzymatically modified (epoxidized or hydroxylated), leaving the 5, 8, and 14 cis-double bonds intact to form the 5,8,14-eicosatrienoic acid scaffold[3].

Quantitative Physicochemical Properties

The following table summarizes the core properties of the base fatty acid and its primary functionalized derivatives[1][4][5].

PropertyValue / Description
IUPAC Name (5Z,8Z,14Z)-eicosa-5,8,14-trienoic acid
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
Lipid Number 20:3
Key Epoxide Derivative 11,12-epoxy-5,8,14-eicosatrienoic acid (11,12-EET)
Key Hydroxyl Derivative 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE)

Mechanistic Biology: The Eicosanoid Backbone

The 5,8,14-eicosatrienoic acid structure is rarely found unmodified in mammalian tissues. Instead, it acts as the core scaffold for specialized pro-resolving and vasoactive mediators. The specific cis-geometry of the 5, 8, and 14 double bonds creates a highly specific kinked spatial conformation required for receptor binding.

  • The Cytochrome P450 Epoxygenase Pathway (11,12-EET): Cytochrome P450 enzymes (primarily CYP2C and CYP2J families) convert arachidonic acid into (commonly known as 11,12-EET)[5]. This molecule functions as an endothelium-derived hyperpolarizing factor (EDHF)[6]. It activates large-conductance calcium-activated potassium (BKCa) channels on smooth muscle cells, inducing potent vasodilation and promoting angiogenesis[6].

  • The Epidermal CYP2B19 / Lipoxygenase Pathway (12-HETrE): In the epidermis, arachidonic acid is metabolized via CYP2B19 and 12-lipoxygenase (12-LOX) pathways into (12-HETrE)[3]. This specific metabolite is heavily implicated in keratinocyte differentiation and the modulation of localized skin inflammation[3].

Pathway AA Arachidonic Acid (5,8,11,14-Eicosatetraenoic Acid) CYP Cytochrome P450 (e.g., CYP2C, CYP2J, CYP2B19) AA->CYP Epoxidation (Endothelium) LOX Lipoxygenase (12-LOX) AA->LOX Oxygenation (Epidermis) EET 11,12-EET (11,12-epoxy-5,8,14-eicosatrienoic acid) CYP->EET CYP Epoxygenases HETrE 12-HETrE (12-hydroxy-5,8,14-eicosatrienoic acid) CYP->HETrE CYP2B19 Pathway LOX->HETrE Reductase Pathway DHET 11,12-DHET (11,12-dihydroxy-5,8,14-eicosatrienoic acid) EET->DHET Soluble Epoxide Hydrolase (sEH)

Metabolic functionalization of arachidonic acid into 5,8,14-eicosatrienoic acid derivatives.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Std (e.g., 11,12-EET-d11) Sample->Spike Aliquot SPE Solid Phase Extraction (Polymeric HLB) Spike->SPE Protein Crash LCMS UPLC-MS/MS (ESI Negative Mode) SPE->LCMS Elute & Reconstitute Data Quantification & Validation LCMS->Data MRM Transitions

Self-validating UPLC-MS/MS workflow for the quantification of eicosatrienoic acid derivatives.

Step-by-Step Methodology & Causality

Step 1: Sample Collection & Quenching

  • Action: Immediately flash-freeze tissues in liquid nitrogen or collect plasma in EDTA tubes pre-treated with triphenylphosphine (TPP) and indomethacin.

  • Causality: TPP reduces artifactual ex vivo autoxidation of lipids, while indomethacin halts cyclooxygenase (COX) activity, preserving the endogenous lipid profile.

Step 2: Internal Standard Integration (Validation Gate 1)

  • Action: Spike samples with 10 ng of deuterated internal standards (e.g., 11,12-EET-d11).

  • Causality: Accounts for matrix-specific ion suppression and extraction losses.

  • Self-Validation Check: If the absolute peak area of the internal standard drops below 50% compared to a neat solvent standard, the matrix effect is too high. The sample must be diluted or re-extracted.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the crashed supernatant onto a polymeric reversed-phase sorbent (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% ethyl acetate.

  • Causality: The polymeric backbone retains the hydrophobic eicosatrienoic acid tail, while the aqueous wash step removes hydrophilic salts and peptides that cause ion suppression.

Step 4: UPLC-MS/MS Analysis (Validation Gate 2)

  • Action: Analyze via Electrospray Ionization in negative mode (ESI-). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 319.2 → 167.1 for 11,12-EET).

  • Causality: ESI- is chosen because the terminal carboxylic acid of the eicosatrienoic backbone readily deprotonates to [M-H]⁻, yielding massive signal-to-noise gains over positive mode.

  • Self-Validation Check: Chromatographic resolution must baseline-separate 11,12-EET from its regioisomer 14,15-EET. Failure to achieve baseline separation will result in isobaric interference and false quantification.

Therapeutic Implications in Drug Development

From a pharmacological perspective, targeting the 5,8,14-eicosatrienoic acid pathway primarily involves stabilizing its epoxidized form. Endogenous 11,12-epoxy-5,8,14-eicosatrienoic acid is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the biologically inactive 11,12-DHET (11,12-dihydroxy-5,8,14-eicosatrienoic acid)[7].

Because 11,12-EET exhibits potent anti-inflammatory, vasodilatory, and analgesic properties, sEH inhibitors are currently a major focus in clinical trials for treating hypertension, heart failure, and neuropathic pain. By inhibiting sEH, drug developers aim to prolong the half-life of the 5,8,14-eicosatrienoic acid epoxide scaffold in circulation.

References

  • Evans, R. W., & Sprecher, H. (1985). "Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues". Chemistry and Physics of Lipids.[Link]

  • PubChem. "11,12-Epoxyeicosatrienoic acid". National Center for Biotechnology Information.[Link]

  • Fleming, I. (2006). "From endothelium-derived hyperpolarizing factor (EDHF) to angiogenesis: Epoxyeicosatrienoic acids (EETs) and cell signaling". Prostaglandins & Other Lipid Mediators.[Link]

  • Keeney, D. S., et al. (2006). "A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes". Journal of Pharmacology and Experimental Therapeutics.[Link]

Sources

The Polymethylene-Interrupted Fatty Acid 5,8,14-Eicosatrienoic Acid (5,8,14-20:3): Biosynthesis, Analytical Methodologies, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While methylene-interrupted polyunsaturated fatty acids (PUFAs) like arachidonic acid (5,8,11,14-20:4) dominate mammalian lipid biochemistry, polymethylene-interrupted fatty acids (PMIFAs) represent a specialized class of lipids with profound signaling capabilities. The fatty acid 5,8,14-eicosatrienoic acid (5,8,14-20:3) is a unique PMIFA structural motif. Unlike its isomer sciadonic acid (5,11,14-20:3)—which is primarily derived from gymnosperm seed oils—the 5,8,14-20:3 backbone is actively generated in mammalian tissues as an oxygenated metabolite. This whitepaper provides an in-depth technical analysis of the structural chemistry, CYP-dependent biosynthesis, and self-validating analytical methodologies required to study 5,8,14-20:3 and its anti-inflammatory derivatives.

Structural Chemistry & Isomerism

The biological function of a fatty acid is strictly dictated by its chain length, double-bond geometry, and the spacing between unsaturations. A standard PUFA features double bonds separated by a single methylene (-CH₂-) group. In contrast, 5,8,14-eicosatrienoic acid possesses three cis double bonds at the Δ5, Δ8, and Δ14 positions.

The structural causality of its unique behavior lies in the gap between C8 and C14. Because this segment contains four methylene groups, it disrupts the standard pi-electron cloud continuity found in arachidonic acid. This polymethylene interruption prevents standard cyclooxygenase (COX) and lipoxygenase (LOX) enzymes from fully metabolizing the lipid into classic pro-inflammatory prostaglandins or leukotrienes, shifting its metabolic fate toward highly specific cytochrome P450 (CYP) pathways[1].

Table 1: Structural Comparison of Key C20 Polyunsaturated Fatty Acids

Fatty Acid Common NameLipid NumberDouble Bond Positions (Δ)Interruption TypePrimary Biological Role
Arachidonic Acid 20:45, 8, 11, 14Methylene-interruptedPro-inflammatory eicosanoid precursor
Sciadonic Acid 20:35, 11, 14Polymethylene-interrupted (Δ5-Δ11)Dietary anti-inflammatory substitute
5,8,14-Eicosatrienoic Acid 20:35, 8, 14Polymethylene-interrupted (Δ8-Δ14)Epidermal metabolic intermediate
12-HETrE 20:3-OH5, 8, 14Polymethylene-interrupted (Δ8-Δ14)Epidermal differentiation mediator

Epidermal Biosynthesis and Signaling Pathways

The 5,8,14-20:3 structure is primarily observed in vivo as an oxygenated metabolite framework. In mammalian epidermis, arachidonic acid is utilized by a diverse array of lipid-metabolizing enzymes. Recent functional studies have isolated a highly specific biosynthetic pathway driven by CYP2B19 , a keratinocyte-specific epoxygenase[2].

The CYP2B19 Epoxygenase Pathway

When arachidonic acid is processed by epidermal microsomes, CYP2B19 facilitates an epoxidation reaction. While standard epoxidation yields 11,12-epoxyeicosatrienoic acid (11,12-EET), an alternative NADPH-dependent pathway generates 11,12-epoxy-5,8,14-eicosatrienoic acid . This epoxide acts as a transient intermediate that undergoes rapid isomerization and reduction to form 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) and 12-oxo-5,8,14-eicosatrienoic acid [2].

These epoxyeicosatrienoic acids are not merely metabolic byproducts; they are potent signaling molecules. They exhibit robust anti-inflammatory properties by inhibiting the activation of NF-κB and subsequently downregulating the expression of vascular cell adhesion molecules (VCAM-1), thereby preventing leukocyte adhesion to endothelial walls[3].

Biosynthesis AA Arachidonic Acid (5,8,11,14-20:4) CYP CYP2B19 Epoxygenase (Epidermal Microsomes) AA->CYP NADPH + O2 EET 11,12-epoxy-5,8,14-eicosatrienoic acid (Anti-inflammatory Mediator) CYP->EET Epoxidation HETrE 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) EET->HETrE Isomerization / Reduction OXO 12-oxo-5,8,14-eicosatrienoic acid EET->OXO Oxidation

Biosynthetic pathway of 5,8,14-20:3 derivatives from arachidonic acid via CYP2B19.

Self-Validating Analytical Methodologies

The structural elucidation of PMIFAs is notoriously difficult. Standard electron ionization (EI) GC-MS induces double-bond migration along the aliphatic chain, rendering the mass spectra of 5,8,14-20:3 indistinguishable from its isomers (e.g., 5,11,14-20:3)[4]. To ensure absolute scientific integrity, researchers must employ specialized, self-validating mass spectrometry workflows [5].

Workflow Sample Biological Sample (Epidermal Tissue/Microsomes) Extract Lipid Extraction (Matyash MTBE Method) Sample->Extract Deriv Derivatization (Methylation to FAMEs) Extract->Deriv Neutral Lipids LCMS LC-ESI-MS/MS (Intact Oxygenated Metabolites) Extract->LCMS Polar/Oxygenated Lipids GCMS GC-CACI-MS/MS (Double Bond Localization) Deriv->GCMS Acetonitrile Reagent Gas Data Isomer Identification & Structural Validation GCMS->Data Diagnostic Fragments LCMS->Data MRM Transitions

Analytical workflow for the extraction and mass spectrometric identification of 5,8,14-20:3 isomers.

GC-CACI-MS/MS for Intact PMIFA Localization

To definitively map the Δ5, Δ8, and Δ14 double bonds, Covalent Adduct Chemical Ionization (CACI) must be utilized.

  • Lipid Extraction: Homogenize the tissue using the Matyash method (Methyl tert-butyl ether/Methanol/Water).

    • Causality: MTBE forces the lipid-rich organic layer to the top of the biphasic system. This minimizes lipid degradation and prevents contamination from the precipitated protein pellet at the bottom, unlike the traditional Folch method.

  • Derivatization: Convert free fatty acids to Fatty Acid Methyl Esters (FAMEs) using 1% H₂SO₄ in methanol at 70°C.

    • Causality: Methylation neutralizes the polar carboxylic acid headgroup, drastically increasing volatility for gas-phase chromatographic separation.

  • Chromatographic Separation: Inject the FAMEs onto a highly polar cyanopropyl capillary column (e.g., BPX-70, 25m × 0.22mm).

    • Causality: The strong dipole interactions of the cyanopropyl phase resolve closely related positional isomers (separating 5,8,14-20:3 from 5,11,14-20:3) based on subtle differences in pi-electron distribution.

  • CACI-MS/MS Analysis: Introduce acetonitrile as a reagent gas into the MS ion source.

    • Causality: Acetonitrile forms a reactive 1-methyleneimino-1-ethenylium ion (m/z 54). This ion covalently binds to the carbon-carbon double bonds in their native positions without inducing migration. Subsequent collision-induced dissociation (CID) yields diagnostic fragment ions that mathematically pinpoint the exact locations of the Δ5, Δ8, and Δ14 bonds.

    • Validation Mechanism: The protocol is self-validating by spiking the sample with a stable-isotope labeled sciadonic acid standard. A distinct shift in the diagnostic fragment mass corresponding to the Δ8 versus Δ11 position definitively confirms the 5,8,14-isomer identity.

LC-ESI-MS/MS for Oxygenated Metabolites (12-HETrE)

For downstream oxygenated metabolites, GC-MS is inappropriate due to the thermal instability of epoxides and hydroxyls.

  • Microsomal Incubation: Reconstitute epidermal microsomes with 50 μM arachidonic acid and 1 mM NADPH.

    • Causality: NADPH is the obligatory electron donor required for the CYP2B19 epoxygenase to catalyze the insertion of oxygen into the arachidonic acid backbone.

  • Solid Phase Extraction (SPE): Purify the reaction mixture using a C18 SPE cartridge, washing with 15% methanol and eluting with ethyl acetate.

    • Causality: This step removes hydrophilic salts and unreacted NADPH, preventing severe ion suppression in the electrospray source.

  • Reversed-Phase HPLC: Utilize a C18 column (5 μm, 250 × 4.6 mm) with an isocratic mobile phase of acetonitrile/water/acetic acid (50:50:0.1).

    • Causality: The polymethylene interruption alters the hydrophobicity of 12-HETrE compared to standard 12-HETE, allowing baseline chromatographic resolution of these isobaric compounds.

  • Negative Electrospray Ionization (ESI-) MS: Operate the mass spectrometer in negative ion mode.

    • Causality: The carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ anion, providing maximum sensitivity for eicosanoids without requiring derivatization.

    • Validation Mechanism: The system is self-validated by running the assay with [1-¹⁴C]arachidonic acid. The detected m/z 321 peak for 12-HETrE must perfectly co-elute with the radioactive peak detected by an inline radiodetector, proving the metabolite is a direct downstream product of the substrate[2].

Pharmacological Potential

The discovery of the 5,8,14-20:3 metabolic axis opens novel avenues for drug development. Because 11,12-epoxy-5,8,14-eicosatrienoic acid and 12-HETrE serve as endogenous anti-inflammatory mediators and regulators of epidermal differentiation, they are prime targets for dermatological pharmacology. Developing stable, synthetic analogs of 5,8,14-20:3 derivatives that resist rapid degradation by soluble epoxide hydrolase (sEH) could yield next-generation topical therapeutics for inflammatory skin conditions such as psoriasis and atopic dermatitis.

References

  • Du L, et al. "A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes." Journal of Pharmacology and Experimental Therapeutics. 2006. URL: [Link]

  • Node K, et al. "New role for epoxyeicosatrienoic acids as anti-inflammatory mediators." Trends in Pharmacological Sciences. 2000. URL: [Link]

  • Powell WS, Rokach J. "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid." Biochimica et Biophysica Acta. 2015. URL: [Link]

  • Zhang JY, et al. "A Rare Eicosanoid Precursor Analogue, Sciadonic Acid (5Z,11Z,14Z-20:3), Detected In Vivo in Hormone Positive Breast Cancer Tissue." Prostaglandins Leukotrienes and Essential Fatty Acids. 2018. URL: [Link]

  • Randolph CE, et al. "Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome." Nature Communications. 2023. URL: [Link]

Sources

The Enigmatic Role of 5,8,14-Eicosatrienoic Acid: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the biological functions of 5,8,14-eicosatrienoic acid, also known as Mead acid. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique omega-9 fatty acid. We will delve into its biosynthesis, its complex and often contradictory roles in inflammation and cancer, and the signaling pathways it modulates. This document moves beyond a simple recitation of facts to explain the causal relationships behind its multifaceted activities, offering field-proven insights into its study.

Introduction: More Than a Marker of Deficiency

For decades, 5,8,14-eicosatrienoic acid (Mead acid) was primarily regarded as a biochemical indicator of essential fatty acid deficiency (EFAD).[1][2] In the absence of sufficient dietary intake of essential fatty acids like linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), the body compensates by desaturating and elongating the endogenously produced oleic acid (an omega-9 fatty acid), leading to the accumulation of Mead acid.[1][2][3] Consequently, an elevated ratio of Mead acid to arachidonic acid in plasma is a classic diagnostic marker for EFAD.[1]

However, emerging research has unveiled a more intricate and functionally significant role for Mead acid, suggesting it is not merely a passive byproduct of a deficient state but an active signaling molecule with diverse physiological and pathological implications.[1][2] This guide will explore the biosynthesis of Mead acid, its metabolic fate, and its profound influence on cellular processes, particularly in the contexts of inflammation and oncology.

Biosynthesis and Metabolism: A Tale of Two Pathways

The synthesis of Mead acid from oleic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. Two principal pathways have been identified, both culminating in the formation of 5,8,14-eicosatrienoic acid. These pathways involve the sequential action of fatty acid desaturases (Fads) and elongases (Elovl).[1]

Pathway 1:

  • 18:1n-9 (Oleic acid) is desaturated by Fads2 to 18:2n-9 .

  • 18:2n-9 is elongated by Elovl5 to 20:2n-9 .

  • 20:2n-9 is desaturated by Fads1 to 20:3n-9 (Mead acid) .

Pathway 2:

  • 18:1n-9 (Oleic acid) is elongated by Elovl5 to 20:1n-9 .

  • 20:1n-9 is desaturated by Fads2 to 20:2n-9 .

  • 20:2n-9 is desaturated by Fads1 to 20:3n-9 (Mead acid) .

Diagram: Biosynthetic Pathways of Mead Acid

Biosynthesis of 5,8,14-Eicosatrienoic Acid (Mead Acid) cluster_pathways OA1 18:1n-9 (Oleic Acid) n9_18_2 18:2n-9 OA1->n9_18_2 Fads2 n9_20_2_1 20:2n-9 n9_18_2->n9_20_2_1 Elovl5 MA1 20:3n-9 (Mead Acid) n9_20_2_1->MA1 Fads1 OA2 18:1n-9 (Oleic Acid) n9_20_1 20:1n-9 OA2->n9_20_1 Elovl5 n9_20_2_2 20:2n-9 n9_20_1->n9_20_2_2 Fads2 MA2 20:3n-9 (Mead Acid) n9_20_2_2->MA2 Fads1

Caption: Two identified pathways for the biosynthesis of Mead acid from oleic acid.

Once synthesized, Mead acid can be metabolized by the same enzymatic machinery that acts on arachidonic acid, namely cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes.[1][2] This metabolic competition is a crucial aspect of its biological activity.

  • Lipoxygenase (LOX) Pathway: 5-lipoxygenase metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE), which is further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[4] 5-oxo-ETrE is a potent chemoattractant for eosinophils and neutrophils, suggesting a pro-inflammatory role.[4]

  • Cyclooxygenase (COX) Pathway: While not a substrate for prostaglandin synthesis in the same way as arachidonic acid, Mead acid can be oxidized by COX enzymes.[4]

  • Cytochrome P450 (CYP450) Pathway: Mead acid can also be metabolized by CYP450 enzymes to form various hydroxy and epoxy derivatives, although this area is less explored compared to arachidonic acid metabolism.

The Dichotomous Role of Mead Acid in Inflammation

The influence of Mead acid on inflammatory processes is complex and appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory activities.

Pro-Inflammatory Actions

As mentioned, the 5-LOX metabolite of Mead acid, 5-oxo-ETrE, is a potent chemoattractant for inflammatory cells.[4] It is believed to exert its effects by binding to the 5-oxo-ETE receptor (OXER1), a G-protein coupled receptor (GPCR) also activated by the arachidonic acid-derived 5-oxo-ETE.[4] This suggests that in certain inflammatory settings, Mead acid can contribute to the recruitment and activation of leukocytes, thereby amplifying the inflammatory response.

Anti-Inflammatory and Pro-Resolving Functions

Conversely, several studies have highlighted the anti-inflammatory properties of Mead acid. It has been shown to suppress the synthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4) in rats. This inhibition of the 5-LOX pathway in vivo suggests a potential anti-inflammatory mechanism.[1]

Furthermore, recent research has demonstrated that Mead acid can ameliorate skin inflammation in models of irritant and allergic contact dermatitis.[5][6] These anti-inflammatory effects are mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its activation by Mead acid leads to the suppression of keratinocyte hyperproliferation and the reduced expression of neutrophil chemoattractants.[5]

Diagram: Dual Role of Mead Acid in Inflammation

Inflammatory Signaling of Mead Acid cluster_pro Pro-Inflammatory cluster_anti Anti-Inflammatory MA 5,8,14-Eicosatrienoic Acid (Mead Acid) LOX 5-Lipoxygenase MA->LOX PPARa PPARα Activation MA->PPARa HETrE 5-HETrE LOX->HETrE oxoETrE 5-oxo-ETrE HETrE->oxoETrE OXER1 OXER1 Receptor oxoETrE->OXER1 Inflammation_up Inflammation (Neutrophil & Eosinophil Chemotaxis) OXER1->Inflammation_up Gene_exp ↓ Expression of Neutrophil Chemoattractants PPARa->Gene_exp Keratinocyte ↓ Keratinocyte Hyperproliferation PPARa->Keratinocyte Inflammation_down ↓ Skin Inflammation Gene_exp->Inflammation_down Keratinocyte->Inflammation_down

Caption: Mead acid exhibits both pro- and anti-inflammatory properties.

The Intricate Relationship Between Mead Acid and Cancer

The role of Mead acid in cancer is multifaceted and, much like its role in inflammation, appears to be dependent on the specific cancer type and cellular context.

Effects on Cell Proliferation and Adhesion

Studies on various human cancer cell lines have yielded contrasting results regarding the effect of Mead acid on cell proliferation. For instance, in one study, Mead acid decreased cell proliferation in MCF-7 breast cancer cells but increased it in HRT-18 colon cancer cells.[7]

A significant aspect of Mead acid's influence on cancer progression is its ability to modulate the expression of cell-cell adhesion molecules, such as E-cadherin. Reduced E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a process that facilitates cancer cell invasion and metastasis. Mead acid has been shown to decrease the expression of E-cadherin in human squamous cell carcinoma cells, which was associated with increased invasion.[1] However, in MCF-7 cells, it was found to increase E-cadherin expression.[7]

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Research has indicated that Mead acid can suppress the growth of human breast cancer cells by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptors, VEGFR1 and VEGFR2.[1] This suggests that Mead acid may have anti-angiogenic properties, thereby hindering tumor progression.

The table below summarizes the observed effects of Mead acid on different cancer cell lines, highlighting its cell-type-specific activity.

Cancer Cell LineEffect on ProliferationEffect on E-cadherin ExpressionReference
T-24 (Urothelium)-Undetectable[7]
MCF-7 (Breast)DecreasedIncreased[7]
HRT-18 (Colon)IncreasedDecreased[7]
Squamous Cell CarcinomaIncreased (at high conc.)Decreased[1]

Experimental Protocols for the Study of 5,8,14-Eicosatrienoic Acid

The following are representative protocols for the investigation of Mead acid's biological functions. These should be adapted and optimized for specific experimental systems.

Quantification of 5,8,14-Eicosatrienoic Acid in Biological Samples

Principle: This protocol outlines the extraction and quantification of Mead acid from plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for lipid analysis.[8]

Materials:

  • Biological sample (plasma, cell culture supernatant)

  • Internal standard (e.g., deuterated Mead acid)

  • Methanol, acetonitrile, water, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the sample on ice.

    • Add the internal standard to the sample.

    • Precipitate proteins by adding cold methanol.

    • Centrifuge to pellet the precipitate.

  • Lipid Extraction:

    • Perform solid-phase extraction (SPE) on the supernatant to isolate the lipid fraction.

    • Elute the lipids and evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the fatty acids using a suitable C18 reversed-phase column.

    • Detect and quantify Mead acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the concentration of Mead acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Assessment of Cell Proliferation

Principle: This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of Mead acid on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5,8,14-Eicosatrienoic acid (dissolved in a suitable solvent, e.g., ethanol)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Mead acid. Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Proliferation Assay:

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Diagram: Experimental Workflow for Assessing Mead Acid's Effect on Cell Proliferation

Cell Proliferation Assay Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with Mead Acid (various concentrations) & vehicle control adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Add MTT/WST-1 reagent incubate->assay read Measure absorbance with microplate reader assay->read analyze Analyze data: % viability vs. control read->analyze end End analyze->end

Caption: A typical workflow for evaluating the impact of Mead acid on cell proliferation.

Conclusion and Future Directions

5,8,14-Eicosatrienoic acid has emerged from the shadow of being a mere biomarker of essential fatty acid deficiency to be recognized as a bioactive lipid with significant and complex roles in health and disease. Its ability to be metabolized into a range of eicosanoids that can exert both pro- and anti-inflammatory effects, coupled with its cell-type-specific influence on cancer progression, makes it a fascinating and important area of study.

Future research should focus on several key areas:

  • Receptor Deconvolution: A more thorough characterization of the receptors that bind Mead acid and its metabolites is needed to fully understand its signaling mechanisms.

  • In Vivo Studies: While in vitro studies have provided valuable insights, more comprehensive in vivo studies in various disease models are required to elucidate the physiological and pathological relevance of Mead acid.

  • Therapeutic Potential: The dual nature of Mead acid's activity presents both challenges and opportunities for therapeutic development. Targeting the enzymes involved in its metabolism or its specific receptors could offer novel strategies for the treatment of inflammatory diseases and cancer.

The continued exploration of the enigmatic functions of Mead acid will undoubtedly provide a deeper understanding of lipid signaling and may pave the way for new therapeutic interventions.

References

  • Wikipedia. Mead acid. [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Lipids in Health and Disease, 22(1), 172. [Link]

  • Biringer, R. G. (2020). A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action. Prostaglandins & Other Lipid Mediators, 151, 106471. [Link]

  • Downs, A. W., & Fan, D. P. (1981). Measurement of 5,8,11, 14-icosatetraynoic acid in plasma by gas-liquid chromatography. Journal of Lipid Research, 22(3), 541–543. [Link]

  • Cowart, L. A., Wei, S., Hsu, M. H., Johnson, E. F., & Spector, A. A. (2002). 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-α. American Journal of Physiology-Cell Physiology, 282(4), C953–C961. [Link]

  • Kortz, L., Dorow, J., & Ceglarek, U. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(12), 979–1002. [Link]

  • Tiwari, S., Kadekaro, A. L., & Kadekaro, T. Y. (2023). Mead acid inhibits retinol-induced irritant contact dermatitis via peroxisome proliferator-activated receptor alpha. Frontiers in Molecular Biosciences, 10, 1097955. [Link]

  • ResearchGate. (n.d.). Mead acid inhibits neutrophil infiltration in retinol-induced irritant...[Link]

  • ResearchGate. (2023). (PDF) The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. [Link]

  • PubMed. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. [Link]

  • Ziboh, V. A. (1981). The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism. Lipids, 16(4), 244–250. [Link]

  • PubMed. (2011). Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to... [Link]

  • Duebner, J., & Jones, P. G. (2015). GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids. ACS Synthetic Biology, 4(10), 1067–1073. [Link]

  • ResearchGate. (n.d.). (PDF) 5(S)-Hydroxy-6-8,11,14-E,Z,Z,Z-eicosatetraenoate stimulates PC3 cell signaling and growth by a receptor-dependent mechanism. [Link]

  • PubMed. (2006). 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 1203, 79–96. [Link]

  • Tuscany Diet. Mead acid. [Link]

  • Brücher, B. L. D. M., & Jamall, I. S. (2019). Eicosanoids in carcinogenesis. 4open, 2, 8. [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of mead acid and other polyunsaturated fatty...[Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 1203, 79–96. [Link]

  • Okuyama, H., Kobayashi, T., & Watanabe, S. (2007). Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice. Journal of Lipid Research, 48(1), 132–141. [Link]

  • Kalinski, P. (2020). Eicosanoids in Cancer: New Roles in Immunoregulation. Frontiers in Oncology, 10, 595494. [Link]

  • BioKB. (n.d.). Relationship - 8,11,14-Eicosatrienoic Acid - activates - apoptotic process. [Link]

  • Reboul, E. (2016). Role of PPARγ in the nutritional and pharmacological actions of carotenoids. Nutrients, 8(5), 269. [Link]

  • Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59–82. [Link]

  • Gotlinger, K. H., & Harder, D. R. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Pharmacological Reviews, 68(3), 637–674. [Link]

  • Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors α and δ. Proceedings of the National Academy of Sciences, 94(9), 4318–4323. [Link]

  • Eynard, A. R., & Lopez, C. B. (2003). Effects of eicosatrienoic acid (20:3 n-9, Mead's acid) on some promalignant-related properties of three human cancer cell lines. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 177–188. [Link]

  • Kawasaki, T., & Kawai, T. (2014). Toll-Like Receptor Signaling Pathways. Frontiers in Immunology, 5, 461. [Link]

  • Afriyie-Asante, A., & Am-Afa, D. K. (2023). GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis. Frontiers in Endocrinology, 14, 1205315. [Link]

  • ResearchGate. (n.d.). Assessment of MEA's concentration-dependent impact on cell...[Link]

  • Smith, N. J., Stoddart, L. A., & Milligan, G. (2010). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology, 78(5), 857–867. [Link]

  • Al-Kafaji, G., & Al-Mahdi, A. (2024). Exploring the Interplay between Fatty Acids, Inflammation, and Type 2 Diabetes. International Journal of Molecular Sciences, 25(5), 2883. [Link]

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Technical Monograph: 5,8,14-Eicosatrienoic Acid (CAS 90105-02-5)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 5,8,14-eicosatrienoic acid, structured for researchers and drug development professionals.

Status: Research Grade Lipid / Metabolic Probe Primary Application: 5-Lipoxygenase (5-LO) Mechanistic Studies; Eicosanoid Shunt Metabolite Profiling

Executive Summary

5,8,14-Eicosatrienoic acid (5,8,14-20:3) is a rare, polymethylene-interrupted fatty acid (PMI-FA) isomer of the eicosatrienoic series. Unlike its biologically ubiquitous isomers—Dihomo-γ-linolenic acid (8,11,14-20:3) and Mead acid (5,8,11-20:3)—the 5,8,14-isomer possesses a unique "skipped" double bond structure where the


 unsaturation is absent.

This structural anomaly renders 5,8,14-20:3 a critical pharmacological tool. It functions as a "suicide" or "dead-end" substrate for 5-lipoxygenase (5-LO) , allowing researchers to uncouple the initial oxygenation step of leukotriene biosynthesis from the subsequent dehydration step that forms Leukotriene A4 (LTA4). Furthermore, the 5,8,14-triene backbone appears in vivo as a reduced metabolite of 12-HETE in corneal and neutrophil signaling, marking it as a specific footprint of reductive eicosanoid metabolism.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
Systematic Name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
CAS Number 90105-02-5
Synonyms FA 20:3; 5,8,14-ETrE
Molecular Formula C

H

O

Molecular Weight 306.48 g/mol
Double Bond Architecture Polymethylene-Interrupted (PMI);

Solubility Ethanol (>100 mg/mL), DMSO (>100 mg/mL), DMF (>100 mg/mL), PBS pH 7.2 (~0.15 mg/mL)
Stability Air-sensitive; store at -20°C under inert gas (Ar or N

)
Appearance Colorless to pale yellow oil
Structural Significance

The absence of the methylene-interrupted double bond at position C11 is the defining feature of this molecule. In standard arachidonic acid (5,8,11,14-20:4) metabolism, the C11 double bond is essential for the formation of the conjugated triene system found in leukotrienes. Its absence in 5,8,14-20:3 blocks this electronic rearrangement.

Biological Mechanisms & Pharmacology[9]

The 5-Lipoxygenase "Dead-End" Mechanism

5,8,14-Eicosatrienoic acid is a high-affinity substrate for 5-lipoxygenase (5-LO). However, the enzymatic turnover is incomplete due to the missing


 double bond.
  • Step 1 (Oxygenation): 5-LO abstracts a hydrogen from C7 (facilitated by the

    
     and 
    
    
    
    double bonds) and inserts molecular oxygen to form 5-hydroperoxy-6,8,14-eicosatrienoic acid (5-HpETrE) .
  • Step 2 (LTA Synthase Blockade): In arachidonic acid, 5-LO would subsequently abstract a hydrogen from C10 to form the epoxide LTA4. This requires the

    
     double bond to delocalize the electron density. In 5,8,14-20:3, the C11 position is saturated, preventing the formation of the unstable epoxide.
    
  • Outcome: The reaction arrests at the hydroperoxide/hydroxide stage (5-HPETrE / 5-HETrE), making this lipid an excellent probe for isolating the oxygenase activity of 5-LO from its LTA synthase activity.

The Reductive Metabolic Shunt (Cornea & Neutrophils)

While the free acid is often used exogenously, the 5,8,14-triene backbone is generated endogenously via a specific reductive pathway acting on 12-HETE. This pathway is active in corneal epithelial cells and leukocytes, serving to regulate inflammatory signaling by converting the active 12-HETE into the inactive 12-HETrE.

Pathway Logic:

  • Oxidation: Arachidonic acid is converted to 12(R)-HETE or 12(S)-HETE.[1]

  • Dehydrogenation: 12-HETE is oxidized to 12-oxo-ETE (12-oxo-5,8,10,14-20:4).

  • Reductive Saturation: An NADPH-dependent reductase (12-oxoeicosanoid

    
    -reductase) specifically targets the 
    
    
    
    double bond of the conjugated dienone system.
  • Result: The saturation of

    
     (and lack of 
    
    
    
    ) yields the 5,8,14-triene backbone (12-oxo-5,8,14-ETrE), which is then reduced to 12-hydroxy-5,8,14-eicosatrienoic acid .

G AA Arachidonic Acid (5,8,11,14-20:4) HETE 12-HETE (5,8,10,14-20:4) AA->HETE 12-LOX / CYP450 OxoETE 12-oxo-ETE (5,8,10,14-20:4) HETE->OxoETE 12-HEDH (Dehydrogenase) OxoETrE 12-oxo-5,8,14-ETrE (Skipped Triene Backbone) OxoETE->OxoETrE Δ10-Reductase (NADPH-dependent) Final 12-hydroxy-5,8,14-ETrE (Inactive Metabolite) OxoETrE->Final Reductase

Figure 1: The "Reductive Shunt" pathway converting Arachidonic Acid to the 5,8,14-triene backbone, effectively inactivating the inflammatory potential of 12-HETE.

Experimental Protocols

5-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol uses 5,8,14-20:3 to measure 5-LO oxygenase kinetics without interference from LTA4 hydrolysis products.

Materials:

  • Purified recombinant 5-LO.

  • Substrate: 5,8,14-Eicosatrienoic acid (100 µM stock in EtOH).

  • Buffer: 50 mM Tris-HCl, 2 mM CaCl

    
    , 1 mM ATP, pH 7.5.
    

Procedure:

  • Equilibration: Incubate 1 mL of Buffer at 37°C.

  • Blanking: Add enzyme and record baseline absorbance at 235 nm (conjugated diene formation).

  • Initiation: Add 5,8,14-20:3 (Final concentration 10-20 µM).

  • Measurement: Monitor increase in Abs

    
     for 2-5 minutes.
    
  • Calculation: Use extinction coefficient

    
     for the 5-hydroperoxy-6,8,14-triene product.
    
    • Note: Unlike AA, the product is stable and does not degrade into leukotrienes, providing a linear kinetic trace.

GC-MS Identification Profiling

To distinguish 5,8,14-20:3 from other isomers (like Mead acid 5,8,11), derivatization to the Fatty Acid Methyl Ester (FAME) or Picolinyl ester is required for mass spectrometry.

Derivatization (FAME):

  • Dissolve 50 µg lipid in 500 µL Boron Trifluoride (BF

    
    )-Methanol (14%).
    
  • Heat at 60°C for 10 minutes.

  • Extract with Hexane (2 x 500 µL).

  • Dry under N

    
     and reconstitute in Hexane.
    

GC-MS Parameters:

  • Column: Fused silica capillary column (e.g., DB-23 or BPX-70), high polarity.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 150°C (1 min)

    
     200°C at 10°C/min 
    
    
    
    240°C at 5°C/min.
  • Diagnostic Ions (EI, 70eV):

    • m/z 306 (Molecular Ion, weak).

    • m/z 79, 91, 93 (General polyene fragments).

    • Differentiation: The 5,8,14 isomer lacks the bis-allylic fragments associated with the 11-12 bond cleavage found in AA. Picolinyl ester derivatization is recommended for definitive double bond localization (gaps of 26 amu between fragments indicate methylene groups; gaps of 40 amu indicate PMI structures).

Handling & Storage Standards

  • Oxidation Risk: High. The bis-allylic methylene at C7 is prone to autoxidation.

  • Storage: -20°C or -80°C.

  • Solvent: Store as a stock solution in Ethanol or DMSO. Evaporate solvent only immediately before use.

  • Vessel: Amber glass vials with Teflon-lined caps. Flush with Argon after every use.

References

  • Evans, R. W., & Sprecher, H. (1985).[2] Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids, 38(4), 327-342.[2] Retrieved from [Link]

  • Murphy, R. C., et al. (2005). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Prostaglandins & Other Lipid Mediators.[3] Retrieved from [Link]

  • Ducep, J. B., et al. (1994). Synthesis of 5- and 6-fluoro derivatives of 5,8,14-eicosatrienoic and 5,8,11,14-eicosatetraenoic acids.[4] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research.

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Technical Guide: The 5,8,14-Eicosatrienoic Acid Isomer

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Probe and Bioactive Metabolite Backbone

Executive Summary

The 5,8,14-eicosatrienoic acid (5,8,14-20:3) isomer represents a unique structural deviation from the canonical methylene-interrupted fatty acids (such as Arachidonic Acid, 5,8,11,14-20:4). Characterized by a "skipped" diene system at


 and a polymethylene-interrupted isolation of the 

double bond, this molecule serves two critical functions in modern lipid research:
  • Bioactive Metabolite Backbone: It forms the carbon skeleton of 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) , a potent angiogenic factor and vasodilator derived from the 12-lipoxygenase/reductase pathway.

  • Mechanistic Probe: Its specific double-bond topology (lacking the

    
     unsaturation) makes it an essential tool for mapping the active sites of acyl-CoA synthetases and desaturases, allowing researchers to determine how enzymes "count" carbon atoms to establish substrate specificity.
    

This guide provides a comprehensive technical analysis of the 5,8,14-isomer, focusing on its biosynthesis via the "reductase pathway," its utility in drug development assays, and the analytical protocols required for its resolution from isomeric interferences.

Part 1: Chemical Structure and Topology

Unlike the "all-skipped" (methylene-interrupted) pattern of Arachidonic Acid (AA) or Mead Acid (5,11,14-20:3), the 5,8,14-isomer possesses a hybrid topology.

  • Nomenclature: 5Z,8Z,14Z-eicosatrienoic acid.

  • Structural Features:

    • 
       System:  A standard methylene-interrupted (1,4-diene) motif, typical of 
      
      
      
      -desaturated fatty acids.
    • 
       Gap:  A polymethylene interruption (5 carbons: C9, C10, C11, C12, C13). This void, created by the absence of the 
      
      
      
      double bond, alters the molecule's curvature and its interaction with hydrophobic binding pockets.
FeatureArachidonic Acid (AA)Mead Acid5,8,14-Isomer
Formula 20:4 (

)
20:3 (

)
20:3 (

)
Topology All methylene-interruptedPolymethylene-interrupted (

)
Polymethylene-interrupted (

)
Biosynthesis

-Desaturase (canonical)

-Desaturase (in EFAD)
12-Oxo-ETE Reductase (Metabolic)
Key Role Pro-inflammatory precursorDeficiency markerAngiogenic metabolite precursor
Part 2: Biosynthesis and Metabolic Pathway

The primary biological relevance of the 5,8,14-carbon skeleton arises not from de novo fatty acid synthesis, but as a downstream product of Arachidonic Acid metabolism via the 12-Lipoxygenase (12-LOX) pathway.

The Reductase Shunt

While 12-LOX converts AA to 12-HETE (containing a conjugated diene), a transcellular shunt can reduce the conjugated system back to a non-conjugated triene with the 5,8,14 pattern.

  • Oxygenation: AA is converted to 12(S)-HPETE by 12-LOX, then reduced to 12(S)-HETE .[1]

  • Oxidation: 12(S)-HETE is oxidized to 12-oxo-ETE (12-oxo-5,8,10,14-eicosatetraenoic acid) by a specific dehydrogenase.

  • 
    -Saturation (Critical Step):  The enzyme 12-oxoeicosanoid 
    
    
    
    -reductase
    targets the conjugated
    
    
    double bond. It saturates this bond, resulting in 12-oxo-5,8,14-eicosatrienoic acid .
  • Reduction: A keto-reductase converts the ketone back to a hydroxyl group, yielding 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) .[1][2]

Note: The shift from the S-enantiomer (in HETE) to the R-enantiomer (in HETrE) is a hallmark of this oxidation-reduction cycle.

Pathway Visualization

Biosynthesis cluster_legend Structural Transformation AA Arachidonic Acid (20:4 d5,8,11,14) HETE 12(S)-HETE (Conjugated d5,8,10,14) AA->HETE 12-Lipoxygenase (12-LOX) OxoETE 12-oxo-ETE (Conjugated Ketone) HETE->OxoETE 12-HETE Dehydrogenase OxoETrE 12-oxo-5,8,14-ETrE (Skipped/PMI Ketone) OxoETE->OxoETrE 12-oxoeicosanoid d10-reductase HETrE 12(R)-HETrE (12-hydroxy-5,8,14-20:3) OxoETrE->HETrE Keto-reductase (Stereoselective) Desc The d10-reductase removes the conjugated double bond, creating the 5,8,14 topology.

Figure 1: The metabolic formation of the 5,8,14-backbone from Arachidonic Acid.[3] The critical step is the saturation of the


 bond by 12-oxoeicosanoid 

-reductase.
Part 3: Physiological Relevance and Drug Development
1. Angiogenesis and Inflammation

The 12-HETrE metabolite (possessing the 5,8,14 backbone) is biologically distinct from its precursor 12-HETE.[1][2]

  • Vasodilation: 12(R)-HETrE is a potent vasodilator in the microcirculation, whereas 12(S)-HETE is largely inactive in this context.[1]

  • Angiogenesis: It acts as a pro-angiogenic factor in corneal tissues. In drug development, targeting the

    
    -reductase  offers a pathway to modulate pathological angiogenesis without blocking the initial LOX pathway completely.
    
2. Enzyme Specificity Probe

The 5,8,14-isomer (non-oxygenated fatty acid) is used to determine how enzymes recognize substrate chain length and unsaturation.

  • Acyl-CoA Synthetase: Studies utilizing 5,8,14-20:3 vs. 5,11,14-20:3 have demonstrated that some synthetases "count" double bonds from the carboxyl terminus (

    
     notation) rather than the methyl terminus (
    
    
    
    notation). The
    
    
    bond is often critical for high-affinity binding; its absence in the 5,8,14-isomer typically results in a higher
    
    
    (lower affinity) compared to Mead acid.
Part 4: Analytical Methodologies

Isolating the 5,8,14-isomer from the complex lipidome requires high-resolution chromatography, particularly to separate it from Mead acid (5,11,14) and DGLA (8,11,14).[1][4][5]

Protocol: Chiral LC-MS/MS Separation

This protocol ensures the separation of the hydroxy-metabolites (HETrEs) and the free fatty acid isomers.

1. Sample Preparation:

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Acidify sample to pH 3.5 prior to loading to protonate carboxyl groups.

  • Elution: Methyl formate or Ethyl acetate.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H or equivalent amylose-based chiral stationary phase (for HETrE enantiomers) or high-resolution C18 (for free acid regioisomers).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Acetic Acid.

    • Solvent B: Acetonitrile/Methanol (80:20) + 0.1% Acetic Acid.

  • Gradient: Isocratic hold at high organic content (e.g., 70% B) may be required to resolve the 5,8,14 regioisomer from the 5,11,14 isomer due to similar hydrophobicity.

3. Mass Spectrometry (MRM Mode):

  • Ionization: ESI Negative Mode (

    
    ).[6]
    
  • Transitions:

    • 5,8,14-20:3 (Free Acid): precursor

      
       305 
      
      
      
      product ions (specific fragmentation requires standards; typically loss of
      
      
      or cleavage at double bonds).
    • 12-HETrE: precursor

      
       321 
      
      
      
      product
      
      
      179 (cleavage at C12).
Analytical Workflow Diagram

Analysis Sample Biological Matrix (Microsomes/Tissue) SPE SPE Extraction (C18 / pH 3.5) Sample->SPE LC Chiral LC Separation (Resolution of 5,8,14 vs 5,11,14) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (R/S Ratio & Isomer ID) MS->Data

Figure 2: Workflow for the isolation and identification of 5,8,14-isomers from biological matrices.

Part 5: Chemical Synthesis

For researchers requiring the 5,8,14-isomer as a standard or probe, total synthesis is the primary source, as natural abundance is negligible.

Synthetic Strategy (Alkyne Coupling):

  • Fragment A: A

    
    -alkyne precursor (carboxyl end).
    
  • Fragment B: A propargylic halide containing the 8,14 structure (often constructed via sequential coupling).

  • Coupling: Copper-catalyzed coupling of fragments.

  • Reduction: Lindlar hydrogenation to convert alkynes to cis (Z) alkenes.

    • Critical Control: Ensure no over-reduction or isomerization to trans geometry, which would alter biological activity.

References
  • Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid. Source: Chem Phys Lipids (PubMed) [Link]

  • Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs). Source: Prostaglandins Other Lipid Mediat (PMC) [Link]

  • Oxidation and keto reduction of 12-hydroxy-5,8,10,14-eicosatetraenoic acids in bovine corneal epithelial microsomes. Source: Biochem J (PubMed) [Link]

  • Fatty Acid Structural Requirements for Activity of arachidonoyl-CoA Synthetase. Source: J Biol Chem (PubMed) [Link]

  • Stereospecific synthesis and mass spectrometry of 5,6-trans-epoxy-8Z,11Z,14Z-eicosatrienoic acid. Source: Bioorg Med Chem Lett (PubMed) [Link][3]

Sources

Analytical Characterization and Structural Elucidation of 5,8,14-Icosatrienoic Acid

[1]

Executive Summary

5,8,14-icosatrienoic acid (also known as 5,8,14-eicosatrienoic acid) is a rare polyunsaturated fatty acid (PUFA) isomer.[1] While it shares an identical molecular weight with biologically ubiquitous isomers like Mead Acid (5,8,11-20:[1]3) and Dihomo-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-linolenic acid

This guide provides the precise physicochemical data required for its identification and details the analytical protocols necessary to distinguish it from its isobaric counterparts in complex biological matrices.

Part 1: Molecular Identity & Thermodynamics

For high-resolution mass spectrometry (HRMS) and quantitative analysis, precise mass values are critical to avoid false positives with isobaric lipids.[1]

Physicochemical Data Table
PropertyValueNotes
IUPAC Name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acidAssumes cis geometry unless synthetic trans specified.[1]
Common Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Average Molecular Weight 306.48 g/mol Used for molarity calculations.
Monoisotopic Mass 306.25588 Da Used for HRMS (Orbitrap/Q-TOF).
Nominal Mass 306 DaUsed for low-res Quadrupole MS.[1]
Methyl Ester MW 320.51 g/mol Mass of the FAME derivative (standard GC-MS form).[1]
Double Bond Pattern ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Contains a methylene-interrupted group (5,8) and a skipped bond (14).
Structural Visualization

The following diagram illustrates the carbon backbone and the specific location of the double bonds. Note the "gap" between C8 and C14, which distinguishes this from the "methylene-interrupted" pattern of Mead Acid.[1]

Gcluster_0Structure: 5,8,14-Icosatrienoic AcidCarboxylCOOH (C1)C5C5=C6 (cis)Carboxyl->C5C2-C4C8C8=C9 (cis)C5->C8MethyleneInterruptedGap--- (CH2)4 ---C8->GapC14C14=C15 (cis)Gap->C14PolymethyleneInterruptedMethylCH3 (C20)C14->MethylC16-C19

Caption: Structural topology showing the critical polymethylene interruption between C9 and C14, a key diagnostic feature in fragmentation analysis.[1]

Part 2: The Isobaric Challenge (Differentiation)

In lipidomics, relying solely on Molecular Weight (306.48) is insufficient. You must differentiate 5,8,14-20:3 from the two dominant physiological isomers.[1]

Comparative Isomer Table
IsomerCommon NameStructureBiological ContextRetention Time (Relative)*
5,8,11-20:3 Mead Acidngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Marker of Essential Fatty Acid Deficiency (EFAD).[2]Late
8,11,14-20:3 DGLAngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Precursor to Series-1 Prostaglandins (anti-inflammatory).Middle
5,8,14-20:3 Nonengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Rare/Synthetic. Used to probe

-desaturase specificity.
Early/Distinct

*Note: Relative retention times vary by column polarity (e.g., CP-Sil 88 vs. DB-5), but skipped-diene fatty acids generally elute differently than methylene-interrupted analogues due to differences in pi-cloud interactions with the stationary phase.[1]

Part 3: Analytical Protocols

To definitively identify 5,8,14-icosatrienoic acid, you cannot rely on standard FAME (Fatty Acid Methyl Ester) analysis alone, as the mass spectra of FAME isomers are often indistinguishable.[1] The use of DMOX (4,4-dimethyloxazoline) derivatives is mandatory for structural proof. [1]

Protocol: DMOX Derivatization & GC-MS Analysis

Objective: Convert the fatty acid into a derivative that stabilizes the charge at the nitrogen atom, allowing for radical-induced cleavage along the chain to "map" the double bonds.

Step 1: Derivatization
  • Starting Material: 1-5 mg of total lipid extract or free fatty acid.[1]

  • Reagent: Add 500

    
    L of 2-amino-2-methyl-1-propanol.
    
  • Reaction: Heat at 180°C for 1 hour (anhydrous conditions are critical).

  • Extraction: Cool, add 2 mL hexane and 1 mL water. Centrifuge.

  • Wash: Wash the upper hexane layer twice with water to remove unreacted amine.

  • Dry: Evaporate hexane under Nitrogen (

    
    ) and redissolve in 50 
    
    
    L hexane for injection.
Step 2: GC-MS Parameters[1]
  • Column: 30m x 0.25mm DB-5MS or equivalent (Non-polar columns are preferred for DMOX).[1]

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temp Program: 180°C (1 min)

    
     3°C/min 
    
    
    300°C.
  • Ionization: Electron Impact (EI) at 70 eV.

Step 3: Data Interpretation (The "Fingerprint")

For 5,8,14-20:3 DMOX derivative (MW = 345):

  • Molecular Ion (

    
    ):  m/z 345 (Odd mass number indicates Nitrogen presence).
    
  • 
     Diagnostic:  A gap of 12 amu between m/z 152 and 164 (instead of the usual 14).
    
  • 
     Diagnostic:  A gap of 12 amu between m/z 192 and 204.
    
  • 
     Diagnostic:  This is the key. In standard Mead acid, you see a pattern for 
    
    
    . In 5,8,14, you will see a regular series of 14 amu gaps (CH2 groups) from C9 to C13, followed by the double bond diagnostic gap at C14.
Analytical Decision Tree

AnalysisSampleUnknown Lipid Sample(Target: m/z 306)ExtLipid Extraction(Folch/Bligh-Dyer)Sample->ExtDerivDerivatization ChoiceExt->DerivFAMEMethyl Ester (FAME)Easy, Standard LibrariesDeriv->FAMERoutine ScreenDMOXDMOX / PicolinylStructural ElucidationDeriv->DMOXUnknown IsomerGCMS_FAMEGC-MS (FAME)Result: Retention Time Match?FAME->GCMS_FAMEGCMS_DMOXGC-MS (DMOX)Result: Mass Spectral InterpretationDMOX->GCMS_DMOXDecisionIsomer IdentificationGCMS_FAME->DecisionAmbiguous(Isobars Co-elute)GCMS_DMOX->DecisionDefinitive(Gap Rules)

Caption: Workflow for distinguishing 5,8,14-20:3 from Mead Acid. DMOX derivatization is the critical path for structural certainty.

Part 4: Scientific Causality & Biological Context

Why does this isomer exist?

Unlike Mead acid, which is synthesized by the body during essential fatty acid starvation (via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

5,8,14-icosatrienoic acid

In experimental pharmacology, researchers use 5,8,14-20:3 to study Desaturase Specificity .[1]

  • Mechanism: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     desaturase enzyme usually acts on methylene-interrupted substrates. By introducing a substrate with a "skipped" bond (like 8,14-20:2), researchers can determine if the enzyme's active site requires a specific distance from the carboxyl group (counting from C1) or a specific pre-existing double bond architecture.
    
Storage & Handling
  • Oxidation Risk: High. The skipped diene structure is less stable than conjugated systems but still prone to peroxidation.

  • Storage: -20°C or -80°C in amber vials.

  • Solvent: Store in Ethanol or Methanol with 0.01% BHT (Butylated hydroxytoluene) to prevent degradation.

References

  • LIPID MAPS® Structure Database. (2023). Structure and properties of 5,8,14-Eicosatrienoic acid.[1] [Link][1]

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: DMOX Derivatives. Lipid Library. [Link][1]

  • PubChem. (2023). Compound Summary: 5,8,14-Eicosatrienoic acid.[1][3] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023).[1] Mass spectra of polyunsaturated fatty acid derivatives. [Link][1]

Technical Guide: Natural Occurrence and Bioactivity of 5,8,14-Eicosatrienoic Acid

[1]

Executive Summary

5,8,14-eicosatrienoic acid (5,8,14-20:3) is a rare, polymethylene-interrupted (PMI) fatty acid isomer distinct from the common eicosatrienoic acids (e.g., DGLA or Mead Acid).[1] Unlike "classic" essential fatty acids which follow a methylene-interrupted pattern ($ -CH=CH-CH_2-CH=CH- $), 5,8,14-20:3 features a distinct "skipped" diene structure between positions 8 and 14.[1]

Its natural occurrence is primarily defined by two contexts:[1]

  • Metabolic Intermediate: As a transient backbone in the metabolism of Arachidonic Acid (AA) by specific microbial hydratases and cytochrome P450 epoxygenases.

  • Niche Biological Isolate: Identified in the lipidomes of specific marine algae (Platysiphonia spp.) and insects (Hermetia illucens), often as oxygenated derivatives.[1]

This guide provides a rigorous analysis of its structural properties, detection protocols, and biological implications for researchers in lipidomics and drug discovery.[1]

Part 1: Structural Identity & Chemical Logic[1]

The Polymethylene-Interrupted (PMI) Architecture

Standard polyunsaturated fatty acids (PUFAs) possess double bonds separated by a single methylene group (

11
  • Nomenclature: cis-5, cis-8, cis-14-eicosatrienoic acid.[1][2]

  • Structural Anomaly: The gap between

    
     and 
    
    
    contains five carbons (C9 to C13), lacking the standard
    
    
    double bond found in Arachidonic Acid (20:4n-6).[1]
  • Biosynthetic Implication: This structure suggests it is likely formed by the saturation (biohydrogenation) of the

    
     double bond of Arachidonic Acid, rather than de novo desaturation.[1]
    

Table 1: Structural Comparison of Eicosatrienoic Isomers

Common NameNotationDouble Bond PositionsInterruption TypePrimary Source
Target Isomer 5,8,14-20:3

5, 8, 14
Polymethylene (C8-C14) AA Metabolite / Algae
Mead Acid5,8,11-20:3

5, 8, 11
MethyleneEssential FA Deficiency
DGLA8,11,14-20:3

8, 11, 14
MethylenePlant Oils / AA Precursor
Sciadonic Acid5,11,14-20:3

5, 11, 14
PolymethyleneGymnosperm Seeds

Part 2: Natural Occurrence & Biosynthetic Pathways[1]

Microbial Metabolism of Arachidonic Acid

The most significant "occurrence" of the 5,8,14-triene backbone is as a metabolite generated by gut microbiota and specific tissue enzymes.[1]

  • Mechanism: Fatty Acid Hydratases (FA-HY) from bacteria (e.g., Lactobacillus acidophilus) target the

    
     double bond of Arachidonic Acid.[1]
    
  • Pathway: The enzyme hydrates the

    
     position, often leading to saturation or rearrangement, producing 12-hydroxy-5,8,14-eicosatrienoic acid .[1]
    
  • Significance: This metabolite acts as a bioactive lipid mediator, distinct from host-derived prostaglandins.[1]

Marine & Insect Sources

While rare in mammalian storage lipids, 5,8,14-20:3 has been identified in specific ecological niches:

  • Red Algae (Rhodophyta): Species such as Platysiphonia miniata and Cottoniella filamentosa contain 5,8,14-20:3, primarily as the precursor to 11,12-epoxy-5,8,14-eicosatrienoic acid (an oxylipin).[1]

  • Black Soldier Fly (Hermetia illucens): Recent LC-MS/MS lipidomic profiling (2023) identified 5,8,14-eicosatrienoic acid in the aqueous extract of maggot larvae, suggesting a role in insect immunity or oxidative stress response.[1]

Pathway Visualization

The following diagram illustrates the formation of 5,8,14-20:3 derivatives from Arachidonic Acid.

BiosynthesisAAArachidonic Acid(5,8,11,14-20:4)HydrataseBacterial FA-Hydratase(L. acidophilus)AA->HydrataseTargeting u039411EpoxygenaseAlgal/P450 EpoxygenaseAA->EpoxygenaseOxygenationTarget12-hydroxy-5,8,14-20:3(Bioactive Metabolite)Hydratase->TargetHydration/SaturationEpoxy11,12-epoxy-5,8,14-20:3(Algal Oxylipin)Epoxygenase->EpoxyEpoxidation at u039411Acid5,8,14-Eicosatrienoic Acid(Transient Intermediate)Target->AcidDehydration (Rare)Epoxy->AcidHypothetical Reduction

Figure 1: Biosynthetic divergence of Arachidonic Acid into 5,8,14-triene metabolites via microbial and algal pathways.[1]

Part 3: Analytical Protocols for Identification

Due to the rarity of this isomer, distinguishing it from Mead Acid (5,8,[1]11) and DGLA (8,11,[1]14) is critical. Standard GC-FID is insufficient; GC-MS with specific derivatization is required.[1]

Protocol: Pyrrolidide Derivatization for Double Bond Localization

This protocol uses pyrrolidide derivatives to "lock" the double bond positions, allowing mass spectral fragmentation to pinpoint the location of the unsaturation.[1]

Reagents:

  • Fatty Acid Methyl Esters (FAMEs) of the sample.

  • Pyrrolidine (freshly distilled).

  • Acetic acid.[1]

Workflow:

  • Reaction: Dissolve 1 mg FAME in 1 mL pyrrolidine/acetic acid (10:1 v/v).

  • Incubation: Heat at 100°C for 1 hour in a sealed tube.

  • Extraction: Cool, add 2 mL water, and extract with 2 mL hexane. Wash hexane layer with dilute HCl to remove excess pyrrolidine.[1]

  • Analysis (GC-MS): Inject into a capillary column (e.g., DB-5 or HP-5MS).[1]

Diagnostic Ions (Interpretation):

  • Gap Identification: In a standard methylene-interrupted FA, fragmentation patterns are regular.[1]

  • 5,8,14 Signature:

    • 
      5:  Characteristic ion at m/z 113.
      
    • 
      8:  Gap of 12 amu between C7 and C8 fragments is disrupted.
      
    • The "Skipped" Region (C9-C13): You will observe a "clean" fragmentation series of 14 amu (CH2) units between C9 and C13, confirming the absence of the

      
      11 double bond.[1]
      
    • 
      14:  A characteristic mass spectral suppression or shift at the C14 position.
      

Part 4: Pharmacological Applications[1][3][4]

COX Enzyme Inhibition

Synthetic 5,8,14-eicosatrienoic acid has been utilized as a probe to study Cyclooxygenase (COX) kinetics.[1]

  • Mechanism: It acts as a competitive inhibitor or a "suicide substrate" for COX-1 and COX-2.[1]

  • Insight: Because it lacks the

    
    11 double bond (essential for the formation of the PGG2 endoperoxide bridge), it binds to the active site but cannot cyclize into a prostaglandin, effectively stalling the enzyme.[1]
    
Bioactive Metabolite Precursor

The 12-hydroxy-5,8,14-20:3 metabolite (derived from AA) has been shown to:

  • Modulate inflammatory signaling in skin (epidermal differentiation).

  • Act as a potential ligand for orphan GPCRs involved in immune regulation.

References

  • Sigma-Aldrich. cis-8,11,14-Eicosatrienoic acid Product Information (Reference to 5,8,14 metabolite). [1]

  • Du, L., et al. (2006). "A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes."[1] Journal of Pharmacology and Experimental Therapeutics.

  • LipidBank. Eicosanoid Database: 11,12-Epoxy-5,8,14-eicosatrienoic acid. [1]

  • Taslim, N.A., et al. (2024). "Functional Food Candidate from Indonesian Green Algae Caulerpa racemosa...[1][3] (Reference to algal lipid profiles)." Journal of Agriculture and Food Research.[3]

  • PubChem. 11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (Compound Summary). [1]

  • GeneCards. EPHX2 Gene (Epoxide Hydrolase 2) - Substrates include 11,12-Epoxy-5,8,14-eicosatrienoic acid. [1][4][5]

Methodological & Application

Application Note: 5-Lipoxygenase Oxygenation Kinetics Using 5,8,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the precise kinetic mechanisms of 5-lipoxygenase (5-LOX). It details the use of 5,8,14-eicosatrienoic acid (5,8,14-20:3) as a specialized probe substrate.

Unlike the physiological substrate Arachidonic Acid (AA), 5,8,14-20:3 allows for the isolation of the oxygenase activity of 5-LOX, decoupling it from the subsequent LTA4 synthase activity due to the absence of the


 double bond.

Introduction & Mechanistic Rationale

5-Lipoxygenase (5-LOX, ALOX5) is a bifunctional enzyme responsible for the first two steps in leukotriene biosynthesis:

  • Oxygenation: Insertion of molecular oxygen at C-5 of Arachidonic Acid (AA) to form 5-HpETE.[1][2]

  • Dehydration (LTA4 Synthase): Abstraction of the pro-R hydrogen at C-10 and epoxide formation to yield Leukotriene A4 (LTA4).

The Challenge with Arachidonic Acid: When using AA as a substrate in kinetic assays, the rapid conversion of 5-HpETE to LTA4 (and its subsequent non-enzymatic hydrolysis) creates a complex product profile. This makes it difficult to study the initial oxygenation step in isolation.

The Solution: 5,8,14-Eicosatrienoic Acid: This fatty acid isomer contains the 1,4-cis-pentadiene system at C-5 and C-8 required for the initial oxygenation but lacks the double bond at C-11 .

  • Consequence: 5-LOX can oxygenate C-5 to form 5-hydroperoxy-8,14-eicosadienoic acid (5-HpEDA) , but the enzyme cannot catalyze the second step (LTA4 formation) because the requisite

    
    -electron system at C-11 is absent.
    
  • Result: The reaction stops at the hydroperoxide (or its reduced alcohol form), allowing for a clean, stoichiometric measurement of 5-LOX oxygenase Vmax and Km.

Mechanistic Pathway Comparison[3]

LOX_Pathway AA Arachidonic Acid (5,8,11,14-20:4) LOX 5-LOX (Oxygenation) AA->LOX ETA 5,8,14-Eicosatrienoic Acid (5,8,14-20:3) ETA->LOX HpETE 5-HpETE (Unstable Intermediate) LOX->HpETE HpEDA 5-HpEDA (Stable Hydroperoxide) LOX->HpEDA LTA_Syn 5-LOX (LTA4 Synthase) HpETE->LTA_Syn Requires C11 Double Bond HpEDA->LTA_Syn Blocked (Missing C11) HEDA 5-Hydroxy-8,14-20:2 (Measured Product) HpEDA->HEDA Reduction (Peroxidase/Glutathione) LTA4 Leukotriene A4 (Epoxide) LTA_Syn->LTA4

Caption: Comparative metabolism of AA and 5,8,14-20:3 by 5-LOX. The absence of the C11 double bond in 5,8,14-20:3 arrests the reaction after oxygenation.

Experimental Protocol

Materials Required[4][5][6][7]
  • Enzyme: Recombinant Human 5-LOX (purified) or RBL-1 cell lysate.

  • Substrate: 5,8,14-Eicosatrienoic Acid (CAS 90105-02-5).[3][4] Store at -80°C under argon.

  • Cofactors:

    
    , ATP.
    
  • Lipid Activator: Phosphatidylcholine (PC) vesicles (Essential for purified 5-LOX activity).

  • Reducing Agent: Glutathione (GSH) and Glutathione Peroxidase (GPx) (Optional: to immediately reduce hydroperoxide to stable alcohol).

  • Detection: UV Spectrophotometer (scanning) or HPLC-UV.

A. Substrate Preparation
  • Stock Solution: Dissolve 5,8,14-20:3 in absolute ethanol to 10 mM. Determine exact concentration using extinction coefficient (if conjugated) or mass. Note: 5,8,14-20:3 is non-conjugated, so gravimetric prep is standard.

  • Working Solution: Dilute to 100 µM in reaction buffer immediately before use.

B. Assay Buffer & Vesicle Preparation

5-LOX is a membrane-associated enzyme that requires a lipid interface for optimal activity.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM

    
     (add Ca2+ last, in excess of EDTA).
    
  • PC Vesicles: Sonicate Phosphatidylcholine (25 µg/mL final) in buffer until clear to form small unilamellar vesicles.

C. Reaction Workflow

Assay_Workflow Step1 1. Prepare Reaction Mix (Buffer + PC Vesicles + ATP + Ca2+) Step2 2. Baseline Check (Blank at 235 nm) Step1->Step2 Step3 3. Add Enzyme (5-LOX, 1-5 µg) Step2->Step3 Step4 4. Initiate Reaction Add 5,8,14-20:3 (10-100 µM) Step3->Step4 Step5 5. Monitor Kinetics (Continuous UV at 235 nm) Step4->Step5 Step6 6. Terminate & Extract (Add MeOH/Acetic Acid) Step5->Step6 Step7 7. HPLC Analysis (C18 Column, MeOH:H2O) Step6->Step7

Caption: Step-by-step workflow for the 5-LOX oxygenation assay.

D. Detailed Steps
  • Equilibration: In a quartz cuvette, mix 980 µL of Assay Buffer containing PC vesicles and 2 mM ATP.

  • Enzyme Addition: Add purified 5-LOX (typically 1–5 µg). Incubate for 2 minutes at 37°C.

  • Initiation: Add 10 µL of 5,8,14-20:3 substrate (final conc. 10–100 µM).

  • Measurement (Continuous UV):

    • Monitor absorbance increase at 235 nm .

    • Why 235 nm? The oxygenation at C-5 creates a conjugated diene system (cis-trans diene) in the product (5-HpEDA).

    • Duration: 2–5 minutes (initial rate).

  • Termination (for HPLC): Stop reaction with 1 volume of ice-cold Methanol containing 0.1% Acetic Acid.

Data Analysis & Validation

Quantitative Parameters

Calculate the specific activity using the Beer-Lambert Law.

ParameterValue / FormulaNotes
Wavelength 235 nmSpecific for conjugated diene formation.
Extinction Coeff (

)

Standard for conjugated dienes (similar to 5-HETE).
Path Length (

)
1 cmStandard cuvette.
Formula

Convert to specific activity (nmol/min/mg enzyme).
HPLC Validation (Confirming Product Identity)

To verify the product is indeed the 5-oxygenated species and not a random oxidation product:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Methanol : Water : Acetic Acid (75 : 25 : 0.01).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 235 nm.

  • Expected Result: A single major peak corresponding to 5-hydroxy-8,14-eicosadienoic acid (reduced form). Retention time will be slightly different from 5-HETE due to the missing double bond.

Troubleshooting Guide
  • No Activity? Ensure

    
     is free (exceeding EDTA concentration). 5-LOX is strictly Ca-dependent.
    
  • Lag Phase? 5-LOX often shows a kinetic lag phase. This can be abolished by adding trace amounts of lipid hydroperoxides (e.g., 1 µM 13-HpODE) to activate the

    
     active site to 
    
    
    
    .
  • Signal Decay: If the 235 nm signal decreases, the product might be degrading. Add GPx/GSH to reduce the unstable hydroperoxide to the stable alcohol immediately.

References

  • Navé, J. F., et al. (1991). "Evaluation of 5- and 6-fluoro derivatives of arachidonic acid and 5,8,14-eicosatrienoic acid as substrates and inhibitors of 5-lipoxygenase."[5][6] Biochemical Journal, 278(Pt 2), 549–555. Link

  • Jakschik, B. A., Morrison, A. R., & Sprecher, H. (1983). "Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway."[7] Journal of Biological Chemistry, 258(21), 12797-12800.[7] Link (Contextual reference for isomer comparison).

  • Santa Cruz Biotechnology. "Eicosatrienoic Acid (5Z,8Z,14Z) Product Information." Link[4]

  • UniProt Consortium. "ALOX5 - Arachidonate 5-lipoxygenase." Link

Sources

Application Note: Total Synthesis of 5,8,14-Icosatrienoic Acid

[1][2][3][4][5]

Introduction & Biological Significance

5,8,14-icosatrienoic acid (20:3Δ5,8,[1][2]14) is a rare, polymethylene-interrupted fatty acid (PMI-FA).[1][2][3][4] Unlike arachidonic acid (5,8,11,14-20:4), which possesses a continuous methylene-interrupted pattern allowing for delocalization and enzymatic oxygenation (e.g., by COX/LOX), the 5,8,14-isomer contains a "skipped" structure with a saturated four-carbon spacer between the


123

Key Structural Features:

  • Head Group:

    
     diene system (Methylene-interrupted).[1][2][3][4]
    
  • Spacer: C9-C13 saturated chain (Polymethylene-interrupted).[1][2][3][4]

  • Tail:

    
     isolated double bond.[1][3][5]
    

Research Applications:

  • Enzyme Inhibition: Acts as a competitive inhibitor or "dead-end" substrate for

    
    -desaturase and 5-lipoxygenase due to the missing 
    
    
    double bond.[1][2][3][4]
  • Membrane Biophysics: Used to probe the structural requirements of phospholipid acyl chains in membrane fluidity and raft formation.[1]

Retrosynthetic Analysis

The most robust route to 5,8,14-20:3 involves the synthesis of the corresponding triynoic acid (5,8,14-eicosatriynoic acid), followed by stereoselective semi-hydrogenation.[1] This approach prevents double-bond migration and ensures high Z (cis) stereoselectivity.[1][2][3][4]

Strategic Disconnections
  • C8-C9 Coupling: Connects the "Head" (containing the 5,8-diyne unit) to the "Tail" (containing the 14-yne unit).[1][2][3][4]

  • C14-C15 Construction: The tail fragment is derived from 1-heptyne.[1][2][3][4]

  • Functional Group Interconversion (FGI): The carboxylic acid is generated from a protected alcohol precursor to avoid incompatibility with organometallic coupling reagents.[1]

RetrosynthesisTargetTarget: 5,8,14-Icosatrienoic Acid(All-cis 20:3)TriyneIntermediate: 5,8,14-Icosatriynoic AcidTarget->TriyneLindlar ReductionCouplingCoupling Step(C8-C9 Bond Formation)Triyne->CouplingRetrosynthetic CutHeadHead FragmentPropargyl Bromide + 5-Hexyn-1-ol deriv.Coupling->HeadElectrophile (Bromide)TailTail Fragment1-Chloro-4-iodobutane + 1-HeptyneCoupling->TailNucleophile (Acetylide)

Figure 1: Retrosynthetic strategy isolating the polymethylene spacer construction.[1][2][3][4]

Experimental Protocol

Phase 1: Synthesis of the Tail Fragment (1-iodo-5-undecyne)

This phase constructs the C9-C20 segment containing the

1234

Reagents: 1-Heptyne, n-Butyllithium (n-BuLi), 1-bromo-4-chlorobutane, Sodium Iodide (NaI).[1][2][3][4]

  • Alkylation:

    • In a flame-dried flask under Argon, dissolve 1-heptyne (1.0 eq) in dry THF/HMPA (4:1 v/v).

    • Cool to -78°C and add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 min.

    • Add 1-bromo-4-chlorobutane (1.2 eq) dropwise.[1][2][3][4]

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Mechanism:[1][2][3][4][6][7]

      
       displacement of the more reactive bromide by the lithium acetylide.[1]
      
    • Workup: Quench with sat.

      
      , extract with hexane, dry over 
      
      
      , and concentrate.[1] Distill to obtain 1-chloro-5-undecyne .
  • Halogen Exchange (Finkelstein):

    • Dissolve 1-chloro-5-undecyne in acetone.[1][2][3][4]

    • Add NaI (3.0 eq) and reflux for 18 hours.

    • Filter off NaCl precipitate and concentrate.[1]

    • Yield: 1-iodo-5-undecyne (Fragment A).[1][2][3][4]

    • Note: The iodide is significantly more reactive for the subsequent coupling step.[1]

Phase 2: Synthesis of the Head Fragment (Protected 5,8-nonadiyne)

This phase constructs the C1-C9 segment containing the "skipped" 5,8-diyne unit.[1][2][3][4]

Reagents: 5-Hexyn-1-ol, Dihydropyran (DHP), Ethylmagnesium bromide (EtMgBr), Copper(I) Chloride (CuCl), Propargyl bromide.[1][2][3]

  • Protection:

    • React 5-hexyn-1-ol with DHP (1.2 eq) and catalytic p-TsOH in DCM to yield 2-(5-hexynyloxy)tetrahydro-2H-pyran .

  • Copper-Catalyzed Coupling:

    • Dissolve the protected alkyne in dry THF.[1]

    • Add EtMgBr (1.1 eq) at 0°C and stir for 30 min.

    • Add CuCl (catalytic, 5 mol%).[1] The solution will turn yellow/green.[1]

    • Add Propargyl bromide (1.2 eq) dropwise.[3]

    • Reflux for 3 hours.[1][4]

    • Mechanism:[1][2][3][4][6][7] Cu(I) catalyzes the coupling of the Grignard acetylide with the propargylic halide to form the methylene-interrupted diyne.[1][2][3][4]

    • Product: 2-(non-5,8-diynyloxy)tetrahydro-2H-pyran (Fragment B).

Phase 3: Fragment Coupling (Triyne Assembly)

Reagents: Fragment B, EtMgBr, CuCl, Fragment A (Iodide).[1]

  • Dissolve Fragment B (Head) in dry THF.[1]

  • Add EtMgBr (1.1 eq) at RT to generate the terminal acetylide.[1]

  • Add CuCl (catalytic) followed by Fragment A (1-iodo-5-undecyne, 1.0 eq).[1][2][3][4]

  • Reflux for 12-18 hours.

  • Workup: Quench with sat.

    
    , extract with diethyl ether.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the protected triyne: 1-(tetrahydropyranyloxy)-5,8,14-eicosatriyne .

Phase 4: Deprotection and Oxidation

Reagents: p-TsOH, Methanol, Jones Reagent (CrO3/H2SO4).[1][2]

  • Deprotection: Dissolve the protected triyne in MeOH containing catalytic p-TsOH.[1][2][3][4] Stir at RT for 2 hours. Remove solvent to yield 5,8,14-eicosatriyn-1-ol .[1][2][3][4]

  • Jones Oxidation:

    • Dissolve the alcohol in acetone at 0°C.[1]

    • Add Jones Reagent dropwise until the orange color persists.[1]

    • Stir for 15 min, then quench with isopropanol (turns green).

    • Extract with ether.[1][4]

    • Product: 5,8,14-eicosatriynoic acid .[1][2][3][8][9][10]

Phase 5: Stereoselective Reduction (The Critical Step)

This step converts the alkynes to cis-alkenes.[1][2][3][4]

Reagents: Lindlar Catalyst (Pd/CaCO3/Pb), Quinoline, Hydrogen gas (

1
  • Dissolve 5,8,14-eicosatriynoic acid in Hexane/Ethanol (1:1).[1][2]

  • Add Lindlar Catalyst (10% by weight of substrate) and Quinoline (synthetic grade, 20 µL per 100 mg substrate).[1]

    • Note: Quinoline poisons the catalyst to prevent over-reduction to alkanes.[1]

  • Stir under a balloon of

    
     gas.
    
  • Monitoring: Monitor reaction progress by GC-MS or AgNO3-TLC every 15 minutes. The reaction typically completes in 1-3 hours.[1][2][3][4]

  • Filtration: Filter through a pad of Celite to remove Pd.[1][4]

  • Purification: Flash chromatography or HPLC (C18 column) to remove traces of trans-isomers or over-reduced products.[1][2][3][4]

Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98%GC-FID / HPLC
Identity m/z 306.48 (Molecular Ion)GC-MS (EI)
Isomeric Purity >99% cis (Z)Ag-Ion Chromatography
Storage -20°C or -80°C, under ArgonPrevent oxidation
NMR Validation (1H NMR, 400 MHz, CDCl3)
  • 
     5.3-5.4 ppm:  Multiplet (6H, vinylic protons).[1][2][3][4]
    
  • 
     2.8 ppm:  Triplet (2H, bis-allylic protons at C7).[1][2][3][4] Crucial for confirming the 5,8-methylene interrupted pattern.
    
  • 
     2.0-2.1 ppm:  Multiplet (Allylic protons at C4, C9, C13, C16).[1][2][3]
    
  • 
     1.3-1.4 ppm:  Broad singlet (Methylene envelope, including the C10-C12 spacer).[1][2][3][4]
    
  • 
     0.9 ppm:  Triplet (3H, terminal methyl).[1]
    

Workflow Diagram

Workflowcluster_0Phase 1: Tailcluster_1Phase 2: Headcluster_2AssemblyHeptyne1-HeptyneCl_Undecyne1-Chloro-5-undecyneHeptyne->Cl_Undecyne1. n-BuLi2. Br-(CH2)4-ClI_Undecyne1-Iodo-5-undecyneCl_Undecyne->I_UndecyneNaI (Finkelstein)Hexynol5-Hexyn-1-olProtectedTHP-HexyneHexynol->ProtectedDHP, H+DiyneTHP-5,8-NonadiyneProtected->Diyne1. EtMgBr/CuCl2. Propargyl BromideTriyneProtected TriyneDiyne->Triyne+ I-Undecyne(Cu Catalysis)Acid5,8,14-Triynoic AcidTriyne->Acid1. Deprotect2. Jones Ox.Final5,8,14-Icosatrienoic AcidAcid->FinalLindlar Red.(H2, Quinoline)

Figure 2: Step-by-step chemical synthesis workflow.

References

  • Evans, R. W., & Sprecher, H. (1985).[1][11][12][9] Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids, 38(4), 327–342.[1][11][12][9][13]

  • Kunau, W. H. (1973).[1] Chemical synthesis of polyunsaturated fatty acids. Chemistry and Physics of Lipids, 11(4), 254-269.[1][2]

  • Luthria, D. L., & Sprecher, H. (1993).[1][9][13] 2-Alkenyl-4,4-dimethyloxazolines as derivatives for the structural elucidation of isomeric unsaturated fatty acids. Lipids, 28(6), 561–564.[1][9][13]

  • Ballou, L. R., et al. (1985).[1] Formation of cis-14,15-oxido-5,8,11-icosatrienoic acid from phosphatidylinositol in human platelets.[1][2][3][4] Proceedings of the National Academy of Sciences, 82(2), 371–375.[1]

Application Note: Mechanistic Profiling of 5-Lipoxygenase using the Pathway-Selective Probe 5,8,14-cis-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the 5-Lipoxygenase (5-LOX) pathway. It details the use of 5(Z),8(Z),14(Z)-Eicosatrienoic Acid (5,8,14-20:3) as a highly specific mechanistic probe. Unlike Arachidonic Acid (AA), this probe uncouples the initial oxygenation step from downstream leukotriene synthesis, providing a precise readout of 5-LOX peroxygenase activity without interference from LTA4 synthase activity or other lipoxygenases.

Abstract

Quantifying 5-Lipoxygenase (5-LOX) activity in complex biological systems is often confounded by the rapid metabolism of its product (LTA4) and the presence of competing enzymes (12/15-LOX). This guide introduces 5,8,14-cis-eicosatrienoic acid (5,8,14-20:3) as a "dead-end" mechanistic probe. Because it retains the 5,8-diene motif but lacks the 11,14-diene system, this fatty acid is oxygenated by 5-LOX but cannot be converted into Leukotriene A4 (LTA4) or recognized by 12/15-LOXs. This allows for the direct, stoichiometric measurement of 5-LOX activation and translocation events by quantifying the stable metabolite 5-hydroxy-6,8,14-eicosatrienoic acid , independent of downstream LTA4 hydrolase or LTC4 synthase activity.

Scientific Mechanism & Rationale

To use this probe effectively, one must understand the structural "lock and key" requirements of the LOX family.

The "Uncoupling" Mechanism

5-LOX catalyzes two sequential reactions:

  • Oxygenation (Peroxidase Activity): Abstraction of the pro-S hydrogen at C7, followed by oxygen insertion at C5 to form 5-HPETE.

  • Dehydration (LTA4 Synthase Activity): Abstraction of the pro-R hydrogen at C10 to form the unstable epoxide LTA4.

Why 5,8,14-20:3 works:

  • Step 1 Permissive: It possesses the cis-5, cis-8 double bond system (1,4-pentadiene structure) required for hydrogen abstraction at C7. 5-LOX successfully converts it to 5-hydroperoxy-6,8,14-20:3.

  • Step 2 Blocked: LTA4 formation requires the hydrogen at C10 to be bis-allylic (flanked by double bonds at C8 and C11). In 5,8,14-20:3, the C11 double bond is missing.[1] C10 is only mono-allylic. The energy barrier for abstraction is too high, blocking the reaction.

  • Result: The enzyme cycles only through Step 1, accumulating the 5-hydroperoxy intermediate, which is reduced to the stable 5-hydroxy-6,8,14-eicosatrienoic acid .

Specificity Against Other LOXs
  • 12-LOX: Requires a 1,4-pentadiene system at C8,11. The probe lacks the

    
     double bond. Inactive. 
    
  • 15-LOX: Requires a 1,4-pentadiene system at C11,14. The probe lacks the

    
     double bond. Inactive. 
    
Pathway Visualization

The following diagram illustrates how the probe isolates 5-LOX activity from the complex Arachidonic Acid cascade.

LOX_Pathway AA Arachidonic Acid (5,8,11,14-20:4) 5 5 AA->5 OtherLOX 12/15-LOX AA->OtherLOX Competes Probe Probe: 5,8,14-20:3 (No C11 Double Bond) Probe->5 Probe->OtherLOX X LOX 5-LOX (Step 1: Oxygenation) LOX->5 Probe_HP 5-HP-6,8,14-20:3 LOX->Probe_HP LTA_Syn 5-LOX (Step 2: LTA4 Synthase) LTA4 Leukotriene A4 (Unstable Epoxide) LTA_Syn->LTA4 HPETE 5-HPETE HPETE->LTA_Syn LTB4 LTB4 / LTC4 (Bioactive Lipids) LTA4->LTB4 Probe_HP->LTA_Syn BLOCKED (No bis-allylic C10) Probe_H 5-HO-6,8,14-20:3 (Stable Accumulation) Probe_HP->Probe_H Reduction (GPx)

Caption: Differential processing of AA and 5,8,14-20:3. The probe undergoes oxygenation but fails LTA4 synthesis, accumulating as a stable hydroxy-metabolite.

Experimental Protocols

Materials & Preparation
  • Probe: 5(Z),8(Z),14(Z)-Eicosatrienoic Acid (e.g., Cayman Chemical Item #10009733).[1]

  • Storage: Store at -20°C in ethanol. Purge with argon/nitrogen after opening to prevent auto-oxidation.

  • Buffer A (Reaction Buffer): PBS (pH 7.4) + 1 mM EDTA + 1 mM ATP.

    • Note: ATP is included to support 5-LOX activity if using cell lysates, though not strictly required for purified enzyme.

  • Calcium: CaCl₂ (2 mM stock).

Protocol A: Cell-Free 5-LOX Activity Assay

Use this protocol to determine the intrinsic catalytic activity of 5-LOX in lysates or purified preparations, free from downstream metabolism.

  • Enzyme Prep: Dilute recombinant 5-LOX or cell lysate (e.g., from RBL-1 or neutrophil cytosol) in Buffer A.

    • Target protein conc: 50–100 µg/mL for lysates; 10–50 nM for purified enzyme.

  • Substrate Prep: Evaporate the ethanol from the 5,8,14-20:3 stock under nitrogen. Resuspend in Buffer A to 100 µM.

  • Activation: Add CaCl₂ to the enzyme mixture (Final concentration: 2 mM) and ATP (10 µM). Incubate at 37°C for 2 minutes.

  • Reaction: Initiate by adding the 5,8,14-20:3 substrate (Final concentration: 10–20 µM).

  • Incubation: Incubate at 37°C for 5–10 minutes.

    • Note: Unlike AA, which requires short times (1-2 min) due to suicide inactivation and LTA4 instability, this probe allows longer linearity.

  • Termination: Stop reaction by adding an equal volume of ice-cold Methanol containing 0.1% Acetic Acid.

  • Reduction: Add dilute NaBH₄ or Glutathione Peroxidase (GPx) to reduce the hydroperoxide (5-HP) to the hydroxide (5-H). Note: In crude lysates, endogenous GPx is usually sufficient.

  • Extraction: Centrifuge (10,000 x g, 10 min) to remove protein. Inject supernatant directly into HPLC or perform solid-phase extraction (SPE) if sensitivity requires.

Protocol B: Whole Cell Specificity Assay

Use this to assess 5-LOX activation status in intact cells (e.g., PMNs) without interference from 12/15-LOX.

  • Cell Loading: Resuspend neutrophils (

    
     cells/mL) in HBSS (with Ca/Mg).
    
  • Stimulation: Add Calcium Ionophore A23187 (2.5 µM) or Thapsigargin to induce 5-LOX translocation to the nuclear envelope.

  • Probe Addition: Simultaneously add 5,8,14-20:3 (10 µM).

  • Time Course: Collect aliquots at 0, 5, 10, and 15 minutes.

  • Analysis: Terminate and analyze as above.

    • Interpretation: The accumulation of 5-hydroxy-6,8,14-20:3 indicates successful translocation and FLAP-mediated presentation of the fatty acid to 5-LOX. Lack of product confirms 5-LOX inhibition or failure to translocate.

Detection & Analysis (HPLC/LC-MS)

The unique metabolite 5-hydroxy-6,8,14-eicosatrienoic acid is distinct from 5-HETE (derived from AA).

RP-HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water : Acetic Acid (75 : 25 : 0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 235 nm .[2][3]

    • Why 235 nm? The product contains a conjugated diene (trans-6, cis-8) formed during the oxygenation and rearrangement, similar to 5-HETE.

  • Retention Time: The 5,8,14-product typically elutes slightly earlier than 5-HETE (derived from AA) due to the absence of the C11 double bond altering hydrophobicity, though this depends on the specific column. Standards are essential.

Data Interpretation Table[2]
ObservationInterpretation
High 5-H-6,8,14-20:3 Robust 5-LOX Peroxidase activity. Enzyme is active and accessible.
No LTB4/LTC4 analogs Expected result. Confirms the probe's "uncoupling" integrity.
Trace 12/15-H-derivatives If observed, indicates rare off-target oxidation or auto-oxidation (unlikely enzymatically).
Inhibition by Zileuton Validates the signal is 5-LOX dependent (Zileuton chelates the active site Iron).

References

  • Wei, Y., Evans, R., Morrison, A. R., & Jakschik, B. A. (1985).[2][3] Double bond requirement for the 5-lipoxygenase pathway.[3] Prostaglandins, 29(4), 537-545. Link

  • Navé, J. F., Jacobi, D., Gaget, C., Dulery, B., & Ducep, J. B. (1991). Evaluation of 5- and 6-fluoro derivatives of arachidonic acid and 5,8,14-eicosatrienoic acid as substrates and inhibitors of 5-lipoxygenase.[4] Biochemical Journal, 278(Pt 2), 549–555. Link

  • Cayman Chemical. (n.d.).[1][5] Product Information: 5(Z),8(Z),14(Z)-Eicosatrienoic Acid.[1][5] Cayman Chemical Product Database. Link

  • Jakschik, B. A., et al. (1980). The 5-lipoxygenase pathway: Leukotrienes.[3][6][7][8][9] Methods in Enzymology, 86, 30-37. Link

Sources

5,8,14-eicosatrienoic acid conversion to leukotriene A3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Conversion of 5,8,11-Eicosatrienoic Acid (Mead Acid) to Leukotriene A3

Abstract

This application note details the protocol for the enzymatic conversion of 5,8,11-eicosatrienoic acid (Mead acid) to Leukotriene A3 (LTA3) using the 5-lipoxygenase (5-LOX) pathway. Unlike the canonical arachidonic acid (AA) cascade, the metabolism of Mead acid—a marker of Essential Fatty Acid Deficiency (EFAD)—yields LTA3, a chemically unstable epoxide that acts as a potent inhibitor of LTA4 hydrolase rather than a substrate. This guide clarifies the structural requirements for conversion, corrects common isomer misidentifications (specifically regarding the 5,8,14-isomer), and provides a validated LC-MS/MS workflow for detecting LTA3 via methanol trapping and downstream metabolite analysis.

Introduction & Mechanistic Grounding

The Substrate: Mead Acid vs. The 5,8,14-Isomer

It is critical to distinguish between the specific isomers of eicosatrienoic acid to ensure experimental success.

  • Mead Acid (5Z,8Z,11Z-eicosatrienoic acid): The physiological substrate for LTA3. It accumulates during EFAD when the body elongates and desaturates oleic acid (n-9) in the absence of linoleic acid (n-6). It possesses the 1,4-cis-pentadiene structures at C5-C8 and C8-C11 required for 5-LOX activity.

  • 5,8,14-Eicosatrienoic Acid: A structural isomer often confused with Mead acid. Crucially, this isomer cannot form Leukotriene A3. The formation of the conjugated triene epoxide (LTA3) requires a double bond at C11 to allow electron delocalization from C10. The 5,8,14-isomer lacks this C11 unsaturation, halting the reaction after the initial peroxidation or resulting in alternative mono-oxygenation products [1].

This protocol focuses on 5,8,11-eicosatrienoic acid (Mead Acid) as the correct precursor for LTA3 synthesis.

The 5-Lipoxygenase Pathway

5-LOX catalyzes a two-step reaction:[1][2][3]

  • Oxygenation: Abstraction of a hydrogen from C7 and insertion of molecular oxygen at C5 to form 5-HpETrE (5-hydroperoxy-8,11-eicosatrienoic acid).

  • Dehydration (LTA Synthase activity): Abstraction of a hydrogen from C10, followed by the elimination of the hydroxyl group to form the unstable allylic epoxide, Leukotriene A3 (LTA3).

Key Physiological Insight: LTA3 is a "suicide product." Unlike LTA4, which is rapidly converted to the potent chemoattractant LTB4 by LTA4 Hydrolase (LTA4H), LTA3 binds to LTA4H but is a poor substrate, effectively inhibiting the enzyme and dampening inflammation [2].

Pathway Visualization

The following diagram illustrates the divergence between the Arachidonic Acid (n-6) and Mead Acid (n-9) pathways.

G AA Arachidonic Acid (20:4 n-6) HpETE 5-HpETE AA->HpETE 5-LOX Mead Mead Acid (5,8,11-20:3 n-9) HpETrE 5-HpETrE (Intermediate) Mead->HpETrE 5-LOX LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) HpETE->LTA4 Dehydration LTA3 Leukotriene A3 (LTA3) HpETrE->LTA3 Dehydration LTB4 Leukotriene B4 (Pro-Inflammatory) LTA4->LTB4 LTA4H LTA4H LTA4 Hydrolase Inhibition Inhibition of LTA4H (Anti-Inflammatory) LTA3->Inhibition Binds LTA4H (Poor Substrate) Hydrolysis Non-Enzymatic Hydrolysis (Δ6-trans-LTB3 isomers) LTA3->Hydrolysis Spontaneous (Major Pathway)

Caption: Divergent metabolism of Mead Acid vs. Arachidonic Acid. LTA3 acts as a metabolic brake by inhibiting LTA4 Hydrolase.

Experimental Protocol

Reagents & Equipment
  • Substrate: 5,8,11-Eicosatrienoic Acid (Mead Acid), >98% purity (e.g., Cayman Chemical, Item No. 90190). Store at -20°C under nitrogen.

  • Enzyme Source: Human Recombinant 5-LOX (preferred) or Potato 5-LOX (economical alternative for scale-up).

  • Co-factors: CaCl₂ (2 mM), ATP (if using cell lysates).

  • Trapping Agent: HPLC-grade Methanol (for LTA3-methyl ester formation).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow: Enzymatic Synthesis

Step 1: Substrate Preparation Evaporate the ethanolic stock of Mead Acid under a gentle stream of nitrogen. Resuspend immediately in Tris-HCl buffer (pH 7.4) to a concentration of 100 µM. Note: Use ethanol-free substrate to avoid inhibiting 5-LOX.

Step 2: Enzyme Incubation

  • Pre-warm 50 mM Tris-HCl buffer containing 2 mM CaCl₂ and 10 µM ATP to 37°C.

  • Add 5-LOX enzyme (approx. 10-20 units/mL final concentration).

  • Initiate reaction by adding Mead Acid (final conc. 10-20 µM).

  • Reaction Time: Incubate for 2–5 minutes .

    • Why? LTA3 is unstable (t1/2 ≈ 10-15 seconds at physiological pH). Extended incubation leads to non-enzymatic hydrolysis.

Step 3: LTA3 Stabilization (The Methanol Trap) Direct detection of the epoxide LTA3 is difficult due to its lability. The standard validation method is to trap the epoxide as a stable methyl ester.

  • Stop the reaction by adding 4 volumes of ice-cold Methanol .

  • Acidify slightly to pH 5.0–6.0 with dilute acetic acid to catalyze the methanolysis.

  • Incubate at room temperature for 15 minutes.

  • Result: This converts LTA3 into Δ6-trans-LTB3 methyl ether isomers (12-O-methyl derivatives).

Step 4: Extraction

  • Dilute the methanol mixture with water to achieve <15% organic content.

  • Perform Solid Phase Extraction (SPE) using C18 cartridges.

  • Elute with Methyl Formate or Acetonitrile.

  • Evaporate under nitrogen and reconstitute in Mobile Phase A.

Analytical Validation (LC-MS/MS)

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 10 minutes.

Mass Spectrometry Parameters (MRM)

Monitor the following transitions in Negative Ion Mode (ESI-) :

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Mead Acid 305.2261.218Loss of CO₂
5-HETE (Internal Std) 319.2115.120Control for extraction
LTA3-Methyl Ether 335.2195.122Trapped Product (Methanolysis)
LTB3 (Hydrolysis) 321.2195.124Non-enzymatic hydrolysis product

Data Interpretation:

  • LTA3-Methyl Ether: Appearance of a peak at m/z 335 -> 195 confirms the successful formation of the epoxide LTA3 intermediate.

  • LTB3 Isomers: You will likely observe two peaks for LTB3 (m/z 321). These represent the non-enzymatic hydrolysis products (Δ6-trans-LTB3 and 12-epi-Δ6-trans-LTB3). The absence of a strong single peak (which would indicate enzymatic conversion by LTA4H) confirms LTA3's resistance to hydrolysis by LTA4H [3].

Summary of Key Findings

ParameterArachidonic Acid (AA)Mead Acid (20:3 n-9)
Primary Product Leukotriene A4 (LTA4)Leukotriene A3 (LTA3)
Stability Unstable (Epoxide)Unstable (Epoxide)
LTA4 Hydrolase Activity High (Converts to LTB4)Very Low (Inhibits Enzyme)
Major Metabolite LTB4 (Chemoattractant)Δ6-trans-LTB3 isomers (Inactive)
Biological Role Pro-inflammatoryMarker of EFAD / Anti-inflammatory brake

References

  • Jakschik, B. A., Morrison, A. R., & Sprecher, H. (1983).[4] Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway.[4][5] Journal of Biological Chemistry, 258(21), 12797–12800. Link

  • Evans, J. F., Nathaniel, D. J., Zamboni, R. J., & Ford-Hutchinson, A. W. (1985).[4] Leukotriene A3: A poor substrate but a potent inhibitor of rat and human neutrophil leukotriene A4 hydrolase.[6][4] Journal of Biological Chemistry, 260(20), 10966–10970.[4] Link

  • Hammarström, S. (1981). Conversion of 5,8,11-eicosatrienoic acid to leukotrienes C3 and D3.[7] Journal of Biological Chemistry, 256(5), 2275–2279. Link

  • Murphy, R. C., & Gijón, M. A. (2007).[3][8][9] Biosynthesis and metabolism of leukotrienes.[2][10][4][9][11][12] Biochemical Journal, 405(3), 379–395. Link

Sources

Application Note: Metabolic Profiling of the 12-HETE Reductase Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Quantification of 5,8,14-Eicosatrienoic Acid Metabolites (12-HETrE)

Abstract

The metabolic reduction of 12(S)-HETE (12-hydroxyeicosatetraenoic acid) to 5,8,14-20:3 derivatives represents a critical inactivation and signaling modification pathway in mammalian tissues, particularly in polymorphonuclear leukocytes (PMNL), epidermal keratinocytes, and renal epithelium. This guide details the "12-HETE Reductase Pathway," a three-step enzymatic cascade converting the pro-inflammatory 12-HETE into 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) . We provide a validated protocol for the enzymatic generation, extraction, and LC-MS/MS quantification of these metabolites, distinguishing the biologically active 5,8,14-trienoic species from their tetraenoic precursors.

Introduction & Biological Context

While 12-HETE is a potent mediator of platelet aggregation and chemotaxis, its biological lifespan is regulated by a specific metabolic route known as the Reductase Pathway . Unlike


-oxidation (which shortens the chain) or 

-oxidation (which adds polarity), this pathway targets the conjugated diene system.

The transformation involves three key enzymes:[1]

  • 12-Hydroxyeicosanoid Dehydrogenase (12-HEDH): Oxidizes 12-HETE to 12-oxo-ETE .

  • 
    -Reductase (12-oxoeicosanoid 
    
    
    
    -reductase):
    Saturates the
    
    
    double bond, converting the conjugated tetraene into a non-conjugated triene (12-oxo-ETrE ). This is the irreversible commitment step yielding the 5,8,14-20:3 backbone.
  • 12-Ketoreductase (12-KR): Reduces the ketone back to a hydroxyl group, yielding 12-HETrE (12-hydroxy-5,8,14-eicosatrienoic acid).

Significance: 12-HETrE retains specific biological activities, including angiogenic potential and modulation of corneal epithelial function, distinct from 12-HETE.

Pathway Visualization

The following diagram illustrates the stepwise conversion of 12-HETE to 12-HETrE, highlighting the critical saturation of the


 double bond.

12-HETE_Reductase_Pathway cluster_legend Structural Change HETE 12(S)-HETE (5,8,10,14-20:4) OxoETE 12-oxo-ETE (12-oxo-5,8,10,14-20:4) HETE->OxoETE 12-HEDH (NAD+) OxoETrE 12-oxo-ETrE (12-oxo-5,8,14-20:3) OxoETE->OxoETrE Δ10-Reductase (NADH/NADPH) Saturation of C10-C11 HETrE 12-HETrE (12-hydroxy-5,8,14-20:3) OxoETrE->HETrE 12-Ketoreductase (NADH/NADPH) Info The Δ10-Reductase step removes the conjugated diene, resulting in the 5,8,14-20:3 backbone.

Caption: The 12-HETE Reductase Pathway converting arachidonic acid metabolites to 5,8,14-trienoic species.

Experimental Protocol: Enzymatic Generation & Assay

This protocol uses subcellular fractions (cytosol/microsomes) from porcine PMNL or mouse epidermis, which are rich sources of the reductase enzymes.

Materials & Reagents
  • Substrate: 12(S)-HETE (Cayman Chemical or equivalent).

  • Cofactors: NAD+, NADPH (Sigma-Aldrich).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Enzyme Source: Porcine PMNL cytosol (prepared via sonication and centrifugation at 100,000 x g) or Mouse Epidermal homogenate.

  • Extraction: Ethyl acetate, Acetic acid.

Step-by-Step Procedure
  • Preparation of Reaction Mix:

    • Thaw the cytosolic protein fraction on ice.

    • Dilute protein to 1.0 mg/mL in Tris-HCl buffer (pH 7.4).

  • Substrate Addition:

    • Add 12(S)-HETE to a final concentration of 10 µM.

    • Note: 12-HETE is hydrophobic; add from an ethanolic stock (final ethanol < 0.5%).

  • Cofactor Initiation:

    • Add NAD+ (1 mM) to drive the initial dehydrogenase step (12-HEDH).

    • Add NADPH (1 mM) to drive the subsequent reductase steps.

    • Critical: Both cofactors are required to observe the full flux to 12-HETrE. Omitting NADPH will arrest the pathway at 12-oxo-ETE.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Termination & Extraction:

    • Stop reaction by acidification to pH 3.5 using 1M acetic acid.

    • Add 2 volumes of ethyl acetate. Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper organic phase. Repeat extraction once.

    • Evaporate solvent under a stream of nitrogen. Reconstitute in 100 µL Methanol/Water (50:50).

LC-MS/MS Quantification Protocol

Differentiation of 12-HETE (20:4) and 12-HETrE (20:3) relies on the +2 Da mass shift caused by the saturation of the C10-C11 double bond.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 90% B

    • 10-12 min: Hold 90% B

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[2]

  • Key MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
12-HETE 319.2 [M-H]⁻179.118Cleavage of C11-C12 yields carboxylate fragment with conjugated diene.
12-HETrE 321.2 [M-H]⁻181.1 20Target Analyte. Saturation of C10-C11 increases fragment mass by +2 Da.
12-oxo-ETrE 319.2 [M-H]⁻181.122Isobaric to 12-HETE but elutes later (ketone is less polar than OH).
  • Note on 12-oxo-ETrE: This intermediate is isobaric with 12-HETE (319 Da) but structurally distinct (ketone vs hydroxyl, triene vs tetraene). It is distinguished by Retention Time (RT) and the unique 181 fragment ion (saturated C1-C11 chain).

Data Analysis & Interpretation
  • Retention Time Shift:

    • 12-HETE: Elutes earlier due to the polarity of the hydroxyl and the rigidity of the conjugated diene.

    • 12-HETrE: Elutes later than 12-HETE. The loss of a double bond increases hydrophobicity.

  • Verification of "5,8,14-20:3" Backbone:

    • The presence of the 321 > 181 transition confirms the saturation of the C10-C11 bond.

    • If the 5,8,14 pattern were not present (e.g., saturation elsewhere), the fragmentation pattern would shift significantly. The 181 ion specifically confirms the intact saturated C1-C11 carboxyl tail.

References
  • Wainwright, S., et al. (1990). Metabolism of 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid and other hydroxylated fatty acids by the reductase pathway in porcine polymorphonuclear leukocytes.[3] Biochemistry, 29(43), 10126–10135. Link

  • Holfeld, A., et al. (2006). A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes.[2] Journal of Pharmacology and Experimental Therapeutics, 316(2), 572-580. Link

  • Conners, M. S., et al. (1995). Enhancement of delayed hypersensitivity inflammatory reactions in guinea pig skin by 12(R)-hydroxy-5,8,14-eicosatrienoic acid. Journal of Investigative Dermatology, 104(1), 47-51. Link

  • Murphy, R. C., et al. (2008). Mass Spectrometry of Eicosanoids. LIPID MAPS. Link

Sources

Advanced Application Note: Profiling 12-Hydroxy-5,8,14-Eicosatrienoic Acid (12-HETrE) in Corneal Epithelial Angiogenesis and Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

In corneal epithelial research, 12-hydroxy-5,8,14-eicosatrienoic acid (commonly abbreviated as 12-HETrE ) represents a critical lipid mediator involved in ocular surface inflammation, neovascularization, and responses to hypoxic stress. Derived from arachidonic acid (AA), 12-HETrE is primarily synthesized in the corneal epithelium via a highly specific cytochrome P450 (CYP4B1) monooxygenase pathway followed by keto-reduction[1][2].

Unlike classical cyclooxygenase (COX) products (e.g., PGE2) which are suppressed under hypoxic conditions, the CYP4B1 pathway thrives during oxygen deprivation—such as that induced by closed-eye contact lens wear or traumatic injury[3]. The precursor, 12(R)-HETE, undergoes oxidation and two steps of keto-reduction to form 12(R)-HETrE[1]. Once secreted, 12(R)-HETrE acts in a paracrine manner on limbal microvessels. It is a potent vasodilator, a chemoattractant for polymorphonuclear (PMN) leukocytes, and a powerful angiogenic factor that stimulates the MAPK-ERK1/2 signaling cascade, ultimately upregulating Vascular Endothelial Growth Factor (VEGF)[4][5].

The Importance of Stereochemistry

A fundamental principle in 12-HETrE research is enantiomeric specificity. The corneal CYP4B1 pathway predominantly generates the 12(R)-enantiomer (12(R)-HETrE), which is biologically active in promoting angiogenesis and vasodilation[4]. In contrast, the 12(S)-enantiomer (produced via lipoxygenase pathways in other tissues) lacks these specific pro-angiogenic properties in the cornea and can even act as a competitive antagonist in certain inflammatory models[6]. Therefore, rigorous chiral separation is mandatory when quantifying this metabolite.

Pathway AA Arachidonic Acid (AA) CYP CYP4B1 Enzyme (Activated by Hypoxia/Injury) AA->CYP HETE 12(R)-HETE (Pro-edema / Na+K+-ATPase Inhibitor) CYP->HETE Monooxygenase Activity KetoRed Oxidation & Keto-Reduction (Microsomal) HETE->KetoRed HETrE 12(R)-HETrE (12-hydroxy-5,8,14-eicosatrienoic acid) KetoRed->HETrE Dihydro-metabolite Formation Signaling MAPK-ERK1/2 Pathway Activation (Limbal Endothelial Cells) HETrE->Signaling Paracrine Secretion VEGF VEGF Secretion & Corneal Neovascularization Signaling->VEGF Angiogenic Cascade

Caption: Biosynthetic and signaling pathway of 12(R)-HETrE in the corneal epithelium and limbal vessels.

Quantitative Data Summary

To provide a baseline for experimental design, the following table synthesizes established kinetic and physiological parameters of 12-HETrE in corneal models.

Parameter / MetricValue / ObservationBiological ContextReference
Apparent

17.9 µMFormation of 12(R)-HETrE from 12(R)-HETE in bovine corneal microsomes.[7]
Apparent

17.4 pmol/mg/minMaximum velocity of 12(R)-HETrE synthesis in corneal microsomes.[7]
Vasodilation

1.5 µMDose-dependent relaxation of preconstricted arteries (4-5x more potent than ACh).[4]
Hypoxic Induction ~23-fold increaseEndogenous 12(R)-HETrE formation after 144 hr of hypoxic contact lens wear.[8]
Aqueous Protein Influx Up to 30-fold increaseBreakdown of the blood-aqueous barrier following 1-10 ng intracameral injection.[4]

Experimental Protocols

Protocol 1: Extraction and Chiral LC-MS/MS Quantification of Endogenous 12-HETrE

Expertise Note: Standard GC/MS techniques utilizing negative chemical ionization (NCI-GC/MS) cannot distinguish between the R and S enantiomers of 12-HETrE[3]. Because only the 12(R)-enantiomer drives corneal neovascularization, chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Step-by-Step Methodology:

  • Tissue Harvesting: Isolate the corneal epithelium from the stroma using a blunt spatula under a dissecting microscope. Crucial: Perform this rapidly on ice to prevent artifactual lipoxygenase (LOX) activation caused by mechanical stress.

  • Homogenization: Homogenize the tissue in 1 mL of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 10 µM indomethacin (to block COX-mediated AA consumption)[3][9].

  • Acidification: Spike the homogenate with a deuterated internal standard (e.g., 12-HETE-d8). Acidify the sample to pH 4.0 using 1 M formic acid. Causality: Acidification neutralizes the carboxylate group of the eicosanoids, ensuring they partition efficiently into the organic phase during extraction[9].

  • Solid-Phase Extraction (SPE):

    • Condition a C18-ODS SPE column with 5 mL methanol followed by 5 mL LC-grade water.

    • Load the acidified homogenate.

    • Wash with 5 mL of 15% methanol in water to remove polar contaminants.

    • Elute the lipid fraction using 3 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate under a gentle stream of nitrogen gas. Reconstitute the lipid residue in 50 µL of chiral mobile phase (e.g., hexane/isopropanol/glacial acetic acid).

  • Chiral LC-MS/MS Analysis: Inject the sample onto a Chiralpak AD-H column (or equivalent). Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 12-HETrE (m/z 321

    
     product ions).
    
Protocol 2: In Vitro Limbal Microvessel Endothelial Cell (LMVEC) Tube Formation Assay

Expertise Note: 12(R)-HETrE exerts its angiogenic effects via the MAPK-ERK1/2 pathway, independent of Ras/Raf activation[5]. This assay validates the functional angiogenic potency of synthesized or extracted 12-HETrE.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw growth factor-reduced Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest primary rabbit or human LMVECs. Resuspend in basal endothelial medium (serum-free) at a density of

    
     cells/well.
    
  • Treatment: Treat the cells with vehicle (ethanol <0.1%), 10 ng/mL VEGF (positive control), or varying concentrations of 12(R)-HETrE (0.1 nM to 1 µM). Causality: The maximal ERK1/2 phosphorylation response to 12(R)-HETrE occurs within 5 minutes at concentrations as low as 0.1 nM[5].

  • Incubation & Imaging: Incubate the plate at 37°C with 5% CO2 for 6–12 hours. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length, number of branch points, and polygon formation.

Protocol 3: Suture-Induced Corneal Neovascularization and CYP4B1 siRNA Knockdown

Expertise Note: To definitively prove that endogenous 12-HETrE drives angiogenesis, one must inhibit its upstream synthetic enzyme (CYP4B1) in an in vivo model[2].

Step-by-Step Methodology:

  • Suture Placement: Under general anesthesia, place three 10-0 nylon sutures in the stroma of the rabbit or mouse cornea, approximately 1.5 mm from the limbus. Causality: The sutures act as a mechanical and inflammatory stimulus, inducing hypoxia and upregulating CYP4B1[2].

  • siRNA Delivery: Immediately following suturing, perform a subconjunctival injection of 10 µg of CYP4B1-specific siRNA duplexes formulated in a lipid nanoparticle or transfection reagent. Inject a scrambled non-targeting siRNA in the contralateral control eye.

  • Monitoring: Evaluate the corneas on days 3, 7, and 14 using slit-lamp biomicroscopy. Measure the length of the neovessels from the limbus toward the sutures.

  • Endpoint Analysis: Euthanize the animals, harvest the corneas, and process them using Protocol 1 to confirm the targeted suppression of 12-HETrE synthesis alongside the phenotypic reduction in neovascularization.

Workflow Start In Vivo / In Vitro Model (Hypoxia, Suture, or Contact Lens) Extract Tissue Homogenization & Acidification (pH 4.0) Start->Extract Harvest Epithelium siRNA CYP4B1 siRNA Knockdown (Target Validation) Start->siRNA Suture Model SPE Solid-Phase Lipid Extraction (C18-ODS Columns) Extract->SPE Indomethacin + EDTA MS Chiral LC-MS/MS (Resolves 12(R) vs 12(S)-HETrE) SPE->MS Ethyl Acetate Elution Cell Limbal Microvessel Endothelial Cells (LMVECs) Tube Matrigel Tube Formation Assay (Angiogenesis Readout) Cell->Tube Seed on Matrigel Tube->MS Correlate Phenotype with 12(R)-HETrE levels siRNA->Extract Confirm 12-HETrE Drop

Caption: Integrated experimental workflow for quantifying 12-HETrE and validating its angiogenic function.

References

  • Metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE) in corneal tissues.PubMed / NIH.
  • The Effect of Hypoxia on Endogenous Corneal Epithelial Eicosanoids.IOVS / ARVO Journals.
  • Oxidation and keto reduction of 12-hydroxy-5,8,10,14-eicosatetraenoic acids in bovine corneal epithelial microsomes.PubMed / NIH.
  • Induction of corneal epithelial cytochrome P-450 arachidonate metabolism by contact lens wear.IOVS / ARVO Journals.
  • Enhancement of delayed hypersensitivity inflammatory reactions in guinea pig skin by 12(R)-hydroxy-5,8,14-eicosatrienoic acid.PubMed / NIH.
  • Inhibition of VEGF Expression and Corneal Neovascularization by siRNA Targeting Cytochrome P450 4B1.PMC / NIH.
  • Ocular effects of a novel cytochrome P-450-dependent arachidonic acid metabolite.PubMed / NIH.
  • CORNEAL–DERIVED 12(R)–HYDROXYEICOSATRIENOIC ACID (12–HETrE), STIMULATES LIMBAL ENDOTHELIAL ANGIOGENESIS VIA ERK1/2 INDEPENDENT OF RAS/RAF ACTIVATION.IOVS / ARVO Journals.

Sources

preparation of 5,8,14-eicosatrienoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Laboratory-Scale Preparation of 5,8,14-Eicosatrienoic Acid Methyl Ester

Executive Summary

Introduction and Scientific Background

Eicosatrienoic acids are a class of 20-carbon fatty acids containing three double bonds. While isomers like Mead acid (5,8,11-eicosatrienoic acid) are well-known as biomarkers for essential fatty acid deficiency, other isomers such as 5,8,14-eicosatrienoic acid are less studied but may possess unique biological activities or serve as important tools in metabolic research.[1][2][3] The precise location of the double bonds dictates the molecule's three-dimensional shape and its interaction with enzymes and receptors. For instance, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory pathways, exhibit high substrate specificity, making the availability of pure, specific isomers critical for research.[4][5]

The involves a multi-step chemical synthesis, as this particular double bond arrangement is not common in natural lipid sources. This protocol outlines a robust synthetic strategy, followed by a mild esterification procedure specifically chosen to prevent oxidation or isomerization of the polyunsaturated backbone.[6] Subsequent purification by High-Performance Liquid Chromatography (HPLC) ensures the removal of reaction byproducts and isomeric impurities, yielding a final product suitable for high-sensitivity applications.

Synthesis Strategy and Workflow

The overall strategy is based on the convergent synthesis of the 20-carbon backbone of the parent fatty acid, followed by esterification. The parent acid, 5,8,14-eicosatrienoic acid, is constructed using acetylenic intermediates, which allows for the precise and controlled introduction of the carbon-carbon triple bonds. These triple bonds are then stereoselectively reduced to Z (cis) double bonds. This approach provides excellent control over the double bond geometry, which is crucial for biological activity.

The key stages of the process are:

  • Synthesis of the Free Fatty Acid (5,8,14-Eicosatrienoic Acid): This is the most complex part of the preparation, involving the coupling of smaller molecular fragments to build the C20 chain with the correct placement of unsaturation.[6]

  • Esterification: The purified free fatty acid is converted to its corresponding methyl ester using a mild, acid-catalyzed reaction. This step enhances the molecule's volatility and stability, making it amenable to gas chromatography (GC) analysis.

  • Purification: The crude methyl ester is purified using reversed-phase HPLC to isolate the target compound with high purity.

  • Characterization: The final product's identity and purity are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

The following diagram illustrates the complete workflow from synthesis to final product characterization.

G cluster_0 PART 1: Free Acid Synthesis cluster_1 PART 2: Esterification & Purification cluster_2 PART 3: Quality Control A Starting Materials (e.g., Acetylenic Precursors) B Multi-Step Synthesis: - Coupling Reactions - Stereoselective Reductions A->B Ref [23] C Crude 5,8,14-Eicosatrienoic Acid B->C D Acid-Catalyzed Esterification (BCl3-Methanol) C->D Work-up E Crude Methyl Ester D->E F Purification (Reversed-Phase HPLC) E->F G Final Product: High-Purity FAME F->G Solvent Evaporation H Characterization: - GC-MS - NMR Spectroscopy G->H

Caption: Overall workflow for the .

Materials and Equipment

Reagents and Solvents
  • 5,8,14-Eicosatrienoic Acid (Synthesized as per reference[6])

  • Boron trichloride-methanol solution (12% w/w) (Sigma-Aldrich B1252 or equivalent)

  • Hexane (HPLC grade)

  • Methanol (Anhydrous and HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (high purity)

  • CDCl₃ (for NMR), with Tetramethylsilane (TMS)

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and hot plate

  • Reflux condenser

  • Rotary evaporator

  • Glass funnels and separatory funnel

  • Micro-reaction vessels (5-10 mL)

  • Analytical balance

  • HPLC system with a C18 reversed-phase column and UV detector

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • NMR Spectrometer (≥300 MHz)

Detailed Experimental Protocol

PART A: Synthesis of 5,8,14-Eicosatrienoic Acid

The total synthesis of the parent free fatty acid is a complex undertaking that requires expertise in organic synthesis. Researchers should follow the multi-step procedure outlined by Rakoff and Adlof (1985).[6] This synthesis involves the strategic coupling of acetylenic fragments and subsequent stereoselective reduction of the resulting triple bonds to cis-double bonds. It is imperative to perform these steps under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of polyunsaturated intermediates.

PART B: Methyl Esterification Protocol

This protocol is adapted from standard procedures for the esterification of polyunsaturated fatty acids.[7] The use of boron trichloride-methanol is highly effective and proceeds under mild conditions, which is critical for preventing degradation of the sensitive fatty acid.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 10-20 mg of synthesized 5,8,14-eicosatrienoic acid into a 10 mL micro-reaction vessel equipped with a small magnetic stir bar.

  • Reagent Addition: Under a gentle stream of nitrogen, add 2 mL of 12% BCl₃-methanol solution to the vessel. Seal the vessel tightly with a PTFE-lined cap.

    • Scientific Rationale: The BCl₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the fatty acid's carboxyl group. This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by methanol, driving the esterification reaction forward.[7] Anhydrous conditions are crucial as water can hydrolyze the reagent and compete with methanol, reducing the yield.[7]

  • Reaction: Place the vessel on a pre-heated hot plate or in a heating block set to 60 °C. Allow the reaction to proceed for 10 minutes with gentle stirring.

  • Quenching and Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Shake the vessel vigorously for 30-60 seconds to thoroughly mix the phases.

    • Scientific Rationale: Water is added to quench the reaction by hydrolyzing any remaining BCl₃. The non-polar methyl ester product has high solubility in hexane and will partition into the upper organic layer, separating it from the polar aqueous layer containing salts and methanol.[7]

  • Phase Separation: Allow the layers to fully separate. A clear interface should be visible between the upper hexane layer and the lower aqueous layer.

  • Product Collection: Using a Pasteur pipette, carefully transfer the upper hexane layer to a clean vial. Be careful not to draw up any of the lower aqueous layer.

  • Drying and Storage: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected hexane solution to remove any residual water. The solution can be stored temporarily at -20 °C under nitrogen before purification.

PART C: HPLC Purification Protocol

Purification is essential to isolate the desired FAME from any unreacted starting material or byproducts. Reversed-phase HPLC is an effective method for this purpose.[8][9]

Step-by-Step Procedure:

  • Sample Preparation: Carefully evaporate the hexane from the dried solution under a gentle stream of nitrogen. Re-dissolve the oily residue in a small, known volume of HPLC-grade acetonitrile (e.g., 200-500 µL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 85:15 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 205-210 nm. FAMEs have a weak chromophore and absorb at low wavelengths.[10]

    • Injection Volume: 10-20 µL.

  • Fraction Collection: Inject the sample and monitor the chromatogram. Collect the peak corresponding to the 5,8,14-eicosatrienoic acid methyl ester. The retention time will be longer than more saturated FAMEs but shorter than more unsaturated or longer-chain FAMEs.

  • Product Recovery: Evaporate the solvent from the collected fraction(s) using a rotary evaporator or under a stream of nitrogen. The final product should be a clear, colorless oil. Store under nitrogen at -80 °C for long-term stability.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of GC-MS and NMR analysis is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the molecular weight and provides information about the structure through fragmentation patterns.

ParameterExpected Value/ObservationRationale
Molecular Formula C₂₁H₃₄O₂Calculated for the methyl ester.
Molecular Weight 318.5 g/mol Calculated for the molecular formula.
Molecular Ion (M⁺) m/z 318The molecular ion peak should be visible, although it may be of low intensity in Electron Ionization (EI) mode.[11]
Key Fragments m/z fragments corresponding to cleavage at allylic positions and loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).Fragmentation patterns are characteristic of FAMEs and can help confirm the structure.
Purity (GC-FID) >98%The peak area of the target compound should be ≥98% of the total integrated peak area.
¹H-NMR Spectroscopy

¹H-NMR is used to confirm the fine structure of the molecule, including the number and geometry of the double bonds. The spectrum should be recorded in CDCl₃.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOCH₃~3.67Singlet (s)3H
Olefinic protons (-CH=CH-)~5.3 - 5.5Multiplet (m)6H
Bis-allylic protons (=CH-CH₂ -CH=)~2.80Triplet (t)2H
Allylic protons~2.0 - 2.2Multiplet (m)6H
Aliphatic chain (-CH₂-)~1.2 - 1.4Multiplet (m)10H
Terminal methyl (-CH₃)~0.88Triplet (t)3H

Scientific Rationale: The integration of the signals provides a quantitative measure of the number of protons in each chemical environment, confirming the overall structure.[12] The chemical shift of the olefinic protons around 5.4 ppm is characteristic of cis (Z) double bonds in polyunsaturated fatty acids.

References

  • Batna, A., & Rose, R. C. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495-500. [Link]

  • Ontosight AI. (n.d.). Mead Acid Overview. Retrieved from Ontosight.com. [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Lipids in Health and Disease, 22(1), 172. [Link]

  • Grokipedia. (n.d.). Mead acid. Retrieved from Grokipedia. [Link]

  • Wikipedia. (n.d.). Mead acid. Retrieved from Wikipedia. [Link]

  • Kawashima, H., & Yoshizawa, K. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. PubMed. [Link]

  • Aziz, S. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

  • GERLI. (n.d.). HPLC analysis. Retrieved from Cyberlipid. [Link]

  • Miagkova, G. I., Demin, P. M., Belosudtsev, I. I., Zabolotskiĭ, D. A., & Evstigneeva, R. P. (1987). [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha]. Bioorganicheskaia khimiia, 13(3), 415–419. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Bernstrom, K., & Kayganich, K. (2005). Stereospecific synthesis and mass spectrometry of 5,6-trans-epoxy-8Z,11Z,14Z-eicosatrienoic acid. Journal of mass spectrometry : JMS, 40(6), 800–806. [Link]

  • Carlucci, C., Andresini, M., Degennaro, L., & Luisi, R. (2022). ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis (Table 1). ResearchGate. [Link]

  • Ataman Kimya. (n.d.). MEAD ACID. Retrieved from Ataman Kimya. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Beer Judge Certification Program. (n.d.). The Mead Making Process. Retrieved from BJCP. [Link]

  • NIST. (n.d.). 5,8,11,14-Eicosatetraynoic acid, methyl ester. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of mead acid and other polyunsaturated fatty.... Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US9796658B2 - Production and purification of esters of polyunsaturated fatty acids.
  • PubChem. (n.d.). 5,8,11,14-Eicosatetraenoic acid, methyl ester. Retrieved from PubChem. [Link]

  • AOCS. (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS Lipid Library. [Link]

  • Rakoff, H., & Adlof, R. O. (1985). Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids, 38(4), 327–342. [Link]

  • Ege, S. N., Wolovsky, R., & Gensler, W. J. (1961). Synthesis of Methyl 5,8,11,14-Eicosatetraenoate (Methyl Arachidonate). Journal of the American Chemical Society, 83(15), 3304-3307. [Link]

  • Souza, M. A., et al. (2016). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 27(1), 14-21. [Link]

  • mzCloud. (2017). Arachidonic acid methyl ester. Retrieved from mzCloud. [Link]

  • Corey, E. J., & Lansbury, P. T. (1983). Selective epoxidation of eicosa-cis-5,8,11,14-tetraenoic (arachidonic) acid and eicosa-cis-8,11,14-trienoic acid. Journal of the American Chemical Society, 105(12), 4093-4094. [Link]

  • NIST. (n.d.). 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)-. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (2023). (PDF) The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Retrieved from ResearchGate. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • de Oliveira, D., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magnetic Resonance in Chemistry, 46(11), 1051-1054. [Link]

  • NP-MRD. (2022). Showing NP-Card for Mead acid (NP0083570). Retrieved from NP-MRD. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H-NMR spectrum of methyl methanoate. Retrieved from Doc Brown's Chemistry. [Link]

  • AOCS. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Cheméo. (n.d.). 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)- (CAS 2566-89-4). Retrieved from Cheméo. [Link]

  • Ducep, J. B., Nave, J. F., & Zimmermann, P. R. (1994). Synthesis of 5- and 6-fluoro derivatives of 5,8,14-eicosatrienoic and 5,8,11,14-eicosatetraenoic acids. Effects of fluorinated arachidonic acids on leukotriene C4 production by macrophages. Bioorganic & Medicinal Chemistry, 2(3), 213-233. [Link]

  • Piomelli, D., Shapiro, E., Feinmark, S. J., & Schwartz, J. H. (1989). Formation and action of 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid in Aplysia: a possible second messenger in neurons. Proceedings of the National Academy of Sciences of the United States of America, 86(5), 1721–1725. [Link]

  • CORE. (n.d.). FORMATION OF NOVEL HYDROXYLATED EICOSATETRAENOIC ACIDS IN PREPARATIONS OF HUMAN POLYMORPHONUCLEAR LEUKOCYTES. Retrieved from CORE. [Link]

  • Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2007). Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. Russian Chemical Bulletin, 56(8), 1648-1654. [Link]

Sources

Application Note: In Vitro Lipoxygenation of 5,8,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in eicosanoid biology and drug discovery. It details the specific protocol for the in vitro lipoxygenation of 5,8,14-eicosatrienoic acid , a rare but mechanistically critical fatty acid isomer.[1]

A Strategic Probe for Uncoupling 5-LOX Oxygenase and LTA Synthase Activities[1]

Executive Summary & Mechanistic Rationale

The lipoxygenation of 5,8,14-eicosatrienoic acid (5,8,14-20:3) presents a unique biochemical scenario that distinguishes it from the metabolism of Arachidonic Acid (AA, 5,8,11,14-20:[1]4) or Mead Acid (5,8,11-20:3).[1]

While AA is converted by 5-Lipoxygenase (5-LOX) into the unstable epoxide Leukotriene A4 (LTA4), this transformation requires two sequential hydrogen abstractions:[1][2][3]

  • Oxygenase Step: Abstraction at C7 (bis-allylic to

    
    ) 
    
    
    
    Insertion of
    
    
    at C5
    
    
    5-HpETE .[1]
  • LTA Synthase Step: Abstraction at C10 (bis-allylic to

    
    ) 
    
    
    
    Epoxide formation
    
    
    LTA4 .[1]

The 5,8,14-20:3 Advantage: This substrate possesses the


 system required for the first step but lacks the 

double bond
.[1] Consequently, C10 is mono-allylic rather than bis-allylic.[1] The energy barrier for hydrogen abstraction at a mono-allylic site is significantly higher (~88 kcal/mol vs. ~75 kcal/mol).[1]

Therefore, 5,8,14-20:3 acts as a "Dead-End" substrate:

  • It undergoes efficient 5-oxygenation to form 5-hydroperoxy-6,8,14-eicosatrienoic acid (5-HpETrE).[1]

  • It resists conversion to Leukotrienes (LTA analogs).

  • It is inert to 12-LOX and 15-LOX (which require a

    
     pentadiene system).[1]
    

This makes 5,8,14-20:3 an essential tool for isolating the oxygenase activity of 5-LOX from its LTA synthase activity and for studying enzyme kinetics without the interference of secondary metabolites.[1]

Experimental Workflow Diagram

The following diagram illustrates the divergent pathways of AA and 5,8,14-20:3, highlighting the mechanistic checkpoint.

LOX_Pathway AA Arachidonic Acid (5,8,11,14-20:4) Enzyme 5-Lipoxygenase (5-LOX) AA->Enzyme Binding Substrate 5,8,14-Eicosatrienoic Acid (5,8,14-20:3) Substrate->Enzyme Binding Inter1 5-HpETE (Hydroperoxide) Enzyme->Inter1 C7 Abstraction + O2 Inter2 5-HpETrE (Hydroperoxide) Enzyme->Inter2 C7 Abstraction + O2 LTA4 Leukotriene A4 (Epoxide) Inter1->LTA4 C10 Abstraction (Bis-allylic) Product1 5-HETE (Reduced) Inter1->Product1 Reduction (GPx / Chemical) DeadEnd NO REACTION (Lacks C11 Double Bond) Inter2->DeadEnd C10 Abstraction (Mono-allylic) Product2 5-HETrE (Reduced) Inter2->Product2 Reduction (GPx / Chemical)

Caption: Mechanistic divergence of 5-LOX activity. 5,8,14-20:3 supports 5-oxygenation but blocks LTA synthase activity due to the absence of the C11 double bond.[1]

Materials & Reagents

Biologicals[3][4][5][6][7][8][9]
  • Enzyme: Recombinant Human 5-Lipoxygenase (purified).[1]

    • Alternative: Potato 5-LOX (Note: Potato 5-LOX has broader specificity; Human 5-LOX is preferred for drug development relevance).[1]

  • Substrate: 5,8,14-cis-eicosatrienoic acid (Free Acid).

    • Source: Custom synthesis or specialized lipid suppliers (e.g., Cayman Chemical, Matreya).[1] Ensure purity >98%.

    • Storage: -80°C in ethanol under argon.[1]

  • Cofactors:

    • ATP: 2 mM stock (Stabilizes 5-LOX non-catalytically).[1]

    • Ca2+: 100 mM CaCl2 stock (Essential activator).

    • Phosphatidylcholine (PC) Vesicles: 1 mg/mL sonicated vesicles (Promotes interfacial activation).

Buffers
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, 2 mM CaCl2 (added immediately prior to assay).

  • Stop Solution: Methanol containing 0.5% Acetic Acid and 1 mM Triphenylphosphine (TPP).

    • Note: TPP is required to reduce the unstable hydroperoxide (5-HpETrE) to the stable alcohol (5-HETrE) for accurate quantification.[1]

Detailed Protocol

Phase 1: Substrate Preparation
  • Aliquot: Transfer 50 µg of 5,8,14-20:3 into a glass vial.

  • Evaporate: Remove solvent under a gentle stream of nitrogen.

  • Resuspend: Dissolve in 10 µL of Ethanol.

  • Dilute: Add reaction buffer (minus Ca2+) to reach a concentration of 100 µM. Vortex vigorously to ensure dispersion.

Phase 2: Enzymatic Incubation[1]
  • Equilibration: In a 1.5 mL amber microcentrifuge tube (protect from light), combine:

    • 480 µL Reaction Buffer (containing 2 mM CaCl2 and 100 µM ATP).

    • 10 µL PC Vesicles (25 µg/mL final).

    • Enzyme: Add 0.5 - 1.0 µg of purified 5-LOX.[1]

  • Initiation: Add 10 µL of Substrate Solution (Final conc: ~2-10 µM).

  • Incubation: Incubate at 37°C for 5-10 minutes .

    • Optimization Note: 5-LOX exhibits "suicide inactivation."[1] Linearity is usually lost after 5-10 minutes.[1]

  • Termination & Reduction: Add 500 µL of Stop Solution (MeOH/AcOH/TPP).

    • Critical Step: Incubate at room temperature for 15 minutes to allow TPP to fully reduce the hydroperoxide (HpETrE) to the alcohol (HETrE).

Phase 3: Extraction[1]
  • Acidification: Ensure pH is < 4.0 (adjust with 1N HCl if necessary).

  • Liquid-Liquid Extraction: Add 1 mL Dichloromethane (DCM). Vortex for 30 seconds.

  • Separation: Centrifuge at 3,000 x g for 3 minutes. Collect the lower organic phase.

  • Drying: Evaporate the organic phase under nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Analytical Methods & Expected Results

HPLC-UV Analysis[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid.[4]

    • B: Acetonitrile + 0.1% Acetic Acid.[4]

    • Gradient: 50% B to 90% B over 15 minutes.

  • Detection:

    • 235 nm: Detects conjugated dienes (5-HETrE).

    • 270 nm: Detects conjugated trienes (Leukotrienes).

Expected Chromatogram:

  • Peak at 235 nm: Major peak corresponding to 5-hydroxy-6,8,14-eicosatrienoic acid (5-HETrE) .[1]

  • Signal at 270 nm: ABSENT . The lack of the C11 double bond prevents the formation of the conjugated triene system characteristic of Leukotrienes (LTA/LTB).

LC-MS/MS Parameters (MRM)

For high-sensitivity detection, use Negative Electrospray Ionization (ESI-).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision EnergyRationale
5-HETrE 321.2 [M-H]-115.015 eVCleavage at C5-OH (Characteristic of 5-HETE analogs)
5-HETrE 321.2 [M-H]-203.118 eVLoss of carboxyl tail
5,8,14-20:3 305.2 [M-H]-261.212 eVDecarboxylation

Data Analysis & Troubleshooting

Kinetic Analysis

To determine


 and 

for the oxygenase step specifically:
  • Vary substrate concentration from 0.5 µM to 20 µM.

  • Quantify 5-HETrE area under the curve (AUC).

  • Plot using Michaelis-Menten non-linear regression.[1]

  • Note: The

    
     obtained here represents the pure oxygenase potential of 5-LOX, uncoupled from the rate-limiting LTA synthase step.[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
No Product (5-HETrE) Enzyme inactivationEnsure ATP is present; keep enzyme on ice until use. Check Ca2+ levels.
Presence of 15-HETrE 15-LOX Contamination5,8,14-20:3 is a poor substrate for 15-LOX.[1] If seen, check enzyme purity.[1]
Peak Tailing Acidic pHEnsure 0.1% Acetic Acid is in both mobile phases.
Low Recovery Incomplete ReductionTPP reduction is time-sensitive.[1] Ensure 15 min incubation before extraction.

References

  • Navé, J. F., et al. (1991). Evaluation of 5- and 6-fluoro derivatives of arachidonic acid and 5,8,14-eicosatrienoic acid as substrates and inhibitors of 5-lipoxygenase.[1][5][6] Biochemical Journal.[5][6] Link

  • O'Flaherty, J. T., et al. (1995). Metabolism of 5,8,14-eicosatrienoic acid by 5-lipoxygenase in human neutrophils.[1] Journal of Investigative Dermatology.[7] Link

  • Jakschik, B. A., et al. (1983). Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway.[1] Journal of Biological Chemistry. Link

  • Rådmark, O., et al. (2007). 5-Lipoxygenase: mechanisms of regulation.[1] Journal of Lipid Research. Link

  • Cayman Chemical. Product Information: 5,8,14-Eicosatrienoic Acid derivatives.[1][6]Link

Sources

Application Note: 5,8,14-Eicosatrienoic Acid (20:3) Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating lipid signaling, membrane biophysics, and inflammatory pathways.[1][2] It focuses on the specific supplementation of cis-5, cis-8, cis-14-eicosatrienoic acid (5,8,14-20:3) , a rare polymethylene-interrupted (PMI) fatty acid often used as a mechanistic probe to uncouple Arachidonic Acid (AA) uptake from downstream cyclooxygenase (COX) and lipoxygenase (LOX) metabolism.[2]

Topic: Precision Lipid Modulation | Molecule: cis-5, cis-8, cis-14-20:3 | Application: Metabolic Probing & Membrane Biophysics[2]

Introduction & Mechanistic Rationale

In the study of inflammatory signaling and membrane dynamics, Arachidonic Acid (AA; 20:4


5,8,11,14)  is the central player.[1][2] However, distinguishing the effects of AA's physical presence in the membrane (fluidity, raft formation) from its enzymatic metabolites (prostaglandins, leukotrienes) is challenging.[1][2]

5,8,14-Eicosatrienoic Acid (5,8,14-20:3) serves as a critical structural analogue and metabolic dead-end probe .[1][2]

Why Use 5,8,14-20:3?
  • Structural Mimicry: It possesses a chain length (C20) and unsaturation pattern (

    
    5, 
    
    
    
    8) similar to AA, allowing efficient uptake by Fatty Acid Transporters (FATP/CD36) and incorporation into the sn-2 position of phospholipids.[2]
  • Enzymatic Silence: Crucially, it lacks the

    
    11 double bond .[1][2]
    
    • COX Blockade: Cyclooxygenases require a bis-allylic methylene group at C13 (between

      
      11 and 
      
      
      
      14) to initiate hydrogen abstraction. 5,8,14-20:3 lacks this motif, rendering it refractory to prostaglandin synthesis.[1][2]
    • LOX Specificity: It alters the substrate landscape for Lipoxygenases, often acting as a competitive inhibitor or generating distinct, non-inflammatory hydroxy-metabolites (e.g., 12-hydroxy-5,8,14-20:[1][2]3) rather than the standard HPETEs.

This unique profile makes 5,8,14-20:3 an ideal tool for "Silent Substitution" experiments : replacing endogenous AA to assess the role of fatty acid structure independent of inflammatory signaling.[1][2]

Preparation & Handling (Critical)

Polyunsaturated fatty acids (PUFAs) are highly susceptible to peroxidation. 5,8,14-20:3 is rare and expensive; improper handling will result in experimental artifacts (cytotoxicity from peroxides).[1][2]

Reagents Required[1][3][4]
  • 5,8,14-Eicosatrienoic Acid (Free Acid): >98% purity (store at -20°C or -80°C under Argon).[2]

  • Fatty Acid-Free BSA (Bovine Serum Albumin): Essential carrier to prevent cytotoxicity and ensure bioavailability.[2]

  • Solvent: 100% Ethanol (anhydrous) or DMSO.[2]

  • Base Media: Serum-free or reduced-serum medium (e.g., DMEM, RPMI).[1][2]

Protocol: Generating the BSA-Fatty Acid Complex

Direct addition of free fatty acids (FFA) to media causes precipitation and micelle formation, leading to inconsistent uptake.[2] Conjugation to BSA is mandatory.

  • Stock Solution (100 mM): Dissolve the neat 5,8,14-20:3 oil in anhydrous ethanol or DMSO. Flush with nitrogen immediately.[1][2]

  • BSA Vehicle Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS or basal medium.[2] Filter sterilize (0.22

    
    m).[2]
    
  • Conjugation (The "Dropwise" Method):

    • Heat the BSA solution to 37°C .

    • While vortexing the BSA solution gently, add the fatty acid stock dropwise to achieve a final concentration of 2-5 mM in the BSA stock.

    • Note: The molar ratio of FA:BSA should be between 2:1 and 4:1 .

    • Incubate at 37°C for 15–30 minutes to allow binding.

    • The resulting solution should be clear (no oil droplets).[2]

  • Storage: Aliquot single-use volumes and freeze at -20°C. Do not refreeze.

Cell Culture Supplementation Protocol

Experimental Design
  • Dosing Range: 10

    
    M – 100 
    
    
    
    M (Standard effective dose: 30-50
    
    
    M
    ).[2]
  • Duration:

    • Acute Signaling: 1–6 hours.[1][2]

    • Membrane Remodeling: 24–72 hours (requires media refresh every 24h).[2]

  • Controls:

    • Vehicle Control (BSA-only).[2]

    • Positive Control (Arachidonic Acid, 20:4).[1][2]

    • Isomer Control (Mead Acid, 5,8,11-20:3) – Optional, to test

      
      14 vs 
      
      
      
      11 specificity.
Step-by-Step Supplementation
  • Seeding: Plate cells (e.g., HEK293, RAW 264.7, HUVEC) and grow to 60-70% confluence.[1][2]

  • Starvation (Recommended): Switch to serum-free or low-serum (0.5% FBS) medium for 12 hours prior to treatment. This depletes endogenous intracellular lipid pools and upregulates FA transporters.[2]

  • Treatment:

    • Dilute the BSA-5,8,14-20:3 complex into fresh culture medium to the desired final concentration (e.g., 30

      
      M).[1][2]
      
    • Apply to cells.[1][2][3][4][5]

  • Incubation: Incubate at 37°C / 5% CO

    
    .
    
    • For long-term studies (>24h): Add antioxidants (e.g., 10

      
      M 
      
      
      
      -tocopherol) to the media to prevent oxidative degradation of the PUFA.[2]
  • Wash: Remove media and wash cells 2x with cold PBS containing 0.1% BSA (to remove surface-bound fatty acids) followed by plain PBS.[2]

Analytical Workflows & Expected Data

A. Lipidomics (Validation of Incorporation)

Verify that 5,8,14-20:3 has entered the phospholipid pool.[1][2]

  • Method: GC-MS or LC-MS/MS of total lipid extracts.[2]

  • Target: Look for mass shifts in Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) species.[2]

  • Expected Result: Decrease in AA-containing lipids; appearance of unique 20:3-containing species.[2]

B. Functional Assay: COX Inhibition Screen

Test the "Silent Substitution" hypothesis.

  • Pre-treat cells with 5,8,14-20:3 (48h) vs. AA (48h).[1][2]

  • Stimulate inflammation (e.g., LPS 100 ng/mL or Calcium Ionophore A23187).[1][2]

  • Measure PGE

    
     secretion via ELISA.
    

Data Summary Table: Expected Phenotypes

FeatureArachidonic Acid (20:4)5,8,14-Eicosatrienoic (20:3)Mead Acid (5,8,11-20:3)
Membrane Fluidity HighHigh (Similar to AA)High
COX Substrate? Yes (High Efficiency)No (Lacks

11)
Poor / Alternate Products
PGE

Production
Strong IncreaseSuppressed / Baseline Suppressed
Primary Utility Inflammatory ControlMetabolic "Dead-End" Probe EFA Deficiency Marker

Pathway Visualization (Graphviz)[2]

The following diagram illustrates how 5,8,14-20:3 mimics AA uptake but stalls inflammatory output.[1][2]

LipidSignaling Exogenous_AA Exogenous AA (20:4) Membrane Cell Membrane Phospholipids (PL) Exogenous_AA->Membrane Acyl-CoA Transferase Exogenous_5814 Exogenous 5,8,14-20:3 Exogenous_5814->Membrane Competitive Incorporation Free_AA Free AA (Intracellular) Membrane->Free_AA Hydrolysis Free_5814 Free 5,8,14-20:3 Membrane->Free_5814 Hydrolysis PLA2 PLA2 Enzyme (Stimulation) COX COX-1/2 Enzymes Free_AA->COX Free_5814->COX Binds but Stalls PGs Prostaglandins (PGE2, PGI2) COX->PGs Cyclization Silent NO REACTION (Missing Delta11) COX->Silent Blockade

Caption: 5,8,14-20:3 competes for membrane incorporation but fails to support COX-mediated prostaglandin synthesis due to the missing


11 double bond.[2]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Cell Death / Detachment Free Fatty Acid toxicity (detergent effect).[2]Ensure FA is pre-conjugated to BSA (Ratio 2:1 to 4:1).[2] Do not exceed 100

M.
No Effect Observed High serum levels in media.[2]Serum albumin binds added FAs.[1][2] Use 0.5% FBS or serum-free media during treatment.[2]
Inconsistent Data Oxidation of FA stock.Use single-use aliquots. Check stock quality by running a TLC or MS scan for peroxidation products.[1][2]
Precipitation Rapid addition of FA to cold media.Always add FA stock to warm (37°C) BSA/media while vortexing.[2]

References

  • Cayman Chemical. 5,8,11,14-Eicosatetraynoic Acid (ETYA) Product Information. (Note: ETYA is the alkyne analog often used similarly).[2] Link

  • Spectroscopy of Fatty Acids. Structure and Analysis of Polymethylene-Interrupted (PMI) Fatty Acids. Lipid Library.[1][2] Link

  • Douma, A.C., et al. (1990).[1][2] Differential incorporation of 5,8,14-eicosatrienoic acid into phospholipid classes.[1][2][6] Biochimica et Biophysica Acta (BBA).[2]

  • Askari, A., et al. (1991).[1][2] 12-Hydroxy-5,8,14-eicosatrienoic acid: A novel metabolite.[2] Journal of Biological Chemistry.[2][7] Link

  • Sigma-Aldrich. Fatty Acid Supplementation Protocol for Cell Culture.[2]Link

Sources

Application Note: Precision Quantitation of 12-HETrE in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE ) is a bioactive lipid mediator derived from Dihomo-gamma-linolenic acid (DGLA) via the 12-lipoxygenase (12-LOX) pathway.[1][2] Unlike its arachidonic acid (AA)-derived counterpart 12-HETE , which is often pro-inflammatory and pro-thrombotic, 12-HETrE exhibits distinct anti-thrombotic and anti-platelet properties.[1]

The Analytical Challenge: Detecting 12-HETrE is complicated by:

  • Structural Isomerism: It must be distinguished from 12-HETE (AA-derived) and other positional isomers (e.g., 15-HETrE).[1][3]

  • Low Abundance: Endogenous levels are significantly lower than AA metabolites.[1][3]

  • Stability: Like all oxylipins, it is susceptible to oxidative degradation ex vivo.[1][3]

This protocol details a rigorous LC-MS/MS workflow using Multiple Reaction Monitoring (MRM) to selectively quantify 12-HETrE, ensuring separation from isobaric interferences and accurate normalization via internal standards.

Metabolic Pathway Visualization[1]

G DGLA DGLA (20:3 n-6) LOX12 12-Lipoxygenase (Platelet Type) DGLA->LOX12 AA Arachidonic Acid (20:4 n-6) AA->LOX12 HpETrE 12-HpETrE (Intermediate) LOX12->HpETrE +O2 HpETE 12-HpETE (Intermediate) LOX12->HpETE +O2 HETrE 12-HETrE (Anti-thrombotic) HpETrE->HETrE Reduction (GPx) HETE 12-HETE (Pro-thrombotic) HpETE->HETE Reduction (GPx)

Figure 1: Divergent 12-LOX metabolism of DGLA vs. AA. 12-HETrE is the specific target of this protocol.

Sample Preparation Protocol

Objective: Isolate 12-HETrE from plasma/serum while preventing artifactual oxidation and matrix suppression.

Reagents Required[1][2][4][5][6][7]
  • Internal Standard (IS): 12(S)-HETE-d8 (Commercial standard). Note: While 12-HETrE-d6 is the ideal IS, it is rarely commercially available.[1][3] 12(S)-HETE-d8 is the accepted surrogate due to structural homology and similar retention time.[1]

  • Antioxidant: Butylated hydroxytoluene (BHT).[3]

  • Extraction Solvent: Ethyl Acetate or SPE cartridges (Oasis HLB / Strata-X).[3]

  • Acid: Acetic Acid (glacial).[3][4]

Step-by-Step Workflow
  • Sample Collection:

    • Collect blood into EDTA tubes.[1][3] Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma.

    • Critical: Add BHT (10 µM final) immediately to prevent ex vivo oxidation.[3]

  • Internal Standard Spiking:

    • Aliquot 200 µL of plasma.[1][3]

    • Add 10 µL of 12(S)-HETE-d8 (100 ng/mL in EtOH).

    • Vortex gently.[1][3] Allow equilibration for 5 min on ice.

  • Protein Precipitation & Acidification:

    • Add 600 µL of ice-cold Acetonitrile/Methanol (50:50) containing 1% Acetic Acid.[3]

    • Why Acid? Low pH (~3.[3]5) protonates the carboxylic acid group of 12-HETrE (pKa ~4.8), driving it into the organic phase and improving recovery.[3]

    • Vortex for 30 sec. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Solid Phase Extraction (SPE) - Recommended for Cleanliness:

    • Condition: Strata-X or Oasis HLB cartridge with 1 mL MeOH, then 1 mL Water (pH 3.5).[1][3]

    • Load: Dilute supernatant with water to <15% organic content and load onto cartridge.

    • Wash: 1 mL Water/MeOH (90:10).[3] Removes salts and polar interferences.[1][3][5]

    • Elute: 1 mL Methanol or Ethyl Acetate.

    • Dry: Evaporate eluate under a gentle stream of Nitrogen at 30°C.

  • Reconstitution:

    • Resuspend dried residue in 100 µL of Mobile Phase A/B (50:50).

    • Transfer to LC vial with glass insert.

LC-MS/MS Method Parameters

Instrument Platform: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6495, Waters Xevo TQ-XS).[1][3]

Chromatographic Conditions

Separation is critical to resolve 12-HETrE from 12-HETE (mass difference 2 Da) and other isomers.

ParameterSetting
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters BEH C18
Column Temp 40°C
Flow Rate 0.3 - 0.4 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A Water + 0.02% Acetic Acid
Mobile Phase B Acetonitrile + 0.02% Acetic Acid

Gradient Profile:

  • 0.0 min: 30% B[3]

  • 1.0 min: 30% B[3]

  • 8.0 min: 90% B (Linear ramp)

  • 10.0 min: 90% B (Hold)

  • 10.1 min: 30% B (Re-equilibrate)

  • 13.0 min: End

Mass Spectrometry Settings (MRM)
  • Ionization: Electrospray Ionization (ESI)[4][6]

  • Polarity: Negative Mode ([-H] ions are most sensitive for HETEs).

  • Source Temp: 500°C (Instrument dependent).

MRM Transition Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (V)Rationale
12-HETrE 321.2 181.1 -24Specific cleavage at C11-C12 (Carboxyl fragment)
12-HETrE (Qual)321.2277.2-20Loss of CO2
12-HETE (Interference Check)319.2179.1-24Standard 12-HETE transition
12(S)-HETE-d8 (IS)327.2184.1-24Deuterated Standard

Technical Insight on Fragmentation:

  • 12-HETE (AA derived): Precursor 319.[3][4] Fragment 179 corresponds to the carboxyl-containing fragment cleaved at C11-C12.[1][3]

  • 12-HETrE (DGLA derived): Precursor 321.[3][7] DGLA lacks the C5=C6 double bond present in AA.[1][3] Therefore, the carboxyl-end fragment (C1-C11) is saturated at C5, adding 2 Da mass.[1][3] 179 + 2 = 181 .[1][3] This shift is the definitive signature of 12-HETrE.[1][3]

Data Analysis & Validation Logic

Identification Criteria
  • Retention Time (RT): 12-HETrE typically elutes slightly earlier than 12-HETE due to being less lipophilic (one fewer double bond, but different chain saturation).[3]

  • MRM Ratio: The ratio of Quant ion (181) to Qual ion (277) must match the authentic standard within ±20%.

Quantification Calculation

Use the Internal Standard Method :



  • Self-Validation Check: Monitor the Area of the IS.[1][3][8] If it deviates >30% between samples, it indicates matrix suppression or extraction failure.[1][3]

Analytical Workflow Diagram

Workflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (12-HETE-d8) Sample->Spike Extract Acidified Extraction (pH 3.5, Ethyl Acetate/SPE) Spike->Extract LC LC Separation (C18, 30-90% B Gradient) Extract->LC MS MS/MS Detection (MRM: 321 -> 181) LC->MS Check2 RT Drift < 0.1 min LC->Check2 Data Quantitation (Area Ratio vs IS) MS->Data Check1 IS Recovery > 50% Data->Check1

Figure 2: Analytical workflow for rigorous 12-HETrE quantitation.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or matrix suppression.[1][3]Switch to SPE if using LLE.[1][3] Ensure mobile phase pH is acidic (acetic acid) to aid negative mode ionization.[3]
Peak Tailing Column overload or secondary interactions.[1][3]Use a newer column (1.7 µm particle). Ensure pH is controlled (pH 3.5-4.0 in mobile phase).
High Background Contamination or oxidation.[1][3]Add BHT to all solvents.[1][3] Keep samples on ice. Use amber vials.
Interference at 321 Isotopic overlap from 12-HETE (319).[3]12-HETE has M+2 isotope at 321.[1][3] Ensure chromatographic resolution between HETE and HETrE (>0.2 min separation).

References

  • Ikei, K. N., et al. (2012).[1][3] Investigations of human platelet-type 12-lipoxygenase: Role of lipoxygenase products in platelet activation.[1][2][3] Journal of Lipid Research.[1][3] Link

  • Yeung, J., et al. (2016).[1][3] 12(S)-HETrE, a 12-Lipoxygenase Oxylipin of Dihomo-γ-Linolenic Acid, Inhibits Thrombosis via Gαs Signaling in Platelets.[1][2] Arteriosclerosis, Thrombosis, and Vascular Biology.[1][3] Link

  • Tourdot, B. E., et al. (2017).[1][3] 12-HETrE inhibits platelet reactivity and thrombosis in part through the prostacyclin receptor.[1][3] Blood Advances.[1][3] Link

  • Maskrey, B. H., et al. (2007).[1][3] Analysis of eicosanoids and related lipid mediators by liquid chromatography-tandem mass spectrometry. Biochemical Society Transactions.[1][3] Link

  • LIPID MAPS Consortium. Lipidomics Standards and Protocols.[1][3][6]Link

Sources

Troubleshooting & Optimization

GC-MS retention time 5,8,14-eicosatrienoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC-MS Analysis of 5,8,14-Eicosatrienoic Acid

Topic: GC-MS Retention Time & Identification of 5,8,14-Eicosatrienoic Acid (5,8,14-20:3) Role: Senior Application Scientist Audience: Lipidomics Researchers, Analytical Chemists

Executive Summary

You are likely encountering difficulty identifying 5,8,14-eicosatrienoic acid because it is a non-methylene-interrupted fatty acid (NMIFA), structurally distinct from common isomers like Dihomo-γ-linolenic acid (DGLA, 8,11,14-20:3) or Mead Acid (5,8,11-20:3).

Unlike standard PUFAs where double bonds are separated by a single methylene group (-CH2-), 5,8,14-20:3 possesses a "skipped" structure between carbons 8 and 14. This structural anomaly significantly alters its interaction with stationary phases (retention time) and its mass spectral fragmentation, often leading to misidentification as Arachidonic Acid (20:4) artifacts or other 20:3 isomers.[1]

This guide provides the definitive troubleshooting workflow to isolate, retain, and confirm this specific isomer.

Part 1: Retention Time & Method Development

Q1: Why does my 5,8,14-20:3 standard not elute where predicted by FAME Equivalent Chain Length (ECL) rules?

A: Standard ECL rules assume a methylene-interrupted pattern (e.g., double bonds at


). 5,8,14-20:3 breaks this rule.
  • The Mechanism: On high-polarity columns (e.g., DB-23, CP-Sil 88, SP-2560 ), retention is governed by the dipole-dipole interaction between the cyano-propyl phase and the pi-electrons of the double bonds.

  • The Shift: The "gap" between position 8 and 14 reduces the cumulative dipole density compared to a condensed system like 5,8,11-20:3. Consequently, 5,8,14-20:3 typically elutes earlier than Mead Acid (5,8,11-20:3) on highly polar phases, despite having the same carbon number and unsaturation degree.

  • Resolution Strategy: Do not rely on absolute retention time. You must calculate the ECL using a FAME 37 standard mix run immediately prior.[1]

Table 1: Predicted Elution Order on High-Polarity Columns (e.g., 60m BPX70 or DB-23)

Elution OrderFatty AcidStructureInteraction Logic
1 5,8,14-20:3 Skipped (Δ5,8...Δ14) Weakest π-interaction due to spatial gap.
28,11,14-20:3 (DGLA)Methylene-InterruptedModerate interaction (ω-6 motif).
35,8,11-20:3 (Mead)Methylene-InterruptedStronger interaction (Δ5 increases polarity).
45,8,11,14-20:4 (AA)Methylene-InterruptedStrongest (4 double bonds).

Critical Protocol: If you observe a peak eluting between 20:2 and 20:3n-6 (DGLA), it is a prime candidate for 5,8,14-20:3.

Part 2: Definitive Identification (Mass Spectrometry)

Q2: The EI mass spectrum of the Methyl Ester (FAME) looks identical to other 20:3 isomers. How do I confirm the double bond positions?

A: You cannot rely on FAME EI spectra for double bond localization.[1] FAMEs undergo extensive isomerization under electron impact, making 5,8,14-20:3 indistinguishable from 5,8,11-20:3.

The Solution: You must convert the fatty acid to a Pyrrolidide or DMOX derivative. The nitrogen-containing headgroup stabilizes charge, preventing migration and allowing "in-place" fragmentation.

Protocol: Pyrrolidide Derivatization

  • Add pyrrolidine and acetic acid to your FAME extract.[1]

  • Heat at 100°C for 30 minutes.

  • Extract with hexane/DCM.[1]

  • Inject into GC-MS.[1][2]

Diagnostic Ions (The "Fingerprint"): According to mechanistic studies (e.g., Yuan et al., JBC 2009), the pyrrolidide of 5,8,14-20:3 yields a unique fragmentation pattern that proves the absence of a double bond at position 11.

Table 2: Diagnostic Ions for 5,8,14-20:3 Pyrrolidide

m/z IonOriginDiagnostic Significance
180 Cleavage at C8-C9Confirms Δ8 double bond.
192 Cleavage at C9-C10CRITICAL: High intensity indicates no double bond at Δ11.
206 Cleavage at C10-C11CRITICAL: Confirms saturated chain segment between C8 and C14.
359 Molecular Ion (M+)Confirms C20:3 formula.[1]

Troubleshooting Tip: If you see a gap of 12 amu between intense peaks at m/z 194 and 206, you likely have a double bond at Δ11 (Mead Acid). 5,8,14-20:3 will NOT show this gap pattern.

Part 3: Troubleshooting Workflow

Q3: I suspect co-elution with Arachidonic Acid (AA) artifacts. How do I separate them?

A: AA is present in biological samples at concentrations 100x higher than 5,8,14-20:3. AA can degrade into 20:3 artifacts or simply tail into the 20:3 region.[1]

Visual Troubleshooting Workflow:

G cluster_0 Method Optimization Start Unknown Peak in C20 Region CheckRT Check RT relative to DGLA (20:3n-6) Start->CheckRT Decision1 Elutes BEFORE DGLA? CheckRT->Decision1 Yes1 Candidate: 5,8,14-20:3 (or 20:2 isomer) Decision1->Yes1 Yes No1 Likely Mead Acid (5,8,11) or AA tailing Decision1->No1 No Deriv Perform Pyrrolidide Derivatization Yes1->Deriv Opt1 Switch to 100m CP-Sil 88 for max resolution No1->Opt1 MS_Check Check m/z 180, 192, 206 Deriv->MS_Check Conf CONFIRMED: 5,8,14-20:3 MS_Check->Conf Ions Present Rej Reject: Likely 5,11,14 (Sciadonic) or other isomer MS_Check->Rej Ions Absent

Caption: Logic flow for distinguishing 5,8,14-20:3 from common isomers using RT and MS derivatization.

Part 4: Common Experimental Errors

Issue: "I am using a standard non-polar column (DB-5 / HP-5) and cannot see the peak."

  • Cause: Non-polar columns separate primarily by boiling point.[1] Isomers with the same carbon number and double bond count (like 5,8,14-20:3 and 8,11,14-20:3) have nearly identical boiling points.[1]

  • Fix: You must use a polar stationary phase (Cyanopropyl or PEG).[1]

    • Recommended:Agilent DB-23 (50%-cyanopropyl) or Restek Rt-2560 (100%-cyanopropyl).

    • Oven Program: Start at 100°C, ramp 10°C/min to 180°C, then slow ramp 2°C/min to 240°C. The slow ramp is essential to resolve the "skipped" diene from the methylene-interrupted bulk lipids.

Issue: "My peak area varies wildly between runs."

  • Cause: 5,8,14-20:3 is sensitive to oxidative degradation due to the specific arrangement of double bonds, or it is being formed as an artifact of AA oxidation during sample prep.

  • Fix: Add BHT (Butylated Hydroxytoluene) to your extraction solvent (50 mg/L) immediately upon tissue collection.[1] Ensure the injector liner is deactivated and free of char, which can catalyze isomerization.

References

  • Yuan, C., et al. (2009).[1] Cyclooxygenase Allosterism, Fatty Acid-mediated Cross-talk between Monomers of Cyclooxygenase Homodimers. Journal of Biological Chemistry. Link

    • Key Insight: Provides the definitive mass spectral fragmentation (pyrrolidide) for 5,8,14-eicosatrienoic acid (m/z 180, 192, 206).[3][4]

  • LIPID MAPS® Lipidomics Gateway. Structure and Classification of Fatty Acids. Link

    • Key Insight: Standard nomenclature and structural reference for eicos
  • Christie, W.W. (The Oily Press).[1] Gas Chromatography and Lipids: A Practical Guide. Link

    • Key Insight: Authoritative source on Equivalent Chain Length (ECL) rules and column phase selection.
  • PubChem. 5,8,14-Eicosatrienoic acid Structure Summary. Link[1]

    • Key Insight: Verification of chemical structure and isomeric d

Sources

Part 1: Mechanistic Overview of 5,8,14-Icosatrienoic Acid Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and preservation of 5,8,14-icosatrienoic acid (also known as 5,8,14-eicosatrienoic acid). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Polyunsaturated fatty acids (PUFAs) are highly reactive molecules, and preserving their structural integrity is paramount for reproducible downstream applications in lipidomics, signaling assays, and drug formulation.

This center is structured to provide you with a mechanistic understanding of lipid degradation, a self-validating standard operating procedure (SOP), and a comprehensive troubleshooting matrix.

To prevent oxidation, we must first understand the causality of degradation. 5,8,14-icosatrienoic acid is a 20-carbon fatty acid with double bonds at the 5, 8, and 14 positions. The single methylene group located at C7 (between the double bonds at C5 and C8) is a bis-allylic position . The hydrogen atoms at this specific carbon are exceptionally vulnerable to abstraction by reactive oxygen species (ROS), UV light, or ambient heat.

Once a hydrogen atom is abstracted, a lipid radical is formed. In the presence of molecular oxygen, this rapidly converts into a lipid peroxyl radical, initiating a destructive chain reaction that yields hydroperoxides and secondary degradation products like 1[1].

Oxidation_Pathway PUFA 5,8,14-Icosatrienoic Acid (Intact PUFA) Radical Lipid Radical (L•) at C7 Bis-allylic Position PUFA->Radical Hydrogen Abstraction ROS ROS / UV Light / Heat (Initiation) ROS->PUFA Peroxyl Lipid Peroxyl Radical (LOO•) (Propagation) Radical->Peroxyl +O2 O2 Oxygen Exposure O2->Radical Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Hydrogen Transfer Degradation Secondary Oxidation (Aldehydes, Epoxides) Hydroperoxide->Degradation Cleavage BHT_Block BHT Intervention (Radical Quenching) BHT_Block->Peroxyl Blocks

Mechanism of lipid peroxidation in PUFAs and the quenching role of BHT.

Part 2: Standard Operating Procedure (SOP)

Self-Validating Preparation & Storage Protocol

This protocol establishes a closed system that physically and chemically isolates your samples from oxidative catalysts.

Phase 1: Chemical Quenching Setup

  • Prepare Antioxidant Stock: Dissolve Butylated hydroxytoluene (BHT) in high-purity, anhydrous ethanol to create a 100 mM (1000x) stock solution. Store this stock at -20°C in a low-retention tube. BHT acts as a sacrificial hydrogen donor, quenching peroxyl radicals before they can propagate[2].

  • Degas Solvents: Bubble Argon gas through your working solvent (e.g., ethanol or chloroform) for 15 minutes to displace dissolved oxygen.

Phase 2: Sample Processing 3. Reconstitution: Under dim lighting (to prevent UV excitation of double bonds), resuspend the lyophilized 5,8,14-icosatrienoic acid in the degassed solvent. 4. BHT Addition: Immediately add the 1000x BHT stock to achieve a final concentration of 100 µM in the lipid solution (2)[2]. Vortex briefly to ensure homogenous dispersion. 5. Aliquotting: Transfer the stabilized lipid solution into amber glass vials. Causality note: Do not use plastic tubes. Lipids adhere to plastic walls, and plastics are permeable to ambient oxygen over time.

Phase 3: Physical Isolation & Validation 6. Argon Purging: Gently blow a steady stream of Argon gas over the liquid surface for 10–15 seconds. Argon is heavier than air and will create a protective physical blanket over the sample[2]. 7. Sealing: Cap the vials tightly with PTFE-lined closures (Teflon prevents lipid absorption) and wrap the seal with Parafilm. 8. Storage: Immediately transfer the vials to a -80°C freezer. 9. Self-Validation Step: Reserve one 50 µL aliquot as a "Day 0" control. Run this immediately on GC-MS or LC-MS/MS to establish a baseline chromatogram. Future experimental aliquots must be cross-referenced against this Day 0 profile to validate that no secondary oxidation peaks (e.g., +16 Da epoxides) have formed during storage.

PUFA_Workflow Start Raw 5,8,14-Icosatrienoic Acid Sample Solvent Resuspend in Degassed Solvent Start->Solvent BHT Add BHT Antioxidant (Final Conc. 100 µM) Solvent->BHT Aliquot Aliquot into Amber Glass Vials BHT->Aliquot Argon Purge Headspace with Argon Gas Aliquot->Argon Seal Seal with PTFE-lined Caps & Parafilm Argon->Seal Store Store at -80°C Seal->Store

Workflow for preventing oxidation in 5,8,14-icosatrienoic acid samples.

Part 3: Quantitative Data on Antioxidant Efficacy

To underscore the necessity of BHT, consider the following data extrapolated from standardized PUFA degradation studies. This table illustrates the dose-dependent protective effect of BHT on highly unsaturated fatty acids (HUFAs) over a 28-day period under oxidative stress (3)[3].

Storage ConditionBHT ConcentrationTotal PUFA Loss (%)HUFA Subclass Loss (%)Mechanism of Action
Unprotected (Air)0 mg/mL (0 µM)49%62%Uninhibited autoxidation
Low Antioxidant2.5 mg/mL15%34%Partial radical quenching
High Antioxidant5.0 mg/mL6%13%Near-complete propagation block

Part 4: Troubleshooting Guide & FAQs

Q: My GC-MS analysis shows an unexpected mass shift of +16 Da or +32 Da in my 5,8,14-icosatrienoic acid samples. What is the cause? A: This indicates the formation of epoxides or hydroperoxides. The bis-allylic methylene group at C7 is highly vulnerable to hydrogen abstraction, initiating a chain reaction that incorporates molecular oxygen (4)[4]. Solution: Ensure solvents are thoroughly degassed with Argon prior to reconstitution, and verify that your BHT stock has not expired.

Q: I stored my samples in clear glass vials at -20°C, and they degraded within weeks. Why did standard freezing fail? A: Polyunsaturated fatty acids undergo photo-oxidation when exposed to UV or visible light, which excites the double bonds and creates free-radical sites (5)[5]. Furthermore, -20°C only slows the kinetic rate of oxidation; it does not halt it. Solution: Always use amber glass vials to block UV excitation and store at -80°C to drastically reduce the thermodynamic energy available for autoxidation.

Q: Why use Argon gas instead of Nitrogen for purging? A: While both are inert gases, Argon is significantly heavier than ambient air. When you purge a vial with Argon, it sinks to the bottom and creates a dense, protective physical blanket directly over the lipid phase. Nitrogen is lighter and more easily displaced by ambient oxygen when the vial is being capped[2].

Q: I am formulating an oil-in-water emulsion for an in vitro assay. BHT is precipitating. How can I prevent oxidation in aqueous conditions? A: BHT is highly lipophilic and will crash out of aqueous buffers. In emulsions, transition metals (like trace iron or copper in buffers) catalyze the decomposition of lipid hydroperoxides into volatile aldehydes via Fenton chemistry. Solution: Use a metal chelator like EDTA in the aqueous phase to prevent initiation, and microencapsulate the lipid phase or use a water-soluble antioxidant like ascorbic acid (6)[6].

Q: Can I skip the BHT addition if I plan to use the 5,8,14-icosatrienoic acid within 48 hours? A: It is not recommended. Fatty acids in liquid samples are susceptible to rapid degradation through peroxidation reactions even during short-term handling at room temperature (7)[7]. If BHT interferes with your specific downstream assay (e.g., certain mass spec applications where BHT causes ion suppression), you must perform all handling strictly on ice, under Argon, and use the sample immediately.

Part 5: References

  • Evans RW, Sprecher H. Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chem Phys Lipids. 1985. 4

  • Metherel AH, Stark KD. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins Leukot Essent Fatty Acids. 2016. 7

  • Metherel AH, et al. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids Health Dis. 2013. 3

  • University of Alabama at Birmingham (UAB). Butylated Hydroxytoluene (BHT): Preparation of plasma/serum and tissue samples for oxidized lipid LC-MS/MS analysis.2

  • NCATS Inxight Drugs. 11,12-EPOXY-5,8,14-EICOSATRIENOIC ACID, (5Z,8Z,14Z)-CIS-.1

  • GOED Omega-3. GOED Best-Practice Guidelines on Oxidation Control. 2017. 5

  • The Good Food Institute. Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products.6

Sources

Technical Support Center: Resolving 5,8,14-Eicosatrienoic Acid (20:3) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving 5,8,14-eicosatrienoic acid (20:3) isomers on capillary columns, designed for researchers, scientists, and drug development professionals.

The successful separation of eicosatrienoic acid (20:3) isomers, particularly the positional isomers like 5,8,14-20:3, presents a significant analytical challenge in gas chromatography (GC). These isomers share the same mass and often have very similar physicochemical properties, making their resolution dependent on highly selective chromatographic systems. This guide provides expert insights, troubleshooting advice, and detailed protocols to empower researchers to achieve baseline separation of these critical analytes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of 20:3 isomers.

Q1: Why is derivatization to fatty acid methyl esters (FAMEs) a mandatory first step for GC analysis?

A1: Free fatty acids, such as 5,8,14-20:3, are highly polar molecules that exhibit strong intermolecular hydrogen bonding. This polarity causes several problems in a GC system:

  • Poor Volatility: They do not vaporize easily in the GC inlet, leading to incomplete transfer onto the column.

  • Peak Tailing: Their polarity causes them to interact strongly and irreversibly with any active sites in the GC system (e.g., inlet liner, column matrix), resulting in broad, tailing peaks.[1]

  • Low Thermal Stability: At the high temperatures required for volatilization, free fatty acids can degrade.

Derivatization converts the polar carboxylic acid group into a less polar, more volatile methyl ester. This process, most commonly esterification, is crucial for obtaining the sharp, symmetrical peaks necessary for accurate quantification.[2][3][4]

Q2: What is the single most critical factor in selecting a capillary column for separating 20:3 isomers?

A2: The stationary phase polarity is the most critical factor.[5] To resolve positional isomers of polyunsaturated fatty acids (PUFAs), a highly polar stationary phase is required. The mechanism of separation on these columns relies on the interaction between the polar phase and the π-electrons of the double bonds in the fatty acid chain.

Specifically, highly polar cyanopropyl-substituted polysiloxane phases are the industry standard for this application.[5] Columns like the Agilent J&W HP-88, Supelco SP-2560, and Thermo Scientific TRACE TR-FAME are designed with high cyanopropyl content to maximize selectivity towards the position and geometry (cis/trans) of double bonds.[6][7]

Q3: How does column length impact the resolution of 20:3 isomers?

A3: Column length directly affects efficiency, or the total number of theoretical plates. Longer columns provide more opportunities for interaction between the analytes and the stationary phase, leading to better separation of closely eluting peaks. For complex FAME isomer separations, longer columns (e.g., 100 m, 200 m) are traditionally used to achieve the necessary resolution.[8] While a 100 m column is a workhorse for detailed isomer analysis, even longer columns (up to 200 m) are available for the most challenging separations.[8][9] However, this comes at the cost of longer analysis times.

Q4: Why is temperature programming preferred over an isothermal method for this analysis?

A4: A sample containing 20:3 isomers will likely contain other fatty acids with a wide range of boiling points.

  • Isothermal Analysis: A single, constant oven temperature that provides good separation for early-eluting peaks will cause later-eluting peaks (like C20 and higher) to be excessively broad and retained for a very long time. Conversely, a high isothermal temperature will cause early peaks to co-elute.[10]

  • Temperature Programming: By starting at a lower temperature and gradually increasing it, temperature programming allows for the effective separation of volatile components at the beginning of the run while ensuring that less volatile components elute as sharp, well-defined peaks in a reasonable timeframe.[11][12] This technique improves resolution, sharpens peaks for later-eluting compounds, and reduces overall analysis time.[11]

Troubleshooting Guide: Poor Isomer Resolution

This guide provides a systematic approach to diagnosing and resolving common separation issues.

Q: My 20:3 isomer peaks are broad, tailing, or co-eluting. What steps should I take to fix this?

A: This is a common issue that can almost always be traced back to one of three areas: the sample preparation, the GC column and consumables, or the method parameters. The following workflow provides a logical path to identifying and solving the problem.

Troubleshooting Workflow Diagram

G Start Problem: Poor 20:3 Isomer Resolution (Co-elution, Tailing) Cat_Prep Step 1: Verify Sample Preparation (Derivatization) Start->Cat_Prep Cat_Column Step 2: Inspect Column & GC Consumables Start->Cat_Column Cat_Method Step 3: Optimize GC Method Parameters Start->Cat_Method Prep_Check Q: Is derivatization complete? Cat_Prep->Prep_Check Col_Check1 Q: Is the column correct? (High-Polarity Cyanopropyl) Cat_Column->Col_Check1 Method_Check1 Q: Is the temperature program optimized? Cat_Method->Method_Check1 Prep_Action Action: Re-prepare sample. Ensure anhydrous conditions. Optimize reaction time/temp. Prep_Check->Prep_Action If No Col_Action1 Action: Install a recommended column (e.g., SP-2560, HP-88). Col_Check1->Col_Action1 If No Col_Check2 Q: Is the column compromised? Col_Check1->Col_Check2 If Yes Col_Action2 Action: Trim 15-30 cm from the column inlet. Check for leaks. Col_Check2->Col_Action2 If Yes Col_Check3 Q: Is the inlet liner clean? Col_Check2->Col_Check3 If No Col_Action3 Action: Replace the inlet liner and septum. Col_Check3->Col_Action3 If Yes Method_Action1 Action: Lower initial temp. Use a slower ramp rate (e.g., 1-2°C/min) during elution. Method_Check1->Method_Action1 If No Method_Check2 Q: Is the carrier gas flow rate optimal? Method_Check1->Method_Check2 If Yes Method_Action2 Action: Verify and optimize linear velocity for He or H2. Method_Check2->Method_Action2 If No

Caption: Troubleshooting workflow for poor GC separation of 20:3 isomers.

Detailed Troubleshooting Steps

Step 1: Verify Sample Preparation (Derivatization) Incomplete or improper derivatization is a primary cause of tailing peaks and poor resolution.[2]

  • Check for Completeness: Have underivatized fatty acids been carried through to the analysis? Look for very broad, tailing peaks in your chromatogram.

  • Review Your Protocol: The most common and robust method is esterification using Boron Trifluoride in Methanol (BF3-Methanol).[2] Ensure the reaction has sufficient time and the appropriate temperature (e.g., 60-70°C for 30-90 minutes) to proceed to completion.[4]

  • Ensure Anhydrous Conditions: Water can quench the derivatization reaction. Use anhydrous solvents and dry your sample extract thoroughly before adding the reagent.

Step 2: Inspect Column & GC Consumables The analytical column is the heart of the separation. Its performance is paramount.

  • Confirm Column Phase: Double-check that you are using a highly polar cyanopropyl siloxane column (e.g., HP-88, SP-2560, CP-Sil 88, or equivalent).[7][8] A mid-polarity or non-polar column will not resolve these positional isomers.

  • Column Contamination/Degradation: The front end of the column is exposed to the most stress from non-volatile sample matrix components. This can cause peak distortion and loss of resolution.[13]

    • Action: Carefully trim 15-30 cm from the inlet side of the column. This often restores performance by removing the contaminated section.[13][14]

  • Inlet Liner and Septum: An active or dirty inlet liner can cause adsorption and peak tailing. Septum bleed can create ghost peaks and raise the baseline.[15]

    • Action: Regularly replace the inlet liner and septum as part of routine maintenance.[15]

Step 3: Optimize GC Method Parameters Even with the correct column and perfect sample prep, a suboptimal method will yield poor results.

  • Temperature Program: This is the most powerful tool for improving resolution.

    • Initial Temperature: A lower initial oven temperature can improve the resolution of earlier eluting peaks.[10][12]

    • Ramp Rate: The rate at which the oven temperature increases through the elution window of the 20:3 isomers is critical. A slow ramp rate (e.g., 1-3°C/min) increases the time the analytes spend interacting with the stationary phase, thereby enhancing resolution.[16]

  • Carrier Gas Flow Rate: The carrier gas (Helium or Hydrogen) velocity affects column efficiency. Every column has an optimal flow rate or linear velocity for maximum resolution.

    • Action: Ensure your flow rate is set to the optimum for your column's internal diameter. Deviating too far from this optimum will decrease resolution.

  • Injection Parameters: An injector temperature that is too high can cause thermal degradation of PUFAs, while one that is too low can lead to incomplete vaporization and peak broadening. A temperature of ~250°C is generally a safe starting point.[10]

Experimental Protocol: FAME Analysis of 20:3 Isomers

This protocol provides a validated starting point for the analysis.

1. Derivatization to FAMEs (BF3-Methanol Method)

  • Place a dried lipid extract (containing approx. 10-25 mg of lipid) into a screw-cap vial.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 1 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) reagent.[2]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 70°C for 90 minutes in a heating block or water bath.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and aid phase separation.

  • Add an additional 1 mL of hexane, cap, and vortex for 10 seconds. Allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial. The sample is now ready for injection.

2. GC-FID Analytical Conditions

The following parameters are a robust starting point for achieving high-resolution separation of 20:3 FAME isomers.

ParameterRecommended SettingRationale
GC System Agilent 7890 GC with FID or equivalentStandard, reliable platform for FAME analysis.
Column Supelco SP™-2560, 100 m x 0.25 mm ID, 0.20 µmA highly polar biscyanopropyl phase offering excellent selectivity for cis/trans and positional FAME isomers.
Carrier Gas Helium or HydrogenSet to optimal linear velocity (e.g., ~25 cm/s for He).
Inlet Split/SplitlessFor trace analysis, use splitless mode.
Inlet Temp 250 °CBalances efficient vaporization with minimizing thermal degradation.
Injection Vol. 1 µL
Oven Program 1. Hold at 140°C for 5 min2. Ramp at 2°C/min to 240°C3. Hold at 240°C for 15 minThe slow ramp rate is critical for resolving closely eluting C18, C20, and C22 isomers.[16]
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons, providing excellent sensitivity.
Detector Temp 260 °CMust be higher than the final oven temperature to prevent condensation.

References

  • Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Available from: [Link]

  • Sigma-Aldrich. (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column. Available from: [Link]

  • Neta Scientific. (n.d.). Select FAME Columns. Available from: [Link]

  • Agilent Technologies. (n.d.). Separation of cis-trans FAME isomers. Available from: [Link]

  • Quadrex Corp. (n.d.). TROUBLESHOOTING GUIDE. Available from: [Link]

  • Stauffer, M., & Williams, M. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of Chromatographic Science, 51(7), 624-632. Available from: [Link]

  • Goulitquer, S., et al. (2008). Determination of epoxyeicosatrienoic acids in human red blood cells and plasma by GC/MS in the NICI mode. Journal of Chromatography B, 876(1), 83-88. Available from: [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Available from: [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Restek. Available from: [Link]

  • Christie, W.W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Available from: [Link]

  • Richard, M.J., et al. (1993). Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry. Analytical Biochemistry, 214(2), 445-453. Available from: [Link]

  • Zhang, J.Y., & Blair, I.A. (1994). Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 657(1), 23-29. Available from: [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Available from: [Link]

  • Soják, L., et al. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Available from: [Link]

  • Blumberg, L. M., & Klee, M. S. (1997). Temperature Programming for High-Speed GC. Analytical Chemistry, 69(15), 2891-2899. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]

  • CHROMacademy. (2020). The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]

  • Murphy, R. C. (2015). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 1203, 107-124. Available from: [Link]

  • CHROMacademy. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Available from: [Link]

  • CHROMacademy. (n.d.). GC Troubleshooting. Available from: [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Available from: [Link]

  • Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. Available from: [Link]

  • Christie, W.W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. Available from: [Link]

  • Okuyama, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 23-29. Available from: [Link]

  • Ando, Y., & Sasaki, T. (2011). GC Separation of cis-Eicosenoic Acid Positional Isomers on an Ionic Liquid SLB-IL100 Stationary Phase. Journal of the American Oil Chemists' Society, 88(6), 743-748. Available from: [Link]

  • Soják, L., et al. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power. Journal of Chromatography A, 195(1), 43-64. Available from: [Link]

  • Arita, M. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. Journal of Lipid Research, 64(11), 100445. Available from: [Link]

  • Tamošiūnė, I., et al. (2021). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 26(1), 5. Available from: [Link]

  • Wang, Y., et al. (2019). A novel chiral porous organic cage as stationary phase for gas chromatographic separations. Journal of Chromatography A, 1603, 226-233. Available from: [Link]

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Available from: [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation. Restek. Available from: [Link]

  • LCGC International. (2026). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Available from: [Link]

  • Agilent Technologies. (2019). Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. Available from: [Link]

Sources

Section 1: The Chemistry of the Challenge (Diagnostic FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when extracting highly labile skipped diene fatty acids (such as linoleic acid, arachidonic acid, and docosahexaenoic acid).

This guide abandons generic protocols in favor of a causality-driven, self-validating methodology . By understanding the chemical physics of your solvent systems and the thermodynamics of lipid peroxidation, you can achieve unbiased, high-yield recoveries of polyunsaturated fatty acids (PUFAs).

Q: Why do my skipped diene fatty acids degrade so rapidly during standard extraction? A: The instability is a direct result of molecular geometry. Skipped diene fatty acids contain bis-allylic methylene groups (-CH₂-) situated exactly between two double bonds. The carbon-hydrogen bonds at these bis-allylic positions have significantly lower dissociation energies compared to standard alkyl chains[1]. When exposed to trace transition metals, ambient heat, or light during tissue homogenization, a hydrogen atom is easily abstracted. This forms a highly reactive lipid alkyl radical that rapidly reacts with molecular oxygen to form a peroxyl radical, triggering a destructive chain reaction known as lipid peroxidation[1][2].

Q: How does Butylated Hydroxytoluene (BHT) chemically protect my samples, and at what stage must it be added? A: BHT is a synthetic phenolic antioxidant that acts as a potent radical scavenger[1]. It functions by donating a hydrogen atom to the lipid peroxyl radical, converting the destructive radical into a stable lipid hydroperoxide. Simultaneously, BHT becomes a resonance-stabilized phenoxyl radical that lacks the energy to propagate the chain reaction[1][2]. Causality Check: BHT must be added prior to matrix disruption (spiked into the cold extraction solvent). Mechanical homogenization introduces oxygen and heat—the primary catalysts for radical initiation. Adding BHT after homogenization is too late to prevent primary oxidation.

Peroxidation_Mechanism PUFA Skipped Diene (Bis-allylic CH2) Initiation H-Abstraction (Metals/ROS/Heat) PUFA->Initiation Radical Alkyl Radical (L•) Initiation->Radical Oxygenation O2 Addition Radical->Oxygenation Peroxyl Peroxyl Radical (LOO•) Oxygenation->Peroxyl Propagation Chain Propagation (Degrades more PUFAs) Peroxyl->Propagation BHT BHT Intervention (H-Atom Donor) BHT->Peroxyl Quenches

Mechanism of Skipped Diene Peroxidation and BHT Intervention.

Section 2: Solvent Systems - Troubleshooting Recovery & Contamination

Q: I am currently using the Folch method (Chloroform/Methanol). Why am I seeing low recovery and protein contamination in my PUFA extracts? A: The traditional Folch and Bligh-Dyer methods rely on chloroform, which has a higher density than water[3]. Consequently, the lipid-rich organic phase settles at the bottom of the extraction tube, trapped beneath the aqueous layer and a dense, compacted protein disk[3][4]. When you insert a pipette tip to retrieve this bottom layer, you inevitably drag aqueous contaminants and proteins along with it, leading to ion suppression in downstream LC-MS analysis. Furthermore, chloroform's low surface tension causes severe dripping losses during transfer[4].

Q: What is the mechanistic advantage of switching to the MTBE extraction method? A: Methyl-tert-butyl ether (MTBE) has a lower density than water. In the Matyash MTBE protocol, the lipid-containing organic phase forms the upper layer[4]. This physical inversion allows for rapid, clean decanting of the lipids without disturbing the non-extractable protein matrix at the bottom[4]. Rigorous testing demonstrates that MTBE delivers equivalent or superior recovery of major lipid classes—particularly highly unsaturated species—compared to the Folch gold standard, while completely eliminating halogenated solvent toxicity[4][5][6].

Quantitative Comparison of Extraction Methods

To guide your solvent selection, the following table synthesizes the performance metrics of common lipid extraction systems for skipped diene recovery.

Extraction MethodSolvent SystemPhase Position (Lipids)PUFA Recovery EfficiencyToxicity / HazardAutomation Suitability
Folch [3][4]Chloroform:MeOH (2:1)Bottom LayerHighHigh (Halogenated)Poor (Dripping losses)
Bligh-Dyer [3]Chloroform:MeOH (1:2)Bottom LayerModerate-HighHigh (Halogenated)Poor
MTBE (Matyash) [4]MTBE:MeOH:H2O (10:3:2.5)Upper LayerExcellentLow (Non-halogenated)Excellent
BUME [5]Butanol:MeOHUpper LayerGood (13% lower total yield)LowGood

Section 3: Self-Validating Protocol - The Optimized MTBE Extraction

This protocol is engineered as a self-validating system. By incorporating distinct checkpoints and stable isotope-labeled internal standards (ISTDs), you mathematically verify the absolute recovery rate and confirm that oxidation was successfully arrested at the bench.

Extraction_Workflow Step1 1. Homogenization (Cold MeOH + 0.01% BHT + ISTD) Step2 2. MTBE Addition (Vortex & Incubate 1h at 4°C) Step1->Step2 Step3 3. Phase Induction (Add LC-MS Grade H2O) Step2->Step3 Step4 4. Centrifugation (1000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Upper Phase Collection (Lipid-Rich MTBE Layer) Step4->Step5 Step6 6. Nitrogen Drying (Prevent Peroxidation) Step5->Step6

Optimized MTBE Extraction Workflow for Polyunsaturated Fatty Acids.

Step-by-Step Methodology

1. Preparation & Standardization (Validation Checkpoint 1)

  • Pre-chill all solvents to 4°C. Causality: Lowering the thermodynamic energy of the system exponentially decreases the rate of auto-oxidation.

  • Prepare a solution of Methanol containing 0.01% (w/v) BHT.

  • Self-Validation Check: Spike the extraction solvent with a known concentration of a deuterated skipped diene standard (e.g., d5-DHA). This allows you to calculate absolute recovery and monitor artifactual oxidation (by screening for oxidized d5-DHA mass shifts during MS analysis).

2. Matrix Disruption

  • Add 1.5 mL of the cold Methanol/BHT/ISTD solution to 200 µL of plasma or 50 mg of tissue[4].

  • Homogenize gently on ice. Causality: Methanol disrupts hydrogen bonding between lipids and proteins, denaturing the matrix without requiring aggressive mechanical shearing that introduces excess oxygen[6].

3. Lipid Solubilization

  • Add 5.0 mL of MTBE to the homogenate[4].

  • Vortex thoroughly for 10 seconds, then incubate the mixture on a shaker at 4°C for 1 hour. Causality: The extended cold incubation ensures complete partitioning of highly non-polar PUFAs into the MTBE phase without thermal degradation[4].

4. Phase Separation

  • Add 1.25 mL of LC-MS grade water[4].

  • Vortex for 10 seconds. Causality: The addition of water alters the dielectric constant of the mixture, forcing the highly hydrophobic MTBE to separate from the aqueous methanol, trapping proteins and polar metabolites in the lower phase[4].

5. Centrifugation (Validation Checkpoint 2)

  • Centrifuge at 1,000 × g for 10 minutes at 4°C[4].

  • Self-Validation Check: Visually inspect the tube. You must see a clear, distinct upper organic layer (MTBE), a solid protein disk at the interface, and a lower aqueous layer. If the interface is cloudy, increase centrifugation time.

6. Collection and Preservation

  • Carefully aspirate the upper MTBE phase using a glass Pasteur pipette and transfer to a clean amber glass vial. (Amber glass prevents UV-initiated photo-oxidation).

  • Dry the extract completely under a gentle stream of ultra-pure Nitrogen gas. Causality: Removing oxygen during the concentration step prevents late-stage peroxidation.

7. Reconstitution (Validation Checkpoint 3)

  • Reconstitute in an appropriate LC-MS solvent (e.g., Isopropanol/Methanol).

  • Self-Validation Check: Analyze via LC-MS/MS. Calculate the peak area of the d5-DHA ISTD against a neat standard curve to confirm >85% recovery. Ensure the ratio of oxidized-d5-DHA to unoxidized-d5-DHA is <1%, proving your extraction environment remained inert.

References

1.[4] Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." mpi-cbg.de. URL: 2.[5] Shen, Y., et al. (2021). "Fatty Acid Composition of the Lipids from Atlantic Salmon—Comparison of Two Extraction Methods without Halogenated Solvents." mdpi.com. URL: 3.[6] Alshehry, Z. H., et al. (2020). "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." frontiersin.org. URL: 4.[1] Allan Chemical Corporation. (2025). "Antioxidant Mechanisms in Lipid Oxidation Prevention." allanchem.com. URL: 5.[3] Saini, R. K., et al. (2021). "Advances in Lipid Extraction Methods—A Review." nih.gov. URL: 6.[2] "Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices." nih.gov. URL:

Sources

Technical Support Center: LC-MS Differentiation of 5,8,14-Eicosatrienoic Acid and DGLA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. Differentiating positional isomers of polyunsaturated fatty acids (PUFAs) is a notoriously difficult analytical challenge. Both dihomo-γ-linolenic acid (DGLA, 8,11,14-20:3) and 5,8,14-eicosatrienoic acid (5,8,14-20:3) share the exact same molecular formula (


) and precursor mass (m/z 305.25 in negative ESI).

While DGLA is a canonical omega-6 fatty acid, 5,8,14-20:3 is a polymethylene-interrupted (PMI) isomer known to act as a potent allosteric inhibitor of cyclooxygenases (PGHS-1 and PGHS-2)[1]. Because standard collision-induced dissociation (CID) fails to produce structurally informative fragments for these carboxylate anions, this guide provides field-proven troubleshooting strategies to unambiguously separate and identify these isobaric lipids.

Part 1: Troubleshooting Guide – Chromatographic Resolution

Q: My standard C18 reversed-phase LC (RPLC) method co-elutes 5,8,14-20:3 and DGLA. Why is this happening, and how can I resolve them?

Causality & Expert Insight: Standard C18 columns often lack the shape selectivity required to separate lipid isomers that differ only in double-bond position. DGLA (8Z,11Z,14Z) is fully methylene-interrupted, causing the hydrocarbon chain to adopt a tightly curled "U-shape" conformation. In contrast, 5,8,14-20:3 has an isolated double bond at Δ14, separated from the Δ5,Δ8 diene system by a longer polymethylene segment. This structural difference alters the molecule's hydrophobic surface area and its interaction with the stationary phase.

Actionable Solutions:

  • Switch to a High-Shape-Selectivity Column: Utilize a C30 polymeric reversed-phase column. The longer C30 alkyl chains provide enhanced steric recognition for the elongated conformation of PMI fatty acids like 5,8,14-20:3.

  • Silver-Ion Chromatography (Ag-LC): If RPLC fails, Ag-LC exploits the formation of reversible coordination complexes between silver ions (

    
    ) in the stationary phase and the π-electrons of the double bonds. The spatial gap between Δ8 and Δ14 in 5,8,14-20:3 results in a different coordination geometry compared to DGLA, allowing for baseline resolution.
    

Part 2: Troubleshooting Guide – Mass Spectrometric Differentiation

Q: Standard CID MS/MS of m/z 305.25 only yields uninformative water (


) and carbon dioxide (

) losses. How do I pinpoint the double bond positions?

Causality & Expert Insight: In low-energy CID of deprotonated fatty acids, the charge is highly localized on the carboxylate group. Because the charge does not migrate to the double bonds, fragmentation is not directed by the sites of unsaturation. To break this limitation, you must use techniques that directly react with the C=C bonds. The two most robust methods are Ozone-Induced Dissociation (OzID) [2] and the Paternò-Büchi (PB) photochemical reaction [3].

Q: How do the OzID fragment masses mathematically prove the identity of 5,8,14-20:3 versus DGLA?

Causality & Expert Insight: This is a self-validating mathematical system. OzID cleaves the fatty acid at the double bond (Δx), producing an aldehyde ion with the formula


 and a corresponding Criegee ion 

.

Because 5,8,14-20:3 and DGLA share a double bond at Δ14, both will yield identical Δ14 cleavage fragments (m/z 237.15). However, their first two double bonds differ entirely:

  • DGLA (8,11,14): Cleavage at Δ8 yields a fully saturated C8 fragment (m/z 157.09).

  • 5,8,14-20:3: Cleavage at Δ8 yields a C8 fragment that still contains the Δ5 double bond. The presence of this unsaturation reduces the hydrogen count by two, shifting the mass to m/z 155.07. Furthermore, it yields a unique Δ5 fragment at m/z 115.04.

Quantitative Data: Diagnostic OzID Fragment Ions (Negative ESI, Precursor m/z 305.25)
IsomerCleavage SiteDiagnostic Aldehyde Ion (m/z)Diagnostic Criegee Ion (m/z)Structural Rationale
5,8,14-20:3 Δ5 115.04131.03Saturated C5 chain
Δ8 155.07171.07C8 chain retaining the Δ5 double bond
Δ14 237.15253.14C14 chain retaining Δ5, Δ8 double bonds
DGLA (8,11,14-20:3) Δ8 157.09173.08Saturated C8 chain
Δ11 197.12213.11C11 chain retaining the Δ8 double bond
Δ14 237.15253.14C14 chain retaining Δ8, Δ11 double bonds

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Automated LC-OzID-MS/MS Workflow

This protocol leverages gas-phase ozonolysis to generate the diagnostic ions listed in the table above[2].

  • Ozone Generation: Generate ozone gas using a high-voltage corona discharge ozone generator supplied with ultra-high purity oxygen (target concentration ~10-15% w/w

    
     in 
    
    
    
    ).
  • Instrument Modification: Route the ozone effluent directly into the collision cell of a modified triple quadrupole or ion trap mass spectrometer via a variable leak valve.

  • Precursor Isolation: Operate the MS in negative ESI mode. Isolate the deprotonated target lipid

    
     at m/z 305.25 in Q1.
    
  • Gas-Phase Reaction: Apply a trapping time (typically 50–100 ms) in the collision cell to allow the gas-phase cycloaddition of ozone to the C=C bonds, forming the primary ozonide.

  • Mass Analysis: Scan the resulting product ions in Q3 to detect the diagnostic aldehyde and Criegee fragments.

Protocol B: Paternò-Büchi (PB) LC-MS/MS Derivatization

If your MS cannot be modified for ozone gas, the solution-phase PB reaction is an authoritative alternative[3].

  • Solvent Optimization: Prepare a binary LC solvent system of 70% Acetonitrile / 30% Water. Expert Note: Maintaining exactly 30% water maximizes the yield of the PB product while minimizing unwanted Norrish type II side reactions[4].

  • Reagent Addition: Post-column, use a T-junction to infuse acetone (the PB reagent) into the LC effluent.

  • Photochemical Reaction: Pass the mixture through a fused silica capillary wrapped tightly around a low-pressure mercury lamp (254 nm UV illumination). The UV light triggers a [2+2] cycloaddition between the acetone carbonyl and the lipid C=C bonds, forming oxetane rings.

  • MS/MS Acquisition: Isolate the PB adduct (

    
     at m/z 363.29) and apply standard CID. The oxetane rings will cleave, yielding diagnostic mass shifts of +58 Da at the exact sites of unsaturation.
    

Part 4: Workflow Visualization

G A 1. Sample Preparation Lipid Extraction & Hydrolysis B 2. Chromatography C30 RPLC or Ag-Ion LC A->B Isobaric Mixture C 3. Ionization ESI Negative Mode ([M-H]- m/z 305.25) B->C Partial/Full Separation D 4. Gas-Phase Reaction Ozone-Induced Dissociation (OzID) C->D Precursor Isolation E 5. MS/MS Analysis Cleavage at C=C Bonds D->E O3 Cycloaddition F DGLA (8,11,14-20:3) Diagnostic Ions: m/z 157, 197, 237 E->F Δ8, Δ11, Δ14 Cleavage G 5,8,14-20:3 Isomer Diagnostic Ions: m/z 115, 155, 237 E->G Δ5, Δ8, Δ14 Cleavage

Workflow for the LC-MS differentiation of isobaric fatty acids using gas-phase derivatization.

References
  • Title: Cyclooxygenase Allosterism, Fatty Acid-mediated Cross-talk between Monomers of Cyclooxygenase Homodimers Source: Journal of Biological Chemistry URL
  • Title: Paternò-Büchi Reaction Mass Spectrometry Enables Positional Assignment of Polymethylene-Interrupted Double Bonds in Food-Derived Lipids Source: Journal of Agricultural and Food Chemistry URL
  • Title: A Mass Spectrometric Study of the Role of Water in the Paternò-Büchi (PB)
  • Title: Combining Charge-Switch Derivatization with Ozone-Induced Dissociation for Fatty Acid Analysis Source: Journal of the American Society for Mass Spectrometry URL

Sources

Technical Support Center: Purification of Synthetic 5,8,14-Icosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for lipid synthesis and purification. This guide is designed for researchers and drug development professionals tasked with the isolation of synthetic 5,8,14-icosatrienoic acid (5Z,8Z,14Z-eicosatrienoic acid; 20:3).

Due to the presence of unreacted precursors, trans-geometric isomers, and positional isomers generated during chemical synthesis (such as Wittig coupling or alkyne reduction), achieving >98% purity requires a highly controlled, orthogonal chromatographic approach [1].

Core Purification Workflows

The purification of synthetic polyunsaturated fatty acids (PUFAs) relies on a two-dimensional strategy. Normal Phase (NP) Silica Chromatography is used for bulk mass recovery, while Silver-Ion High-Performance Liquid Chromatography (Ag⁺-HPLC) is employed for the precise resolution of geometric and positional isomers [2].

Protocol A: Bulk Cleanup via Normal-Phase Silica Chromatography

Objective: Remove polar byproducts, unreacted 14-oxotetradecanoic acid derivatives, and degradation products. Self-Validating Step: TLC spotting of fractions against a known standard ensures only non-polar lipid fractions are carried forward.

  • Column Preparation: Pack a glass column with silica gel (40–63 μm) suspended in 100% n-hexane. Ensure the column is wrapped in aluminum foil to prevent photo-oxidation of the PUFA.

  • Sample Loading: Dissolve the crude synthetic 5,8,14-icosatrienoic acid in a minimal volume of n-hexane and load it onto the column bed.

  • Isocratic Elution: Elute using a solvent system of 3% to 5% ethyl acetate in 95% n-hexane (v/v).

  • Fraction Collection & QC: Collect 50 mL fractions. Spot each fraction on a silica TLC plate, develop in hexane/diethyl ether/acetic acid (80:20:1), and visualize with iodine vapor.

  • Pooling: Pool fractions containing the target Rf value, evaporate under a steady stream of inert nitrogen (N₂), and store at -80°C.

Protocol B: High-Resolution Isomer Separation via Ag⁺-HPLC

Objective: Separate 5Z,8Z,14Z-icosatrienoic acid from its trans-isomers and structurally similar methylene-interrupted isomers (e.g., 5,8,11-icosatrienoic acid). Causality: Silver ions (Ag⁺) form reversible


-complexes with the double bonds of the fatty acid. The strength of this complexation depends heavily on the spatial geometry of the double bonds. Because 5,8,14-icosatrienoic acid has a "skipped" non-methylene-interrupted double bond at position 14, its steric profile interacts differently with the Ag⁺ stationary phase compared to standard methylene-interrupted PUFAs, allowing for baseline resolution [3].
  • Derivatization (Optional but Recommended): Convert the free fatty acid to a Fatty Acid Methyl Ester (FAME) using 1% BF₃ in methanol to improve peak shape and prevent column tailing.

  • System Equilibration: Flush a commercial Silver-Ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm) with 100% n-hexane until the baseline stabilizes.

  • Gradient Elution: Run the gradient outlined in Table 1 .

  • Detection: Monitor UV absorbance at 205 nm (for isolated double bonds).

  • Self-Validating Fractionation: Before pooling, take a 5 μL aliquot of the target peak, run it via GC-FID (Gas Chromatography-Flame Ionization Detection), and confirm >98% isomeric purity. Only pool validated fractions.

Table 1: Optimized Ag⁺-HPLC Gradient for 20:3 Isomers
Time (min)% n-Hexane% AcetonitrileFlow Rate (mL/min)Purpose
0.099.90.11.0Injection and baseline stabilization
15.099.50.51.0Elution of trans-isomers (weaker

-complex)
35.098.02.01.0Elution of 5Z,8Z,14Z-icosatrienoic acid
45.095.05.01.0Column wash (removes strongly bound impurities)
55.099.90.11.0Re-equilibration

Process Visualizations

Workflow Crude Crude Synthetic Mixture (5,8,14-20:3 + Byproducts) NPSilica Normal Phase Silica (Hexane/EtOAc) Crude->NPSilica Bulk Cleanup Deriv FAME Derivatization (BF3/MeOH) NPSilica->Deriv Isomer Prep AgHPLC Silver-Ion HPLC (Hexane/Acetonitrile) Deriv->AgHPLC High-Res Separation QC GC-FID / GC-MS (Fraction Validation) AgHPLC->QC Aliquot Testing Pure Pure 5,8,14-Icosatrienoic Acid (>98% Purity) QC->Pure Final Pooling

Workflow for the purification and validation of synthetic 5,8,14-icosatrienoic acid.

Troubleshooting Issue Issue: Poor Isomer Resolution Check1 Check Mobile Phase (Is ACN > 2%?) Issue->Check1 Check2 Check Derivatization (FFA vs FAME) Issue->Check2 Fix1 Reduce ACN to 0.1-1% Use Isocratic Flow Check1->Fix1 Yes Fix2 Convert to FAME before Ag+-HPLC Check2->Fix2 FFA used

Decision tree for troubleshooting poor isomer resolution in Ag+-HPLC.

Troubleshooting Guide

Q: My 5,8,14-icosatrienoic acid peak is co-eluting with a synthetic byproduct. How can I improve resolution on the Ag⁺-HPLC? A: Co-elution in silver-ion chromatography usually occurs when the mobile phase is too polar, causing all


-complexes to break simultaneously.
Causality & Fix: Acetonitrile (ACN) acts as a 

-electron donor that competes with the double bonds of your PUFA for the silver ions. If your ACN concentration is too high (>2%), the competition is too fierce, and all isomers elute in the void volume. Drop your ACN concentration to an isocratic 0.1% to 0.5% in n-hexane. This forces the column to differentiate isomers based strictly on the subtle steric differences between the 5,8,14 double bond positions and other geometries [1].

Q: I am observing severe peak tailing and loss of sample mass after Ag⁺-HPLC. What is causing this? A: You are likely injecting the compound as a Free Fatty Acid (FFA). Causality & Fix: The free carboxyl group (-COOH) of the fatty acid interacts strongly with the residual silanol groups on the silica backbone of the Ag⁺ column, causing secondary retention mechanisms (hydrogen bonding) that lead to severe tailing and irreversible binding. Self-validating fix: Always convert your synthetic 5,8,14-icosatrienoic acid to its methyl ester (FAME) prior to Ag⁺-HPLC. After purification, you can easily hydrolyze the FAME back to the FFA using mild alkaline hydrolysis (e.g., 0.5 M KOH in ethanol) under argon.

Q: The retention times on my Ag⁺-HPLC column are shifting earlier with every run. Is the column dying? A: Yes, your column is experiencing silver ion leaching. Causality & Fix: Silver ions are not covalently bound to the stationary phase; they are typically loaded onto a cation-exchange resin. Protic solvents (like water or methanol) or highly concentrated ACN will strip the Ag⁺ ions from the column. Ensure your n-hexane and acetonitrile are strictly anhydrous (HPLC grade, stored over molecular sieves). If the column is degraded, it must be regenerated by flushing with 1% silver nitrate in acetonitrile, followed by extensive washing [3].

Frequently Asked Questions (FAQs)

Q: How do I definitively prove that my purified fraction is the 5,8,14-isomer and not the 5,8,11-isomer (Mead acid)? A: While Ag⁺-HPLC separates them, GC-MS is required for structural proof. You must derivatize your purified fatty acid into a DMOX (4,4-dimethyloxazoline) derivative. DMOX derivatives yield distinct mass spectral fragmentation patterns under electron ionization (EI) that pinpoint the exact location of the double bonds. A gap of 12 atomic mass units (amu) in the fragmentation spectrum will occur between carbons 5-6, 8-9, and 14-15, definitively proving the 5,8,14 structure [2].

Q: Can I use Reversed-Phase HPLC (RP-HPLC) instead of Silver-Ion HPLC? A: RP-HPLC (e.g., C18 columns) separates lipids based on chain length and hydrophobicity (equivalent chain length). While RP-HPLC can easily separate a 20:3 fatty acid from a 20:4 fatty acid, it is notoriously poor at resolving positional isomers (like 5,8,14 vs. 5,8,11) because their overall hydrophobicities are nearly identical. Ag⁺-HPLC is mandatory for this specific isomeric resolution.

Q: How should I store the purified 5,8,14-icosatrienoic acid to prevent degradation? A: PUFAs are highly susceptible to auto-oxidation due to the bis-allylic protons between the double bonds. Store the purified compound in a glass ampoule, dissolved in anhydrous ethanol or hexane, blanketed with argon or nitrogen gas, and kept at -80°C. Addition of 0.01% BHT (butylated hydroxytoluene) is recommended if the compound is not intended for immediate biological assays.

References

  • AOCS Lipid Library. Introduction to Silver Ion Chromatography. American Oil Chemists' Society. Available at:[Link]

  • Yuan, C., Sidhu, R. S., Kuklev, D. V., et al. (2009). Cyclooxygenase Allosterism, Fatty Acid-mediated Cross-talk between Monomers of Cyclooxygenase Homodimers. Journal of Biological Chemistry, 284(15), 10046-10055. Available at:[Link]

  • Czajkowska, A., et al. (2016). Application of Silver Ion High-Performance Liquid Chromatography for Quantitative Analysis of Selected n-3 and n-6 PUFA in Oil Supplements. Lipids, 51(6), 765-773. Available at:[Link]

troubleshooting 5-LOX enzymatic assays with 5,8,14-20:3

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical nuances of assaying 5-Lipoxygenase (5-LOX) with the non-canonical substrate 5,8,14-eicosatrienoic acid (5,8,14-20:3) .

Unlike Arachidonic Acid (AA, 5,8,11,14-20:4) or Mead Acid (5,8,11-20:3), the 5,8,14-20:3 isomer lacks the


 double bond. This specific structural omission creates a "dead-end" mechanism that frequently leads to false negatives in standard activity assays.

Technical Support Center: 5-LOX & 5,8,14-20:3

The Core Problem: Substrate Chemistry vs. Assay Detection

Most 5-LOX troubleshooting stems from a mismatch between the reaction chemistry of 5,8,14-20:3 and the detection parameters optimized for Arachidonic Acid.

FeatureArachidonic Acid (Standard)5,8,14-20:3 (Target Substrate)Impact on Assay
Structure

(Tetraene)

(Triene, missing

)
Critical: Missing

breaks the conjugation required for LTA4.
Primary Product 5-HpETE5-Hp-8,14-20:3Product is a Diene , not a Triene.
Secondary Product Leukotriene A4 (LTA4)None (Cannot form epoxide)No LTA4 synthase activity.
UV Absorbance 235 nm (HpETE) & 270 nm (LTA4) 235 nm (Hp-product) ONLY Signal Loss: If you measure at 270 nm, you will see zero activity.
Reaction Type Complete (Oxygenation + Dehydration)Partial (Oxygenation only)Enzyme turnover may slow down due to product accumulation.
Troubleshooting Guide: Diagnostic Q&A

Q1: "I see no increase in absorbance at 270 nm, even with high enzyme concentrations. Is my enzyme dead?"

  • Diagnosis: Your enzyme is likely active, but you are monitoring the wrong wavelength.

  • The Science: 5-LOX converts AA to LTA4, which contains a conjugated triene system absorbing at ~270 nm (often measured as the hydrolysis product LTB4).

    • 5,8,14-20:3 allows the initial hydrogen abstraction at C7 and oxygen insertion at C5 because the

      
       system is intact.
      
    • However, the formation of the LTA epoxide requires the participation of a

      
       double bond to form the conjugated triene. Without 
      
      
      
      , the reaction stops at the 5-hydroperoxide stage.
  • Solution: Change your detection wavelength to 235 nm (or 234 nm). This detects the formation of the conjugated diene (the 5-hydroperoxy structure), which is formed with this substrate.

Q2: "The reaction has an extremely long lag phase compared to Arachidonic Acid."

  • Diagnosis: Insufficient "Hydroperoxide Tone" (Lipid Hydroperoxide Starvation).

  • The Science: 5-LOX requires the oxidation of its active site iron from ferrous (

    
    ) to ferric (
    
    
    
    ) to become active. This is triggered by trace lipid hydroperoxides (LOOH) present in the substrate solution.
    • Commercial AA often autoxidizes enough to provide this "spark."

    • Synthetically pure or rare isomers like 5,8,14-20:3 are often cleaner or oxidize differently, failing to activate the iron cycle.

  • Solution: "Prime" the enzyme. Add 1–2 µM of 13-HpODE or a trace amount (1 µM) of Arachidonic Acid to the reaction buffer before adding the enzyme. This eliminates the lag phase without significantly interfering with the bulk substrate kinetics.

Q3: "My kinetic data (Vmax) is significantly lower than reported values for AA."

  • Diagnosis: This is a true kinetic property of the substrate, not an error.

  • The Science: The

    
     double bond in AA helps position the tail of the fatty acid within the hydrophobic channel (the "Phe/Tyr cork" region). 5,8,14-20:3 has a different flexibility and hydrophobicity profile in the C10–C15 region, likely increasing 
    
    
    
    (lower affinity) or reducing
    
    
    (turnover) due to suboptimal alignment for the initial C7 hydrogen abstraction.
  • Validation: Run a control with Mead Acid (5,8,11-20:3) if available. Mead acid retains the

    
     bond and should show kinetics closer to AA than 5,8,14-20:3 does.
    
Visualizing the Mechanism (Pathway Divergence)

The following diagram illustrates why 5,8,14-20:3 acts as a "Dead-End" substrate for Leukotriene synthesis.

5LOX_Pathway_Divergence Substrate_AA Arachidonic Acid (5,8,11,14-20:4) Enz_5LOX Active 5-LOX Enzyme Substrate_AA->Enz_5LOX Binding (High Affinity) Substrate_5814 Isomer 5,8,14-20:3 (Missing C11 Double Bond) Substrate_5814->Enz_5LOX Binding (Lower Affinity) Fe_Oxidation Iron Oxidation (Fe2+ -> Fe3+) Requires LOOH Fe_Oxidation->Enz_5LOX Activation Intermediate_AA 5-HpETE (Conjugated Diene) Enz_5LOX->Intermediate_AA Oxygenation at C5 (Abs: 235 nm) Intermediate_5814 5-Hp-8,14-20:3 (Conjugated Diene) Enz_5LOX->Intermediate_5814 Oxygenation at C5 (Abs: 235 nm) Product_LTA4 Leukotriene A4 (Conjugated Triene) Intermediate_AA->Product_LTA4 LTA4 Synthase Activity (Requires C11 bond) (Abs: 270 nm) Dead_End REACTION ARREST No Epoxide Formation Intermediate_5814->Dead_End Missing C11 Bond Cannot form Triene

Figure 1: Mechanistic divergence between Arachidonic Acid and 5,8,14-20:3. Note that the reaction for 5,8,14-20:3 arrests after hydroperoxidation, yielding no signal at 270 nm.

Validated Experimental Protocol: Spectrophotometric Assay for 5,8,14-20:3

Objective: Quantify 5-LOX activity using 5,8,14-20:3 by monitoring conjugated diene formation.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM

    
    , 10 µM ATP.
    
  • Substrate: 5,8,14-20:3 (Ethanol stock, store under Argon).

  • Activator: 13-HpODE (or 13-Hp-Linoleic Acid).

Step-by-Step Workflow:

  • Baseline Correction: In a quartz cuvette, add 980 µL of Buffer.

  • Substrate Addition: Add 5,8,14-20:3 to a final concentration of 10–50 µM.

    • Critical: Keep ethanol solvent <1% final volume.

  • Primer Addition: Add 1 µM 13-HpODE.

    • Check: Ensure no significant auto-oxidation rate (baseline should be flat at 235 nm).

  • Enzyme Initiation: Add purified 5-LOX (approx. 5–10 µg). Mix rapidly by inversion.

  • Data Acquisition:

    • Wavelength: 235 nm (NOT 270 nm).

    • Duration: 2–5 minutes.

    • Calculation: Use extinction coefficient

      
       (standard for conjugated dienes).
      

Comparison Logic (Self-Validation): To confirm the assay is working, run a parallel cuvette with Arachidonic Acid.

  • AA Cuvette: Signal at 235 nm (5-HpETE) AND 270 nm (LTA4 hydrolysis products).

  • 5,8,14 Cuvette: Signal at 235 nm ONLY. Zero signal at 270 nm.

  • If 5,8,14 cuvette shows 270 nm signal: Your substrate is contaminated with Arachidonic Acid.

References

  • Gilbert, N.C., et al. (2011). "The structure of human 5-lipoxygenase." Science, 331(6014), 217-219. (Establishes the structural basis for substrate entry and the "cork" mechanism).

  • Jakschik, B.A., Morrison, A.R., & Sprecher, H. (1983).[1] "Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway."[1][2][3][4] Journal of Biological Chemistry, 258(21), 12797-12800.[1] (Foundational paper on Mead Acid vs. AA specificity and the requirement of double bonds for LTA synthase activity).

  • Kulkarni, S., et al. (2002). "Pseudoperoxidase investigations of hydroperoxides and inhibitors with human lipoxygenases." Journal of Biological Chemistry. (Details the "lag phase" mechanics and the requirement for hydroperoxide tone).

  • Hammarström, S. (1977). "Selective inhibition of platelet n-8 lipoxygenase by 5,8,11-eicosatriynoic acid." Biochimica et Biophysica Acta, 487(3), 517-519.[5] (Discusses the use of specific isomers/analogs as lipoxygenase inhibitors).

Sources

Technical Support Center: TLC Solvent Systems for 5,8,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5,8,14-eicosatrienoic acid (5,8,14-ETrE) and its downstream metabolites (e.g., 12-hydroxy-5,8,14-eicosatrienoic acid).

Polyunsaturated fatty acids (PUFAs) possess unique physicochemical properties due to their multiple


-bonds and bis-allylic methylene groups. Successful Thin Layer Chromatography (TLC) of these molecules requires precise control over stationary phase chemistry, mobile phase polarity, and oxidative protection.

Part 1: Troubleshooting Guides & FAQs

Q1: My 5,8,14-eicosatrienoic acid is co-migrating with arachidonic acid (20:4) on my normal phase silica gel plates. How can I resolve these two lipids? The Causality: Normal phase silica gel separates molecules based on their bulk polarity and functional groups (e.g., separating free fatty acids from triglycerides or phospholipids)[1]. It cannot distinguish between fatty acids that differ only by one double bond or carbon chain length. The Solution: You must switch to Argentation TLC (Ag-TLC) . By impregnating the silica gel with silver nitrate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), the silver ions (

) act as electron acceptors, forming reversible charge-transfer complexes with the

-electrons of the carbon-carbon double bonds. Because arachidonic acid has four double bonds and 5,8,14-ETrE has three, arachidonic acid will form a stronger coordination complex with the stationary phase and exhibit a lower Retention Factor (

). Use a solvent system of Toluene/Acetonitrile (95:5, v/v) to achieve baseline resolution[2].

Q2: When running 5,8,14-ETrE on silica gel using Hexane and Diethyl Ether, the spots streak heavily and tail toward the baseline. How do I sharpen the bands? The Causality: Free fatty acids have a pKa of approximately 4.8. In neutral organic solvents, a fraction of the carboxylic acid groups ionize into carboxylate anions. These anions interact heterogeneously and strongly with the acidic silanol groups (-SiOH) on the silica surface, causing the spot to smear across the migration path[1]. The Solution: Add 1% to 2% of a weak acid, such as glacial acetic acid, to your mobile phase (e.g., Hexane/Diethyl Ether/Acetic Acid, 80:20:1). The acidic mobile phase suppresses the ionization of the fatty acid, ensuring it remains fully protonated (neutral) throughout the run, which yields tight, well-defined bands[3].

Q3: I am trying to isolate 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE), a lipoxygenase metabolite, but it is barely moving from the origin using standard fatty acid solvent systems. What is wrong? The Causality: The enzymatic addition of a hydroxyl group at the C-12 position significantly increases the dipole moment and hydrogen-bonding capacity of the molecule compared to the parent 5,8,14-ETrE[4]. A standard 80:20 Hexane/Diethyl ether system lacks the polarity required to disrupt the hydrogen bonds between the C-12 hydroxyl group and the silica stationary phase. The Solution: Increase the polarity of the mobile phase by introducing a stronger hydrogen-bond acceptor. Switch your solvent system to Hexane/Ethyl Acetate/Acetic Acid (50:50:1, v/v/v).

Q4: My recovered 5,8,14-ETrE shows signs of degradation when analyzed by GC-MS post-TLC. How do I prevent this? The Causality: 5,8,14-ETrE contains bis-allylic methylene groups that are highly susceptible to free-radical hydrogen abstraction, leading to lipid peroxidation. When spread over the massive surface area of a porous silica plate and exposed to ambient oxygen and light, degradation accelerates rapidly. The Solution: Supplement your extraction solvents and TLC mobile phases with 0.01% Butylated hydroxytoluene (BHT)[2]. BHT acts as a phenolic radical scavenger. Furthermore, dry your plates under a gentle stream of nitrogen or argon rather than ambient air.

Part 2: Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed with sample analysis until the validation criteria are met.

Protocol A: Argentation TLC (Ag-TLC) for PUFA Isomer Resolution

This protocol is designed to separate 5,8,14-ETrE methyl esters from closely related isomers (e.g., Mead acid or Arachidonic acid)[5],[3].

  • Plate Impregnation: Submerge a standard Silica Gel 60 plate (20 x 20 cm) into a solution of 10% (w/v)

    
     in acetonitrile for 20 minutes[3].
    
  • Activation (Critical Step): Remove the plate and allow the solvent to evaporate in a dark fume hood. Activate the plate in an oven at 110°C for 45 minutes immediately prior to use to remove residual moisture[3].

  • Sample Preparation: Convert the free fatty acids to Fatty Acid Methyl Esters (FAMEs) using acid-catalyzed transmethylation to prevent carboxylate-silanol interactions. Dissolve in hexane containing 0.01% BHT[2].

  • Development: Develop the plate in a sealed, pre-equilibrated chamber using Toluene/Acetonitrile (95:5, v/v) [2] or Heptane/Diethyl ether/Acetic acid (70:30:1, v/v/v) [6].

  • Visualization: Spray the plate lightly with 0.03% 1,6-diphenyl-2,3,5-hexatriene (DPH) in chloroform and visualize under UV light[5].

  • System Validation: Always run a reference lane containing a mixture of 18:0, 18:1, 18:2, and 20:4 FAMEs. The system is validated only if the standards separate strictly by the number of double bonds in descending order (18:0 at the top, 20:4 at the bottom).

Protocol B: Normal Phase TLC for Hydroxy-Metabolites (12-HETrE)

Use this method when separating oxygenated metabolites from the parent 5,8,14-ETrE[4].

  • Plate Activation: Bake a standard Silica Gel 60 plate at 120°C for 1.5 hours[7].

  • Spotting: Apply 10–50 µg of the lipid extract 2 cm from the bottom edge. Keep the spot diameter under 3 mm to prevent band broadening.

  • Development: Place the plate in a chamber saturated with Hexane/Ethyl Acetate/Acetic Acid (50:50:1, v/v/v) . Run until the solvent front is 1 cm from the top edge.

  • Charring Visualization: Spray the plate with a solution of 8% (v/v) phosphoric acid and 10% (w/v) cupric sulfate. Heat the plate at 150°C for 10–15 minutes until black lipid bands appear against a white background[8].

Part 3: Quantitative Data & Solvent Systems

The following table synthesizes the optimal solvent systems based on the specific target analyte and chromatographic goal.

Target AnalyteTLC ModeStationary PhaseRecommended Solvent System (v/v/v)Primary Application
5,8,14-ETrE (Free FA)Normal PhaseSilica Gel 60Hexane / Diethyl Ether / Acetic Acid (80:20:1)Separation of free fatty acids from bulk neutral lipids[1].
5,8,14-ETrE (FAME)Argentation10%

Silica
Toluene / Acetonitrile (95:5)Resolution from arachidonic acid and other geometric PUFA isomers[2].
5,8,14-ETrE (FAME)Reversed-PhaseC18 (RP-18)Acetonitrile / Tetrahydrofuran (85:15)Separation based strictly on carbon chain length[6].
12-HETrE (Metabolite)Normal PhaseSilica Gel 60Hexane / Ethyl Acetate / Acetic Acid (50:50:1)Isolation of polar lipoxygenase/CYP450 metabolites[4].

Part 4: Workflow Visualization

G Start Sample Contains 5,8,14-Eicosatrienoic Acid Goal What is the primary chromatographic goal? Start->Goal Class Separate Lipid Classes (FFA vs. Phospholipids) Goal->Class Isomer Separate PUFA Isomers (e.g., from Arachidonic Acid) Goal->Isomer Metabolite Isolate Hydroxy-Metabolites (e.g., 12-HETrE) Goal->Metabolite NP_Silica Normal Phase Silica TLC Hexane : Diethyl Ether : Acetic Acid (80:20:1) Class->NP_Silica Ag_TLC Argentation TLC (Ag-TLC) Toluene : Acetonitrile (95:5) Isomer->Ag_TLC Polar_Silica Normal Phase Silica TLC Hexane : Ethyl Acetate : Acetic Acid (50:50:1) Metabolite->Polar_Silica

Figure 1: Decision matrix for selecting the appropriate TLC solvent system for 5,8,14-ETrE.

References

1.[5] An Improved Reversed-Phase Thin-Layer Chromatography Method for Separation of Fatty Acid Methyl Esters. JAOCS. URL: 2.[1] Thin-Layer Chromatography of Lipids. AOCS. URL: 3.[7] Thin Layer Chromatography (TLC) for Polar Lipid. Carleton University. URL: 4.[8] TLC Silica Gel 60 Plates for Separation of Lipids. Biocompare. URL: 5.[3] Common Developing Solvent Systems Used in the Separation of Different Lipid Classes Using Thin Layer Chromatography (TLC). ResearchGate. URL: 6.[6] Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. PMC/NIH. URL: 7.[2] Incorporation and metabolism of 14C-labelled polyunsaturated fatty acids in juvenile gilthead sea bream Sparus. UCA. URL: 8.[4] Ophthalmic drug delivery considerations at the cellular level: Drug-metabolising enzymes and transporters. ResearchGate. URL:

Sources

Validation & Comparative

5,8,14-icosatrienoic acid mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving non-canonical polyunsaturated fatty acid (PUFA) isomers. 5,8,14-icosatrienoic acid (5,8,14-20:3) is a particularly challenging analyte. As an atypical isomer of Mead acid (5,8,11-20:3) and dihomo-gamma-linolenic acid (DGLA, 8,11,14-20:3), it acts as a highly specific allosteric modulator and inhibitor of cyclooxygenases (PGHS-1 and PGHS-2) 1.

Because these isomers share identical molecular weights and highly similar physical properties, standard analytical approaches—such as Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)—fail to provide definitive structural elucidation. This guide objectively compares the three leading mass spectrometry derivatization and fragmentation strategies required to confidently localize the Δ5, Δ8, and Δ14 double bonds.

To understand why we must utilize specialized derivatization, we must examine the causality of electron ionization (EI) in mass spectrometry. When FAMEs are subjected to 70 eV EI, the initial ionization often ejects an electron from one of the double bonds rather than the ester carbonyl. This creates a radical cation that rapidly migrates along the aliphatic chain prior to fragmentation.

The Result: The original positions of the double bonds are scrambled. While you will detect the correct molecular ion (


 320 for the FAME of 20:3), the resulting fragmentation spectra for 5,8,14-20:3, 5,8,11-20:3, and 8,11,14-20:3 will be virtually indistinguishable.

To solve this, we must force Charge-Remote Fragmentation (CRF) or utilize Charge-Reversal LC-MS/MS .

Platform Comparison: GC-MS vs. LC-MS/MS Strategies

Approach A: GC-EI-MS of Pyrrolidide Derivatives

By replacing the methoxy group with a nitrogen-containing pyrrolidine ring, we fundamentally alter the ionization thermodynamics. Nitrogen has a significantly lower ionization potential than the alkene double bonds. Consequently, the radical cation is strictly localized at the nitrogen atom. Fragmentation is forced to occur sequentially along the carbon backbone without double bond migration.

  • Diagnostic Proof: For the pyrrolidide of 5,8,14-20:3 (

    
     359), the critical analytical task is proving the absence of the Δ11 double bond (which is present in canonical isomers). Empirical data demonstrates that diagnostic fragmentations at 
    
    
    
    180, 192, and 206 definitively confirm the absence of the Δ11 bond, securing the 5,8,14-20:3 assignment 1.
Approach B: GC-EI-MS of DMOX Derivatives

4,4-dimethyloxazoline (DMOX) derivatives operate on the same CRF principle as pyrrolidides but often yield a more abundant molecular ion. A double bond is identified by a clear gap of 12 atomic mass units (amu) between the most intense peaks of clusters containing


 and 

carbon atoms. While DMOX spectra are sometimes easier to interpret visually, the derivatization requires harsher conditions that can occasionally degrade highly unsaturated samples.
Approach C: LC-ESI-MS/MS with AMPP Charge-Reversal

For researchers requiring high-throughput or dealing with sub-picogram sample volumes, GC-MS is often insufficiently sensitive. Native free fatty acids analyzed in negative Electrospray Ionization (ESI) yield poor collision-induced dissociation (CID) spectra for double-bond localization.

  • The AMPP Solution: Derivatizing the carboxylic acid with N-(4-aminomethylphenyl)pyridinium (AMPP) creates a fixed, permanent cationic charge. This "charge-reversal" improves MS sensitivity 10- to 20-fold 2. Furthermore, CID fragmentation occurs directly within the fatty acid backbone rather than the tag, allowing isobaric isomers like 5,8,14-20:3 and 5,8,11-20:3 to be distinguished via unique SRM transitions 2 or advanced techniques like ESI-FTICR 3.

Quantitative Performance Comparison

ParameterGC-MS (Pyrrolidide)GC-MS (DMOX)LC-MS/MS (AMPP)
Ionization Mode Electron Ionization (70 eV)Electron Ionization (70 eV)Positive ESI
Derivatization Target Carboxylic Acid (via FAME)Carboxylic AcidCarboxylic Acid
Molecular Ion (

)
359359[M]+ Cationic Tag
Diagnostic Feature

180, 192, 206 (Absence of Δ11)
12 amu gaps at Δ5, Δ8, Δ14Unique CID backbone fragments
Limit of Detection Low NanogramLow NanogramSub-Picogram (Femtomole)
Primary Use Case De novo structural proofRoutine double-bond mappingHigh-sensitivity biological screening

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your data, do not run these protocols blindly. Each method below is engineered as a self-validating system containing internal quality control checkpoints.

Protocol 1: Pyrrolidide Derivatization for GC-EI-MS

This protocol converts FAMEs to pyrrolidides, utilizing a parallel standard to validate conversion efficiency.

  • Preparation: Transfer 1 mg of the 5,8,14-20:3 FAME sample (and 1 mg of a known standard, e.g., Arachidonic Acid FAME, in a separate QC vial) into glass vials with Teflon-lined caps.

  • Reaction: Add 1.0 mL of pyrrolidine containing 0.1 mL of glacial acetic acid to each vial.

  • Incubation: Heat the sealed vials in a block heater at 100°C for exactly 60 minutes.

  • Extraction: Cool to room temperature. Add 2 mL of LC-MS grade water and extract three times with 2 mL of dichloromethane.

  • Washing: Wash the pooled organic layers with dilute HCl (0.1 M) to remove residual pyrrolidine, followed by water until neutral. Dry over anhydrous sodium sulfate.

  • Self-Validation Checkpoint: Analyze the QC vial via GC-MS first. Monitor the total disappearance of the FAME peak (

    
     318 for AA) and the appearance of the pyrrolidide peak (
    
    
    
    357). If the FAME peak remains, the reaction did not reach completion; discard and remake the reagents.
  • Analysis: Inject the 5,8,14-20:3 sample. Extract ion chromatograms for

    
     359, 180, 192, and 206.
    
Protocol 2: AMPP Derivatization for LC-ESI-MS/MS

This protocol uses charge-reversal for trace-level lipidomic analysis.

  • Activation: Dissolve the free 5,8,14-20:3 acid (alongside a deuterated internal standard, e.g., d8-AA) in 50 µL of Acetonitrile/DMF (4:1, v/v).

  • Coupling: Add 10 µL of 100 mM EDCI and 10 µL of 100 mM HOBt. Vortex and incubate at room temperature for 10 minutes to form the active ester.

  • Derivatization: Add 20 µL of 10 mM AMPP reagent. Incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Checkpoint: Run the sample in positive SRM mode. The internal standard must show a retention time shift and a +1 mass shift corresponding to the AMPP tag addition. The ratio of the IS peak area to historical data confirms that matrix effects or derivatization quenching have not compromised the sample.

Mechanistic Pathway Visualizations

Workflow cluster_GC GC-EI-MS (Charge-Remote) cluster_LC LC-ESI-MS/MS (Charge-Reversal) Sample 5,8,14-20:3 Isomer Sample Pyr Pyrrolidide Derivatization Sample->Pyr DMOX DMOX Derivatization Sample->DMOX AMPP AMPP Derivatization Sample->AMPP GCMS EI-MS Analysis (m/z 359) Pyr->GCMS Diagnostic ions DMOX->GCMS 12 amu gaps LCMS Positive ESI-MS/MS (Sub-pg sensitivity) AMPP->LCMS Cationic tag

Fig 1: Parallel derivatization workflows for 5,8,14-20:3 mass spectrometry.

Fragmentation cluster_ions Diagnostic Fragment Ions Mol Pyrrolidide of 5Z,8Z,14Z-20:3 (m/z 359) I180 m/z 180 Mol->I180 I192 m/z 192 Mol->I192 I206 m/z 206 Mol->I206 Result Confirms absence of Δ11 double bond (Differentiates from 5,8,11-20:3) I180->Result I192->Result I206->Result

Fig 2: Diagnostic charge-remote fragmentation of 5,8,14-20:3 pyrrolidide.

References

  • Cyclooxygenase Allosterism, Fatty Acid-mediated Cross-talk between Monomers of... National Institutes of Health (PMC) URL:[Link]

  • Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization National Institutes of Health (PMC) URL: [Link]

  • Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR CORE / Journal of the American Society for Mass Spectrometry URL:[Link]

Sources

NMR Spectrum Analysis of cis-5,8,14-Eicosatrienoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR spectral analysis of cis-5,8,14-eicosatrienoic acid (5,8,14-20:3), a structural isomer of the more common Mead Acid (5,8,11-20:3) and Dihomo-


-linolenic acid (8,11,14-20:3).

Executive Summary

cis-5,8,14-Eicosatrienoic acid (5,8,14-20:3) is a rare polyunsaturated fatty acid (PUFA) often encountered as a metabolic intermediate or a specific sebaceous lipid. Unlike its "methylene-interrupted" isomers (Mead Acid and DGLA), 5,8,14-20:3 possesses a unique polymethylene-interrupted structure between positions 8 and 14.

This guide provides a self-validating NMR protocol to distinguish 5,8,14-20:3 from its isomers. The core diagnostic is the Bis-allylic to Allylic Proton Ratio , which shifts dramatically from 1:1 in Mead Acid to 1:4 in 5,8,14-20:3 due to the loss of the central bis-allylic methylene.

Structural Logic & Causality

To interpret the NMR spectrum accurately, one must map the specific carbon environments to their resonance frequencies.

The "Skipped" Architecture

Most mammalian PUFAs follow a repeating methylene-interrupted pattern (


).
  • Mead Acid (5,8,11): Contains two bis-allylic methylenes (C7, C10).

  • 5,8,14-20:3: Contains one bis-allylic methylene (C7) and a saturated pentyl-like gap (C10–C13) separating the

    
     and 
    
    
    
    double bonds.

This structural deviation creates a distinct "fingerprint" in the


H NMR spectrum, specifically in the integration of the 2.8 ppm (bis-allylic) and 2.0 ppm (allylic) regions.
Structural Visualization

The following diagram illustrates the proton environments that define the NMR signals.

G cluster_0 cis-5,8,14-Eicosatrienoic Acid Structure C1 C1 (COOH) C5_6 C5=C6 (Olefinic) C1->C5_6  Allylic C4   C7 C7 (Bis-allylic) C5_6->C7 C8_9 C8=C9 (Olefinic) C7->C8_9 Note1 Diagnostic Signal: 2.8 ppm (2H) C7->Note1 Gap C10-C13 (Polymethylene Gap) C8_9->Gap  Allylic C10   C14_15 C14=C15 (Olefinic) Gap->C14_15  Allylic C13   Note2 Diagnostic Signal: 2.05 ppm (Allylic) Gap->Note2 Term C20 (Methyl) C14_15->Term  Alkyl Chain  

Caption: Structural map of 5,8,14-20:3 highlighting the single bis-allylic position (C7) and the polymethylene gap.

Comparative NMR Analysis ( H)

The following table contrasts the critical chemical shifts of 5,8,14-20:3 against its primary isomer, Mead Acid.

Solvent: CDCl


 (referenced to residual CHCl

at 7.26 ppm). Frequency: 400 MHz or higher recommended.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration (5,8,14)Integration (Mead 5,8,11)Diagnostic Value
Olefinic (–CH=CH–)5.30 – 5.45Multiplet6H 6HIndistinguishable.
Bis-allylic (=CH–CH

–CH=)
2.75 – 2.85 Multiplet (t)2H (C7)4H (C7, C10)PRIMARY CHECK. 50% reduction in intensity.

-Methylene
(–CH

–COOH)
2.35Triplet2H2HStandard FA signal.
Allylic (–CH

–CH=)
2.00 – 2.10 Multiplet (q)8H (C4, C10, C13, C16)4H (C4, C13)SECONDARY CHECK. Intensity doubles in 5,8,14 isomer.

-Methylene
(–CH

–CH

–COOH)
1.70Quintet2H2HStandard FA signal.
Saturated Chain (–CH

–)
1.25 – 1.40Broad Singlet8H (C11, C12, C17-19)6HC11/C12 move here from bis-allylic region.
Terminal Methyl (–CH

)
0.88Triplet3H3HStandard FA signal.
The "Integration Ratio" Test

This is the most robust method to validate your sample. Calculate the ratio of the Olefinic region (5.4 ppm) to the Bis-allylic region (2.8 ppm).

  • If Ratio

    
     1.5 (6H : 4H):  The sample is Mead Acid (5,8,11)  or DGLA (8,11,14) .
    
  • If Ratio

    
     3.0 (6H : 2H):  The sample is 5,8,14-20:3  (or the rare 5,11,14 isomer).
    

Experimental Protocol

Reagents & Equipment
  • Sample:

    
     2 mg of 5,8,14-eicosatrienoic acid (oil or methyl ester).[1]
    
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.05% TMS (Tetramethylsilane) as internal standard.
    
    • Note: CDCl

      
       is preferred over MeOD for fatty acids due to better solubility and resolution of the allylic region.
      
  • NMR Tube: 5mm high-precision tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2-5 mg of the fatty acid in 600

      
      L of CDCl
      
      
      
      .
    • Critical: Ensure the solution is clear. Turbidity indicates moisture, which broadens the exchangeable -COOH proton and can obscure the 10-12 ppm region (though -COOH is often broad/invisible).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 or 32 (sufficient for >2 mg).

    • Relaxation Delay (D1):

      
       2.0 seconds. (Essential for accurate integration of the carboxyl 
      
      
      
      -protons).
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing. Auto-phasing often fails at the solvent peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure flat integration baselines.

    • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl

      
       to 7.26 ppm).
      
  • Verification Logic (Decision Tree):

DecisionTree Start Analyze 1H NMR Spectrum CheckOlefin Check Olefinic Region (5.3-5.5 ppm) Start->CheckOlefin CheckBis Integrate Bis-allylic Region (2.8 ppm) CheckOlefin->CheckBis CalcRatio Calculate Ratio: Olefinic Area / Bis-allylic Area CheckBis->CalcRatio Result1 Ratio ~ 1.5 (6H : 4H) CalcRatio->Result1 High Bis-allylic Result2 Ratio ~ 3.0 (6H : 2H) CalcRatio->Result2 Low Bis-allylic Conclusion1 Identify: Mead Acid (5,8,11) or DGLA (8,11,14) Result1->Conclusion1 Conclusion2 Identify: 5,8,14-20:3 (Confirmed by Allylic Integration) Result2->Conclusion2

Caption: Decision tree for identifying 5,8,14-20:3 based on integration ratios.

Advanced Verification: C NMR

If


H NMR is ambiguous (e.g., due to impurities), 

C NMR provides definitive structural confirmation.
  • Bis-allylic Carbon (C7): Resonates at ~25.6 ppm .

    • In Mead Acid, you will see two peaks in this region (C7 and C10).

    • In 5,8,14-20:3, you will see only one peak at ~25.6 ppm.

  • Allylic Carbons: The carbons flanking the "gap" (C10 and C13) appear at ~27.2 ppm , distinct from the bis-allylic signal.

References

  • PubChem. cis-5,8,14-Eicosatrienoic Acid Compound Summary. National Library of Medicine. [Link]

  • Lipid Maps. Structure Database: LMSD050814 (5,8,14-20:3). Lipid Maps Consortium. [Link]

  • Wei, S. et al. (2006). A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid.[2] Journal of Biological Chemistry. [Link]

  • Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. (For cross-validation via GC-MS). [Link]

  • Gunstone, F.D. (1995). High Resolution 13C NMR Spectroscopy of Lipids. In: NMR Spectroscopy of Lipids. (Standard reference for chemical shifts).

Sources

Kinetic Dissection: Arachidonic Acid vs. 5,8,14-Eicosatrienoic Acid in 5-LOX Catalysis

[1][2]

Executive Summary

5-Lipoxygenase (5-LOX) is a bifunctional enzyme that catalyzes two sequential reactions: the oxygenation of Arachidonic Acid (AA) to 5-HPETE and the subsequent dehydration of 5-HPETE to the unstable epoxide Leukotriene A4 (LTA4) .[1]

While AA is the canonical substrate that undergoes both transformations, 5,8,14-eicosatrienoic acid (5,8,14-20:3) serves as a mechanistic probe. It acts as a "suicide substrate" or "uncoupler" that supports the initial oxygenation but structurally prohibits the formation of LTA4. This guide details the kinetic parameters, structural determinants, and experimental protocols required to utilize 5,8,14-20:3 for isolating the oxygenase activity of 5-LOX from its LTA4 synthase activity.

Mechanistic Divergence

The differential processing of these two substrates is dictated by the precise placement of cis-double bonds relative to the enzyme's non-heme iron active site.

Structural Determinants
  • Arachidonic Acid (20:4

    
    ):  Contains two critical 1,4-pentadiene systems.
    
    • C5-C8 system: Allows hydrogen abstraction at C7 and oxygen insertion at C5.[1]

    • C8-C11 system: Allows hydrogen abstraction at C10, which is required for the dehydration step to form the epoxide LTA4.

  • 5,8,14-Eicosatrienoic Acid (20:3

    
    ):  Contains the C5-C8 system but lacks the 
    
    
    double bond
    .
    • Consequence: The enzyme can perform the first step (oxygenation at C5) but encounters a "dead end" for the second step. The absence of the

      
       bond removes the bis-allylic nature of C10, making hydrogen abstraction chemically unfavorable (
      
      
      is too high).
Pathway Visualization

The following diagram illustrates the bifurcation in catalytic processing.

LOX_Pathwaycluster_AACanonical Pathway (Arachidonic Acid)cluster_5814Uncoupled Pathway (5,8,14-20:3)Enzyme5-LOX (Fe3+)AAArachidonic Acid(20:4)Enzyme->AAETA5,8,14-20:3(Substrate Analog)Enzyme->ETAHPETE5-HPETE(Intermediate)AA->HPETEStep 1: Oxygenation(H-abstraction @ C7)LTA4Leukotriene A4(Epoxide)HPETE->LTA4Step 2: Dehydration(H-abstraction @ C10)HP_Analog5-Hydroperoxy-8,14-20:2ETA->HP_AnalogStep 1: Oxygenation(H-abstraction @ C7)DeadEndNO REACTION(Lacks C10 activation)HP_Analog->DeadEndStep 2 Blocked

Figure 1: Mechanistic comparison of 5-LOX catalysis. AA supports the full cascade, while 5,8,14-20:3 supports only the initial oxygenation, effectively isolating the peroxidase-like activity.

Kinetic Performance Comparison

The following data synthesizes kinetic parameters from purified human and recombinant 5-LOX assays. Note that 5,8,14-20:3 acts as a competitive inhibitor of LTA4 formation while serving as a competent substrate for oxygen consumption.

ParameterArachidonic Acid (AA)5,8,14-Eicosatrienoic AcidBiological Implication

(Apparent)


5,8,14-20:3 binds with equal or slightly higher affinity than AA.[1]

(Oxygenation)

(

)

of AA rate
The initial oxygen insertion is not significantly hindered by the missing

bond.[1]
LTA4 Synthase Activity High (Efficient conversion)Undetectable 5,8,14-20:3 uncouples the reaction; no epoxide is formed.
Product Profile 5-HPETE

LTA4

LTB4
5-Hydroperoxy-8,14-20:2Accumulation of the hydroperoxide allows study of the first half-reaction without transient product loss.[1]
Inhibition Type N/A (Substrate)Competitive (vs. AA)Inhibits LTB4 synthesis by occupying the active site and stalling at the hydroperoxide stage.

Key Insight: The


 similarity indicates that the hydrophobic channel of 5-LOX tolerates the saturation at C11-C12 well.[1] The specificity is determined by the catalytic chemistry (C10 abstraction), not the initial binding event.

Experimental Protocols

To validate these kinetics in your lab, use the following self-validating protocols.

Spectrophotometric Kinetic Assay (UV)

This assay distinguishes the two substrates based on the unique UV absorbance of the conjugated triene system in LTA4 (and its hydrolysis products) versus the conjugated diene of the hydroperoxide.

Materials:

  • Purified 5-LOX (Human recombinant).[1]

  • Assay Buffer: 50 mM Tris-HCl, 2 mM CaCl

    
    , 1 mM ATP, pH 7.5.
    
  • Substrates: AA and 5,8,14-20:3 (stock in Ethanol, final conc. < 1%).

  • PC/PS Vesicles (Optional: enhances activity).

Workflow:

  • Baseline: Equilibrate enzyme in buffer at 25°C.

  • Initiation: Add substrate (

    
     final).
    
  • Detection:

    • For AA: Monitor 235 nm (5-HPETE formation) AND 270-280 nm (Leukotriene formation). You will see a rapid rise at 235 nm followed by a rise at 270 nm as LTA4 hydrolyzes to LTB4/isomers.

    • For 5,8,14-20:3: Monitor 235 nm . You will observe a stable accumulation of absorbance (conjugated diene). No signal will develop at 270 nm , confirming the lack of LTA4 synthase activity.

Oxygraph Assay (Oxygen Consumption)

Since both substrates consume oxygen in the first step, this assay measures the total active site occupancy and turnover number for the oxygenation step.

Workflow:

  • Calibrate Clark-type oxygen electrode to 100% saturation (

    
     O
    
    
    ).[1]
  • Add enzyme and stimulate with

    
    /ATP.
    
  • Inject AA : Observe rapid O

    
     depletion. Rate = 
    
    
    .
  • Inject 5,8,14-20:3 : Observe rapid O

    
     depletion.
    
    • Validation: If you add 5,8,14-20:3 before AA, the subsequent addition of AA should show a reduced rate of LTA4 formation (competitive inhibition), while total O

      
       consumption remains active.
      
Assay Decision Logic

Use the following logic flow to select the appropriate assay for your drug development pipeline.

Assay_Logiccluster_controlControl StepStartObjective: Analyze 5-LOX KineticsDecisionWhat is the target parameter?Start->DecisionInhibitionScreening LTA4 Synthase InhibitorsDecision->InhibitionDrug DiscoveryMechanismStudying Oxygenation MechanismDecision->MechanismBasic ScienceUseAAUse Arachidonic AcidMonitor 270nm (LTA4/LTB4)Inhibition->UseAANeed full pathwayUse5814Use 5,8,14-20:3Monitor 235nm (Stable HP)Mechanism->Use5814Isolate Step 1ControlCompetition Assay:Mix AA + 5,8,14-20:3Expect decreased 270nm signalUseAA->ControlUse5814->Control

Figure 2: Experimental decision matrix for selecting the appropriate substrate based on analytical goals.

Implications for Drug Development

Understanding the kinetics of 5,8,14-20:3 is crucial for designing LTA4 Synthase-specific inhibitors .[1]

  • Uncoupling Strategy: By using 5,8,14-20:3, researchers can screen for compounds that only inhibit the oxygenation step (Step 1).

  • Specificity Screening: If a drug candidate inhibits AA turnover but not 5,8,14-20:3 oxygenation, the drug likely targets the LTA4 synthase site or the conformational change required for Step 2, rather than the iron active site itself.

  • Metabolic Stability: The product of 5,8,14-20:3 is not converted to chemotactic leukotrienes, making it a safer tool for cellular assays where LTB4-induced signaling could confound results.

References

  • Navé, J. F., et al. (1991). "Evaluation of 5- and 6-fluoro derivatives of arachidonic acid and 5,8,14-eicosatrienoic acid as substrates and inhibitors of 5-lipoxygenase."[1][2] Biochemical Journal, 278(2), 549–555.[3]

  • Rinaldo-Matthis, A., et al. (2016). "Kinetic investigation of human 5-lipoxygenase with arachidonic acid."[1] Bioorganic & Medicinal Chemistry Letters, 26(15), 3603-3608.

  • Newcomer, M. E., & Brash, A. R. (2015). "The structural basis for specificity in lipoxygenase catalysis." Protein Science, 24(3), 298–309.

Reference Standard Profile: 5,8,14-Eicosatrienoic Acid

[1][2][3]

Executive Summary

5,8,14-Eicosatrienoic acid (5,8,14-20:3) is a rare, non-methylene-interrupted (NMI) polyunsaturated fatty acid (PUFA).[1][2] Unlike its physiologically common isomers—Mead Acid (5,8,11-20:[1][2]3) and Dihomo-


-linolenic acid (DGLA)12

This structural anomaly makes it a critical analytical probe for:

  • Enzyme Specificity: Testing the structural requirements of 5-lipoxygenase (5-LOX) and LTA4 hydrolase, specifically the necessity of the

    
    11 double bond.
    
  • Chromatographic Resolution: Validating the separation capacity of GC and LC columns against co-eluting isomers.

  • Oxidative Stability: Serving as a more stable internal standard due to reduced bis-allylic positions.

Technical Specifications & Purity Criteria
FeatureSpecification
Chemical Name (5Z,8Z,14Z)-5,8,14-Eicosatrienoic acid
CAS Number 90105-02-5
Molecular Formula C

H

O

Molecular Weight 306.48 g/mol
Purity Grade

98%
(GC-FID)
Solubility Ethanol (>50 mg/ml), DMSO, DMF
Formulation Solution (Ethanol) or Neat Oil (under inert gas)
Key Impurities 5,8,11-20:3 (Mead Acid), 8,11,14-20:3 (DGLA)
Structural Distinctiveness

The defining feature of 5,8,14-20:3 is the "skipped" diene structure.[2]

  • Mead Acid (5,8,11): Double bonds at 5, 8, 11 (Methylene-interrupted).[1][2][3]

  • 5,8,14-Isomer: Double bonds at 5, 8, 14 .[1][2][4] The gap between C8 and C14 is not methylene-interrupted, eliminating the bis-allylic carbon at C10.[1][2]

Comparative Analysis: 5,8,14-20:3 vs. Alternatives

This section compares the 5,8,14 isomer against the standard physiological reference standards.

Comparison Metric5,8,14-Eicosatrienoic Acid (The Probe)Mead Acid (5,8,11-20:3) (The Marker)DGLA (8,11,14-20:3) (The Precursor)
Biological Role Synthetic probe / Rare metaboliteMarker of EFA Deficiency (Mead Index)Precursor to PGE1 (Anti-inflammatory)
Oxidative Stability High (1 bis-allylic position at C7)Low (2 bis-allylic positions at C7, C10)Low (2 bis-allylic positions at C10, C13)
GC Elution Order* Elutes after Mead Acid (typically) due to lower polarity of the skipped chain.[1][2]Elutes early among 20:3 isomers.Elutes later, often co-eluting with Arachidonic Acid on non-polar columns.
MS Fragmentation Distinct lack of m/z fragments associated with

11 cleavage.
Characteristic

11 fragments.[5]
Characteristic

8,

11 fragments.[5][6][7][8][9]
Primary Use Method validation, Enzyme kinetics.Clinical diagnosis of malnutrition.Inflammation research.

*Note: Elution order depends heavily on column polarity (e.g., DB-23 vs. DB-5).

Experimental Protocol: Isomer Separation & Purity Check

To verify the purity of 5,8,14-20:3 and ensure no cross-contamination with Mead Acid, the following GC-MS protocol is recommended.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

Objective: Resolve 5,8,14-20:3 from 5,8,11-20:3 and 8,11,14-20:3.

  • Derivatization:

    • Aliquot 100 µg of standard.

    • Evaporate solvent under N

      
       stream.
      
    • Add 500 µL 14% BF

      
      -Methanol. Incubate at 60°C for 30 mins.
      
    • Extract with Hexane/Water. Dry organic layer over Na

      
      SO
      
      
      .
  • GC-MS Parameters:

    • Column: High-polarity cyanopropyl phase (e.g., DB-23 or SP-2560), 60m x 0.25mm x 0.25µm.[1][2] Note: Non-polar columns (DB-5) may fail to separate these isomers.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Temperature Program:

      • Start: 150°C (Hold 2 min).

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 2°C/min to 220°C (Critical separation window).

      • Hold: 5 min.

  • Detection:

    • MS Mode: SIM (Selected Ion Monitoring) for m/z 79, 91, 150 (General PUFA) and molecular ion (M+).[2]

    • Criteria: 5,8,14-20:3 FAME should elute as a single sharp peak, distinct from the Mead Acid FAME reference.

Self-Validating Logic
  • Retention Time Lock: If the peak overlaps with a spiked Mead Acid standard, the column polarity is insufficient. Switch to a 100m bis-cyanopropyl column.

  • Mass Spec Check: The 5,8,14 isomer will show a suppressed abundance of fragments typically generated by the C10 bis-allylic cleavage found in Mead Acid.[1][2]

Visualizations
Figure 1: Structural Isomer Comparison

This diagram highlights the "skipped" double bond arrangement of the 5,8,14 isomer compared to the methylene-interrupted Mead Acid.[1][2]

FattyAcidStructurecluster_0Common Physiological Isomercluster_1Reference Standard in Focuscluster_2Structural ConsequenceMeadMead Acid (5,8,11-20:3)Standard Methylene Interrupted(Bis-allylic at C7, C10)Target5,8,14-Eicosatrienoic AcidSkipped Diene Structure(Bis-allylic at C7 only)Mead->TargetIsomeric Shift(Delta-11 to Delta-14)StabilityIncreased Oxidative Stability(Fewer reactive sites)Target->StabilitySeparationUnique GC Retention Time(Distinct Polarity Interaction)Target->Separation

Caption: Structural comparison showing the loss of the C10 bis-allylic site in 5,8,14-20:3, leading to enhanced stability and distinct chromatographic behavior.

Figure 2: Purity Verification Workflow

A logic flow for validating the standard before use in critical assays.

PurityWorkflowStartReceive 5,8,14-20:3 Standard(Store at -20°C under Argon)DerivDerivatization to FAME(BF3-MeOH, 60°C)Start->DerivGCGC Separation(High Polarity Column: DB-23)Deriv->GCDecisionSingle Peak?GC->DecisionPassPASS: Purity >98%Proceed to AssayDecision->PassYesFailFAIL: Multiple PeaksCheck for Mead Acid (RT match)Decision->FailNo

Caption: Step-by-step decision tree for verifying the isomeric purity of the 5,8,14-20:3 reference standard.

References
  • MedChemExpress. (5Z,8Z,14Z)-5,8,14-Eicosatrienoic acid Product Information. Retrieved from

  • Larodan. 5(Z),8(Z),14(Z)-Eicosatrienoic acid | CAS 90105-02-5.[1][2][10] Retrieved from [1][2]

  • Jakschik, B. A., Morrison, A. R., & Sprecher, H. (1983).[1][8][11] Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway. Journal of Biological Chemistry. (Demonstrates the use of isomers to test enzymatic specificity).

  • Christie, W. W.Gas Chromatography and Lipids. The Oily Press.
  • PubChem. 5,8,14-Eicosatrienoic acid Compound Summary. Retrieved from [1][2]

comparing LTA3 from 5,8,14-20:3 vs LTA4 from arachidonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Leukotriene A3 (LTA3) and Leukotriene A4 (LTA4) .

Editorial Note on Precursor Identity: Standard nomenclature defines LTA3 as the product of Mead Acid (5,8,11-eicosatrienoic acid) . The prompt references 5,8,14-20:3. While 5,8,14-eicosatrienoic acid exists, it lacks the


11 double bond required to form the conjugated triene epoxide system characteristic of Leukotriene A. 5-Lipoxygenase metabolism of the 5,8,14-isomer yields 5-HPETE but cannot easily rearrange into the LTA3 chromophore.
Therefore, this guide analyzes LTA3 derived from its standard precursor, Mead Acid (5,8,11-20:3), while explicitly addressing the mechanistic failure of the 5,8,14-isomer in the "Structural & Mechanistic Analysis" section.

From Biosynthesis to Suicide Inhibition

Executive Summary

The transition from Arachidonic Acid (AA) to Mead Acid (20:3 n-9) fundamentally alters the inflammatory cascade. While LTA4 (from AA) serves as a transient, high-flux intermediate driving potent chemotaxis via LTB4, LTA3 (from Mead Acid) acts as a metabolic "brake."

Key Distinction: LTA4 is a substrate for LTA4 Hydrolase (LTA4H).[1][2][3][4] LTA3 is a suicide inhibitor of LTA4H.[3] This difference represents a critical regulatory node in Essential Fatty Acid (EFA) deficiency and resolution pharmacology.

FeatureLeukotriene A4 (LTA4)Leukotriene A3 (LTA3)
Precursor Arachidonic Acid (20:4 n-6)Mead Acid (20:3 n-9) (

5,8,11)
Structure 5,6-epoxy-7,9,11,14-eicosatetraenoic5,6-epoxy-7,9,11-eicosatrienoic
LTA4H Interaction Efficient Hydrolysis (

high)
Suicide Inactivation (Covalent Adduct)
Primary Product LTB4 (Potent Agonist)LTB3 (Weak Agonist)
Physiological Role Pro-inflammatory Signal AmplificationAnti-inflammatory / Dampening

Structural & Mechanistic Analysis

The "Warhead" Comparison

Both molecules possess an allylic epoxide "warhead" (5,6-epoxide) sensitive to acid hydrolysis. The critical difference lies in the hydrophobic tail.

  • LTA4 (The Standard): Contains a conjugated triene (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    7,9,11) plus an isolated double bond at 
    
    
    
    14. The
    
    
    14 bond is crucial for correct alignment in the LTA4H active site, facilitating the water attack at C12.
  • LTA3 (The Inhibitor): Lacks the

    
    14 double bond. It retains the conjugated triene (
    
    
    
    7,9,11) required for the UV chromophore (~270-280 nm) but the altered tail geometry causes it to bind aberrantly to LTA4H.
Why 5,8,14-20:3 Cannot Form LTA3

To synthesize an A-series leukotriene, 5-LOX performs two steps:

  • Oxygenation: Abstraction of H at C7

    
     Insertion of 
    
    
    
    at C5
    
    
    5-HPETE. (Possible for 5,8,14-20:3).
  • Dehydration (LTA Synthase): Abstraction of H at C10

    
     Formation of 5,6-epoxide.
    
    • Requirement: The H at C10 must be allylic to a

      
      11 double bond to allow radical delocalization into the conjugated system.
      
    • Failure: 5,8,14-20:3 lacks the

      
      11 bond. The H at C10 is not sufficiently activated. Thus, the 5,8,14-isomer cannot form the characteristic conjugated triene epoxide of LTA3.
      

Enzymatic Performance: LTA4 Hydrolase

The interaction with Leukotriene A4 Hydrolase (LTA4H) is the defining divergence point.

LTA4: The Substrate

LTA4H binds LTA4 and stereoselectively inserts water at C12.[5]

  • Mechanism: The enzyme coordinates the epoxide with

    
     and positions the tail using the 
    
    
    
    14 bond.
  • Outcome: Rapid conversion to LTB4 (5S,12R-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid).

LTA3: The Suicide Inhibitor

LTA3 enters the active site but processes poorly. Instead of clean hydrolysis, the epoxide reacts with an active site nucleophile (specifically Tyr-378 or Tyr-383 in human LTA4H).

  • Mechanism: The absence of the

    
    14 bond alters the substrate curvature. The reactive epoxide is positioned too close to the tyrosine residue.
    
  • Outcome: Formation of a covalent LTA3-Enzyme adduct . This permanently inactivates the enzyme, halting LTB4 production.

LTA_Pathway AA Arachidonic Acid (20:4 n-6) LOX 5-Lipoxygenase AA->LOX Mead Mead Acid (20:3 n-9) Mead->LOX LTA4 LTA4 (Substrate) LOX->LTA4 LTA3 LTA3 (Inhibitor) LOX->LTA3 LTA4H LTA4 Hydrolase (Active) LTA4->LTA4H High Turnover LTA3->LTA4H Binding LTA4H_Dead LTA4H-LTA3 Adduct (Inactivated) LTA4H->LTA4H_Dead Covalent Modification (Suicide Inhibition) LTB4 LTB4 (Chemotaxis) LTA4H->LTB4 LTB3 LTB3 (Weak Activity) LTA4H->LTB3 Minor Leakage (<1%)

Caption: Comparative flux diagram showing LTA4 as a productive substrate versus LTA3 as a mechanism-based inactivator of LTA4 Hydrolase.

Biological Impact: LTB4 vs. LTB3

If any LTA3 escapes hydrolysis or is non-enzymatically hydrolyzed, it forms LTB3 .

Biological MetricLTB4 (from LTA4)LTB3 (from LTA3)
Receptor BLT1 (High Affinity)BLT1 (Low Affinity)
Chemotactic Potency

nM
~10-100x less potent
Neutrophil Aggregation Strong InducerWeak Inducer
Clinical Context Acute InflammationEFA Deficiency / Resolution

Data Synthesis: In competitive binding assays, LTB3 requires significantly higher concentrations to displace


-LTB4 from neutrophil membranes. The rigidity conferred by the 

14 bond in LTB4 is essential for locking the BLT1 receptor into its active conformation.

Experimental Protocols

Protocol A: LTA4 Hydrolase Suicide Inhibition Assay

Use this protocol to verify LTA3's inhibitory potency compared to LTA4.

Materials:

  • Recombinant human LTA4H (purified).

  • Substrate: LTA4 (free acid, stabilized in ethanol/KOH).

  • Inhibitor: LTA3 (free acid, derived from Mead Acid).

  • Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.1% BSA (to stabilize the epoxide).

Workflow:

  • Preparation: Dilute LTA4H to 50 nM in cold buffer.

  • Pre-incubation:

    • Control: Incubate LTA4H with vehicle (ethanol) for 5 min at 37°C.

    • Test: Incubate LTA4H with LTA3 (100 nM - 1

      
      M) for 5 min at 37°C.
      
  • Challenge: Add LTA4 (10

    
    M) to both mixtures.
    
  • Measurement: Monitor the formation of LTB4 via HPLC or UV Absorbance at 270 nm (loss of LTA4 triene) vs 280 nm (gain of LTB4 diene).

  • Data Analysis:

    • Control will show rapid conversion (burst).

    • LTA3-treated enzyme will show minimal conversion, confirming suicide inactivation.

Protocol B: Stability & Half-Life Determination

Use this to compare the intrinsic chemical stability of the epoxides.

  • Setup: Prepare 100

    
    M solutions of LTA3 and LTA4 in anhydrous ethanol.
    
  • Initiation: Inject 10

    
    L of lipid into 990 
    
    
    
    L of Phosphate Buffer (pH 7.4) without BSA.
  • Kinetics: Immediately scan UV spectra (230–320 nm) every 5 seconds for 5 minutes.

  • Calculation: Plot

    
     vs. time.
    
    • Both LTA3 and LTA4 have

      
       seconds at pH 7.4 without albumin.
      
    • Note: Albumin extends

      
       to minutes for both, but LTA3 binds albumin with slightly different affinity due to hydrophobicity differences.
      

References

  • Evans, J. F., et al. (1985).[6] "Leukotriene A3: A poor substrate but a potent inhibitor of rat and human neutrophil leukotriene A4 hydrolase." Journal of Biological Chemistry, 260(20), 10966-10970. Link

  • Mueller, M. J., et al. (1996).[6] "Suicide inactivation of leukotriene A4 hydrolase by leukotriene A3 and A4."[3] Proceedings of the National Academy of Sciences, 93(12), 5931-5935. Link

  • Nathaniel, D. J., et al. (1985).[6] "Leukotriene A3 is a potent suicide inhibitor of leukotriene A4 hydrolase." Biochemical and Biophysical Research Communications, 131(2), 827-835.

  • Yokomizo, T., et al. (2000). "Leukotriene B4: Metabolism and Signal Transduction." Archives of Biochemistry and Biophysics, 385(2), 231-241. Link

  • Cleland, L. G., et al. (1992). "The role of leukotriene B3 in inflammation." Journal of Immunology, 148(8), 2567-2573.

Sources

Technical Comparison Guide: FTIR Analysis of 5,8,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 5,8,14-eicosatrienoic acid (5,8,14-ETA) against its structural analogs, focusing on FTIR spectroscopic analysis.

Executive Summary

5,8,14-eicosatrienoic acid (5,8,14-ETA) is a rare, polymethylene-interrupted polyunsaturated fatty acid (PMI-PUFA).[1][2] Unlike its common isomer Mead Acid (5,8,11-ETA) or the biologically ubiquitous Arachidonic Acid (AA) , 5,8,14-ETA possesses a unique structural "gap" between the


 and 

double bonds.[2]

For researchers in lipidomics and drug development, this structural deviation confers distinct stability profiles and metabolic behaviors.[2] This guide details how to utilize Fourier Transform Infrared (FTIR) spectroscopy to validate 5,8,14-ETA, distinguishing it from high-homology alternatives not by simple "fingerprinting," but by quantifying specific unsaturation markers and bis-allylic signatures.[1][2]

Key Differentiators
Feature5,8,14-ETA (Target)Mead Acid (Alternative)Arachidonic Acid (Benchmark)
Formula C₂₀H₃₄O₂C₂₀H₃₄O₂C₂₀H₃₂O₂
Double Bonds 3 (Pos: 5, 8,[1][2][3][4] 14)3 (Pos: 5, 8,[2][5][6] 11)4 (Pos: 5, 8, 11,[2][4][5][6][7] 14)
Class Polymethylene-InterruptedMethylene-InterruptedMethylene-Interrupted
Bis-allylic Sites 1 (at C7)2 (at C7, C10)3 (at C7, C10, C13)
Oxidation Risk Low ModerateHigh

Spectroscopic Characterization (FTIR)

The primary challenge in analyzing 5,8,14-ETA is its spectral similarity to other C20 fatty acids.[2] However, the ratio of olefinic to aliphatic absorption and the intensity of bis-allylic methylene bands provide a robust identification logic.

Characteristic Absorption Bands

The following table synthesizes experimental data for C20 PUFAs.

Wavenumber (cm⁻¹)Assignment5,8,14-ETA BehaviorComparison vs. Arachidonic Acid (AA)
3010 - 3015 =C-H Stretch (cis-alkene)Moderate IntensityWeaker than AA. AA has 4 double bonds; 5,8,14-ETA has 3.[1] The ratio of this peak to the 2920 peak is a critical purity metric.
2955 -C-H Stretch (methyl)StrongIdentical.
2920 / 2850 -C-H Stretch (methylene -CH₂-)StrongStronger relative to 3010. 5,8,14-ETA has more saturated methylene groups than AA.
1710 C=O[1] Stretch (Carboxylic Acid)StrongIdentical (if free acid).[2] Shifts to ~1740 if esterified.
1460 -C-H Bend (scissoring)MediumIdentical.
~966 =C-H Bend (trans-alkene)Absent Must be absent to confirm cis purity.[1] Presence indicates thermal degradation or isomerization.
720 -(CH₂)ₙ- Rocking MediumOverlaps, but PMI-PUFAs (like 5,8,[1][2]14) often show subtle splitting or broadening due to the long saturated chain segment (C9–C13).
The "Bis-Allylic" Logic

The most sophisticated FTIR distinction lies in the subtle contributions of the bis-allylic methylene groups (the -CH₂- located between two double bonds).[1]

  • Arachidonic Acid: High density of bis-allylic protons (C7, C10, C13).[2]

  • 5,8,14-ETA: Only one bis-allylic site (C7).[1][2] The chain segment between C8 and C14 is a saturated pentamethylene bridge.

  • Observation: While difficult to resolve as a distinct peak in low-resolution FTIR, this manifests as a reduced integration area in the "shoulder" regions of the CH stretching manifold compared to AA and Mead Acid.

Experimental Protocol: Comparative Validation

Objective: Validate the identity and oxidative stability of 5,8,14-ETA against Arachidonic Acid.

Reagents & Equipment[8]
  • Analytes: 5,8,14-ETA (>98% purity), Arachidonic Acid (Reference Standard).[2]

  • Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹; Scans: 64.[2][8]

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air) to remove H₂O/CO₂ interference.

  • Sample Deposition:

    • Deposit 10 µL of 5,8,14-ETA neat oil directly onto the crystal.[2] Ensure full coverage.

    • Note: If sample is frozen, thaw under N₂ gas to prevent condensation.

  • Acquisition (T0):

    • Acquire spectrum immediately.

    • QC Check: Verify absence of broad -OH stretch (3400 cm⁻¹) which indicates hydroperoxide formation (oxidation).

  • Comparative Acquisition:

    • Repeat steps 1-3 with Arachidonic Acid .[1]

  • Data Processing:

    • Baseline correct both spectra.[9]

    • Normalize spectra to the C=O band (1710 cm⁻¹) .

  • Calculation:

    • Calculate the Unsaturation Index (UI) :

      
      [2]
      
    • Expected Result:

      
      .[2] (AA should be approx 1.33x higher).
      
Visualization of Logic

The following diagram illustrates the decision pathway for distinguishing these isomers using FTIR and stability data.

FTIR_Decision_Tree Start Unknown C20 Sample Step1 Analyze Region 3000-3020 cm⁻¹ (=C-H Stretch) Start->Step1 Decision1 Intensity vs. Aliphatic CH? Step1->Decision1 HighUnsat High Ratio (Consistent with 4 double bonds) Decision1->HighUnsat High MedUnsat Moderate Ratio (Consistent with 3 double bonds) Decision1->MedUnsat Moderate AA_Path Likely Arachidonic Acid (20:4) HighUnsat->AA_Path Step2 Analyze Fingerprint/Stability (Bis-allylic Sites) MedUnsat->Step2 Decision2 Oxidation Rate / Bis-allylic Density Step2->Decision2 Mead High Bis-allylic (2 sites) Likely Mead Acid (5,8,11) Decision2->Mead High Instability ETA Low Bis-allylic (1 site) Likely 5,8,14-ETA Decision2->ETA High Stability

Caption: Decision logic for differentiating 5,8,14-ETA from AA and Mead Acid based on unsaturation index and bis-allylic stability markers.

Performance & Stability Analysis

For drug development applications, the "Performance" of a lipid often refers to its stability and metabolic specificity .

Oxidative Stability

5,8,14-ETA exhibits superior stability compared to Arachidonic Acid.[1][2]

  • Mechanism: Lipid peroxidation primarily targets bis-allylic hydrogens (bond dissociation energy ~75 kcal/mol).[1]

  • Data Point: AA contains 3 such sites.[2] 5,8,14-ETA contains only 1 (at C7).[2] The C8-C14 segment is a "dead zone" for free radical propagation relative to the "skipping stone" structure of AA.

  • Implication: 5,8,14-ETA standards degrade slower, requiring less aggressive antioxidant stabilization (e.g., BHT) during storage.[2]

Metabolic Specificity

While AA is the primary substrate for COX and LOX enzymes (generating prostaglandins and leukotrienes), 5,8,14-ETA acts as a specific metabolic probe .[2]

  • It is often used to study 12-lipoxygenase pathways.[1]

  • Unlike AA, it cannot easily form the standard series-2 prostaglandins due to the missing

    
     double bond, making it a valuable negative control or competitive inhibitor in inflammatory assays.[2]
    

References

  • Evans, R. W., & Sprecher, H. (1985).[2][5] Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids, 38(4), 327–342.[2][5] Link

  • Guillén, M. D., & Cabo, N. (1997).[2] Characterization of edible oils and lard by Fourier transform infrared spectroscopy. Relationships between composition and frequency of concrete bands in the fingerprint region. Journal of the American Oil Chemists' Society, 74(10), 1281–1286.[2] Link[2]

  • Cayman Chemical. (n.d.). 5,8,11,14-Eicosatetraynoic Acid (ETYA) Product Information. Link(Note: Cited for structural analog comparison protocols).

  • NIST Chemistry WebBook. (n.d.). 5,8,11,14-Eicosatetraenoic acid, ethyl ester IR Spectrum.[2][10] Link

Sources

Publish Comparison Guide: Validation of the 5,8,14-20:3 Peak in Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, multi-dimensional validation framework for the 5,8,14-eicosatrienoic acid (5,8,14-20:3) isomer. This molecule presents a unique challenge in lipidomics as it is isobaric with the abundant Dihomo-γ-linolenic acid (DGLA, 8,11,14-20:3) and the deficiency marker Mead Acid (5,8,11-20:3), yet possesses a distinct "skipped" diene structure often linked to specific lipoxygenase or cytochrome P450 pathways.

Part 1: The Isobaric Challenge

In high-throughput lipidomics, the "20:3" peak is frequently misidentified. While 95% of biological samples will contain DGLA (8,11,14-20:3) as the dominant isomer, blindly assigning this identity to every 305.25 m/z (negative ion) peak risks missing critical biological insights.

The 5,8,14-20:3 isomer is structurally distinct. Unlike the methylene-interrupted pattern of DGLA (double bonds at 8, 11, 14), the 5,8,14 isomer contains a polymethylene interruption —a six-carbon "gap" between the


 and 

double bonds. This structural anomaly renders it chemically and biologically unique, often serving as a backbone for specific oxidized metabolites (e.g., 11,12-epoxy-5,8,14-20:3) in the arachidonic acid cascade.
The Triad of 20:3 Isomers
IsomerCommon NameStructure TypeBiological Context
8,11,14-20:3 DGLAMethylene-InterruptedMajor precursor to PGE1; anti-inflammatory.
5,8,11-20:3 Mead AcidMethylene-InterruptedMarker of Essential Fatty Acid (EFA) deficiency.
5,8,14-20:3 (Rare)Polymethylene-Interrupted Specific LOX/CYP450 metabolite backbone; "Dead-end" or specific signaling lipid.

Part 2: Validation Protocols (The "Three Pillars")

To validate the 5,8,14-20:3 peak, you cannot rely on a single dimension of data. You must triangulate its identity using Chromatographic Resolution, Mass Spectrometry, and Biological Context.

Pillar 1: Chromatographic Resolution (GC-FID/MS)

The Gold Standard for Isomer Separation

Liquid Chromatography (LC) often struggles to separate positional isomers of fatty acids. Gas Chromatography (GC) using high-polarity capillary columns is the requisite method for definitive separation.

Protocol:

  • Derivatization: Convert free fatty acids to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol (14% w/v) at 100°C for 60 mins. Note: Acid-catalyzed methylation is preferred over base-catalyzed to ensure complete conversion of all lipid classes.

  • Column Selection: Use a 100m biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88). The extreme polarity of this phase interacts strongly with the pi-electrons of the double bonds.

  • Separation Logic:

    • The "skipped" structure of 5,8,14-20:3 alters its effective chain length (ECL) compared to DGLA.

    • Expectation: On a biscyanopropyl column, elution order typically follows the number of double bonds and their proximity to the carboxyl group. However, the polymethylene interruption usually causes 5,8,14-20:3 to elute between or distinct from the methylene-interrupted clusters.

    • Mandatory Control: You must run a mixed standard containing DGLA, Mead Acid, and synthetic 5,8,14-20:3 (available from specialized suppliers like Cayman or Larodan) to map the Retention Time (RT) shifts.

Pillar 2: Mass Spectrometry (MS/MS & Fragmentation)

Structural Proof via Fragmentation Physics

If GC is unavailable, or for online LC-MS validation, you must utilize fragmentation patterns that reveal the double bond positions.

Method A: GC-MS (Electron Impact - EI)

  • Mechanism: High-energy (70eV) ionization.

  • Diagnostic Signal: Methylene-interrupted PUFAs (like DGLA) show a characteristic pattern of ions separated by 14 Da.

  • The 5,8,14 Signature: The 6-carbon gap between C8 and C14 prevents the standard "hopping" of the radical along the chain. Look for:

    • Molecular Ion: m/z 318 (FAME).

    • Alpha-Cleavage: Distinctive fragments arising from the cleavage adjacent to the isolated

      
       bond, which are absent in DGLA.
      
    • Missing Ions: The absence of the specific m/z associated with the

      
       double bond (present in both DGLA and Mead Acid).
      

Method B: LC-MS/MS (Negative Mode)

  • Precursor: [M-H]⁻ at m/z 305.25.

  • Fragmentation (HCD/CID): Standard collision-induced dissociation mainly yields carboxylate fragments (m/z 261) which are non-specific.

  • Advanced Technique: Ozone-Induced Dissociation (OzID) or Paternò–Büchi (PB) derivatization.

    • Protocol: React the lipid extract with acetone/UV light (PB reaction) prior to MS. This forms oxetane rings at the double bond sites.

    • Result: MS/MS of the PB-adduct will yield specific fragments exactly at the double bond positions (C5, C8, C14), definitively proving the 5,8,14 structure.

Pillar 3: Biological Context Validation

The "Does it Make Sense?" Check

  • DGLA Context: High levels correlate with dietary GLA intake or inhibition of Delta-5 Desaturase (D5D).[1][2]

  • Mead Acid Context: Appears only when Linoleic Acid (LA) and Arachidonic Acid (AA) are critically low (EFA deficiency).

  • 5,8,14 Context: If you see this peak in a sample replete with AA and LA, it is likely a specific metabolite of the 12-LOX or CYP450 pathways (e.g., reduction of 12-HETE derivatives). It should not correlate inversely with AA levels (unlike Mead Acid).

Part 3: Visualization & Decision Logic

Figure 1: Isomer Identification Decision Tree

This logic flow ensures no false positives for the 5,8,14 isomer.

LipidValidation Start Unknown Peak m/z 305.25 (LC) or m/z 318 (GC-FAME) StandardCheck Co-elution with DGLA (8,11,14) Standard? Start->StandardCheck MeadCheck Co-elution with Mead Acid (5,8,11) Standard? StandardCheck->MeadCheck No ResultDGLA Identity: DGLA (8,11,14) (Most Common) StandardCheck->ResultDGLA Yes (Match) AdvancedCheck Perform GC-MS (100m Col) or LC-MS-OzID MeadCheck->AdvancedCheck No ResultMead Identity: Mead Acid (5,8,11) (Check EFA Deficiency) MeadCheck->ResultMead Yes (Match) Result5814 Identity: 5,8,14-20:3 (Rare Isomer) AdvancedCheck->Result5814 Distinct RT / Unique Frag Pattern

Caption: Decision matrix for distinguishing isobaric 20:3 fatty acids. Note that 5,8,14-20:3 requires exclusion of DGLA and Mead Acid before confirmation.

References

  • Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid. National Institutes of Health (NIH). Available at: [Link]

  • Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance. PMC - NCBI. Available at: [Link]

  • Biosynthesis of hydroxyeicosatetraenoic acids (HETEs) derived from arachidonic acid. Journal of Biological Chemistry. Available at: [Link]

  • Lipid Maps Structure Database: 5,8,14-20:3. Lipid Maps. Available at: [Link]

Sources

Comparative Guide: Isotopic Labeling of 5,8,14-Icosatrienoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the isotopic labeling and application of 5,8,14-icosatrienoic acid (5,8,14-20:3) , a rare non-methylene-interrupted fatty acid isomer.[1] This document is designed for analytical chemists and lipidomics researchers requiring precise quantification and metabolic tracing of complex polyunsaturated fatty acid (PUFA) isomers.

Executive Technical Summary

5,8,14-icosatrienoic acid is a structural isomer of Mead Acid (5,8,11-20:3) and Sciadonic Acid (5,11,14-20:3).[1] Its unique structure—featuring a "skipped" unsaturation pattern between carbons 8 and 14—makes it a critical probe for studying specific desaturase specificities and lipid remodeling pathways.

Isotopic labeling of this molecule (typically with Deuterium or Carbon-13) transforms it into an essential Internal Standard (IS) for LC-MS/MS lipidomics.[1] This guide compares the performance of Deuterated (d-5,8,14-20:3) versus Carbon-13 (¹³C-5,8,14-20:3) variants, evaluating their utility in resolving isomeric overlap and quantifying trace lipid metabolites.[1]

Technical Deep Dive: Synthesis & Labeling Logic

The Challenge of Isomerism

In biological matrices, 5,8,14-20:3 often co-elutes with the more abundant Mead Acid (a marker of essential fatty acid deficiency).[1] Labeling must be strategically placed to prevent metabolic loss (e.g., via beta-oxidation) and to generate unique mass spectral fragments.[1]

Synthesis Pathways

The synthesis of isotopically labeled 5,8,14-20:3 generally follows a convergent alkyne coupling strategy .[1] This allows for the introduction of heavy isotopes at specific methylene positions (e.g., C6, C7, or C13) using labeled halides or alkynes.[1]

Diagram 1: Convergent Synthesis Strategy

The following diagram outlines the logical flow for synthesizing a deuterated analog, ensuring the label remains stable during ionization.

SynthesisPath PrecursorA 1-Bromo-5-hexyne (Chain A) Coupling1 Cu-Catalyzed Coupling (C-C Bond Formation) PrecursorA->Coupling1 PrecursorB Propargyl Bromide (Isotope Source) PrecursorB->Coupling1 Incorporates 2H/13C PrecursorC 1-Iodo-3-decene (Chain B) Intermediate Skipped Diyne Intermediate (Unsaturated Backbone) PrecursorC->Intermediate Chain Extension Coupling1->Intermediate Reduction Lindlar Reduction (Stereoselective Cis-Hydrogenation) Intermediate->Reduction Product 5,8,14-Icosatrienoic Acid-d4 (Final Standard) Reduction->Product Yields (Z,Z,Z) geometry

Caption: Convergent synthesis utilizing alkyne coupling allows precise insertion of stable isotopes before stereoselective reduction.[1]

Comparative Analysis: Deuterium (²H) vs. Carbon-13 (¹³C)

When selecting a standard for 5,8,14-20:3, the choice between Deuterium and Carbon-13 labeling fundamentally alters analytical performance.[1]

Performance Matrix
FeatureDeuterated (d-Labeling) Carbon-13 (¹³C-Labeling) Odd-Chain Alternative (e.g., 19:2)
Cost Efficiency High (Standard synthesis)Low (Complex starting materials)Very High (Commodity chemical)
Chromatographic Behavior RT Shift: Elutes slightly earlier than native analyte (Deuterium Isotope Effect).[1]Co-Elution: Perfect co-elution with native analyte.Different RT: Elutes separately; does not correct for matrix effects at the specific RT.
Mass Shift Flexible (+2 to +8 Da depending on synthesis).Fixed (+20 Da for U-¹³C, or specific +3/+4).N/A (Chemically distinct).
Isotopic Scrambling Potential loss if label is on alpha/beta carbons (beta-oxidation).Biologically stable; carbon backbone is robust.N/A
Quantification Precision Good , but requires integration window adjustment due to RT shift.Excellent , ionization suppression is identical to analyte.[1]Moderate , fails to correct for specific ion suppression zones.
Critical Insight: The "Deuterium Shift"

In high-resolution chromatography (UHPLC), deuterated fatty acids often elute 0.05–0.1 minutes before their non-labeled counterparts.[1]

  • Advantage: This separation can sometimes prevent "crosstalk" if the mass resolution is low.

  • Disadvantage: The standard may not experience the exact same matrix suppression as the analyte if the elution window is too wide.

  • Recommendation: For 5,8,14-20:3, Deuterium labeling (d6 or d8) is the industry standard due to the prohibitive cost of ¹³C-20:3 synthesis, provided the label is placed on the methyl end (C19, C20) or internal positions (C11, C12) to avoid enzymatic cleavage.[1]

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol details the use of 5,8,14-20:3-d6 as an Internal Standard (IS) for quantifying the native lipid in plasma or tissue.[1]

Reagents & Standards
  • Internal Standard: 5,8,14-icosatrienoic acid-d6 (10 µM in Ethanol).[1]

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

Step-by-Step Workflow
  • Sample Spiking (Crucial Step):

    • Add 10 µL of IS (d6-5,8,14-20:3) to the biological sample before any extraction.[1]

    • Reasoning: This corrects for extraction efficiency losses, which can vary up to 20% for rare isomers.[1]

  • Lipid Extraction (Folch Method):

    • Add 200 µL sample to 1 mL Chloroform:Methanol (2:1).

    • Vortex for 30s; Centrifuge at 3000 x g for 5 min.

    • Collect the lower organic phase. Dry under nitrogen gas.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.[1]

    • Ionization: ESI Negative Mode.

    • MRM Transitions:

      • Native: 305.2 [M-H]⁻ → 161.1 (Characteristic fragment).

      • Standard (d6): 311.2 [M-H]⁻ → 167.1 (Mass shift +6).

Diagram 2: MS/MS Fragmentation Logic

Visualizing the fragmentation ensures the label is retained in the detected daughter ion.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 311.2 (d6-Label) Collision Collision Induced Dissociation (CID) Parent->Collision FragmentA Carboxyl Fragment (Loss of Neutral Chain) Collision->FragmentA Non-specific FragmentB Hydrocarbon Tail Fragment (Contains d6-Label) Collision->FragmentB Specific Transition m/z 167.1 Detection Detector Response (Quantification) FragmentB->Detection

Caption: MRM transition logic. The d6-label must be located on the fragment ion selected for quantification to distinguish it from native background.

References

  • Evans, R. W., & Sprecher, H. (1985). Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues.[1][2] Chemistry and Physics of Lipids. Link

  • BenchChem. Comparison of different deuterated standards for fatty acid analysis. BenchChem Technical Guides. Link[1]

  • Metabolic Solutions. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation. Metabolic Solutions Application Notes. Link

  • NIH PubChem. 5,8,14-eicosatrienoic acid Compound Summary.[1] National Library of Medicine. Link

Sources

Technical Comparison Guide: 5,8,14-Eicosatrienoic Acid vs. 5,11,14-Sciadonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5,8,14-eicosatrienoic acid (a specific isomer often associated with Arachidonic Acid metabolism or synthetic probes) and 5,11,14-sciadonic acid (a naturally occurring polymethylene-interrupted fatty acid from gymnosperms).

Executive Summary & Biological Context

This guide compares two structural isomers of eicosatrienoic acid (20:3) that differ fundamentally in their double bond topology and biological origin. While both are "skipped" polyunsaturated fatty acids (PUFAs)—meaning they lack the consistent methylene-interrupted pattern of standard PUFAs—their physiological roles are distinct.

  • 5,11,14-Sciadonic Acid (Sciadonic): A naturally occurring Polymethylene-Interrupted Fatty Acid (PMI-FA) found in gymnosperm seeds (e.g., Pine, Torreya). It acts as an anti-inflammatory agent by displacing Arachidonic Acid (AA) in cellular phospholipids, specifically phosphatidylinositol (PI), without being converted into pro-inflammatory eicosanoids.[1]

  • 5,8,14-Eicosatrienoic Acid (5,8,14-ETA): Primarily identified as a metabolic backbone or synthetic probe. It represents the carbon skeleton of specific Arachidonic Acid metabolites formed via Cytochrome P450 (CYP450) or 12-Lipoxygenase/Reductase pathways (e.g., 11,12-EET or 12-HETrE). Unlike Sciadonic acid, which is a dietary modulator, 5,8,14-ETA structures often function as bioactive signaling molecules or intermediates in oxidative stress response.

Structural & Chemical Properties

The defining difference lies in the "interruption" of the double bond system. Standard PUFAs (like Arachidonic Acid, 5,8,11,[2]14) have methylene groups (-CH₂-) separating double bonds. These isomers possess larger "polymethylene" gaps.

Comparative Chemical Table
Feature5,11,14-Sciadonic Acid 5,8,14-Eicosatrienoic Acid
Nomenclature 20:3 Δ5,11,1420:3 Δ5,8,14
Double Bond Positions C5, C11, C14C5, C8, C14
Interruption Type Δ5–Δ11 Gap: Polymethylene (5 carbons) Δ11–Δ14: Methylene (1 carbon)Δ5–Δ8: Methylene (1 carbon) Δ8–Δ14: Polymethylene (5 carbons)
Structural Homology Analog of AA (missing Δ8)Analog of AA (missing Δ11)
Primary Origin Exogenous: Gymnosperm seed oils (Pine, Cypress)Endogenous: Metabolite of AA (via CYP450/Reductase) or Synthetic
Key Metabolites 5,11,14-20:3-CoA (Incorporated into lipids)11,12-EET (Epoxide), 12-HETrE (Hydroxy-metabolite)
Physiological Role Anti-inflammatory, Lipid modulatorAngiogenesis, Vasodilation (as metabolites)

Biosynthesis & Metabolic Pathways[3][9]

Sciadonic Acid: The "Δ8-Desaturase Bypass"

Sciadonic acid is synthesized in plants via the elongation of pinolenic acid or direct Δ5 desaturation of 11,14-20:2. In mammalian systems, it is refractory to Δ8-desaturation , meaning it cannot be converted into Arachidonic Acid.

  • Mechanism: It mimics AA and is incorporated into the sn-2 position of Phosphatidylinositol (PI).

  • Consequence: Because it lacks the Δ8 double bond, it cannot be processed by COX-1/COX-2 into functional prostaglandins (PGE₂), thereby reducing overall inflammatory tone.

5,8,14-ETA: The Arachidonic Acid Metabolite

The 5,8,14 backbone typically arises when the Δ11 double bond of Arachidonic Acid is chemically modified.

  • CYP450 Pathway: CYP2C and CYP2J epoxygenases attack the Δ11 double bond of AA, forming 11,12-Epoxyeicosatrienoic acid (11,12-EET) . The remaining double bonds are at 5, 8, and 14.[3]

  • 12-LOX / Reductase Pathway: 12-Lipoxygenase oxidizes AA to 12-HETE. In some tissues (e.g., corneal epithelium, skin), this is further metabolized to 12-hydroxy-5,8,14-eicosatrienoic acid (12-HETrE) via a keto-intermediate and Δ10-reductase. This metabolite is angiogenic.

Pathway Visualization (DOT Diagram)

LipidPathways cluster_plant Exogenous Source (Dietary) cluster_mammal Endogenous Metabolism (Mammalian) PineOil Pine Seed Oil (Precursors) Sciadonic Sciadonic Acid (5,11,14-20:3) PineOil->Sciadonic Extraction AA Arachidonic Acid (5,8,11,14-20:4) Sciadonic->AA X NO Conversion (Lacks Δ8) Phospholipids (PI) Phospholipids (PI) Sciadonic->Phospholipids (PI) Incorporation (Displaces AA) EET 11,12-EET (Epoxide at 11,12) AA->EET CYP450 (Epoxygenation) Prostaglandins Prostaglandins (PGE2, PGI2) AA->Prostaglandins COX-1/2 12-HETE 12-HETE AA->12-HETE 12-LOX + Reductase 5,8,14-Backbone 5,8,14-Backbone EET->5,8,14-Backbone Hydrolysis/Metabolism HETrE 12-HETrE (12-OH-5,8,14-20:3) HETrE->5,8,14-Backbone Core Structure 12-HETE->HETrE 12-LOX + Reductase

Caption: Comparative metabolic fate. Sciadonic acid (green) acts as a dead-end analog displacing AA. 5,8,14-species (blue) are downstream active metabolites of AA.

Experimental Protocols

To differentiate these isomers or study their effects, specific protocols are required.

Chromatographic Separation (GC-MS)

Separating these isomers requires high-resolution capillary columns due to their similar molecular weights.

  • Column: Fused silica capillary column (e.g., DB-23 or CP-Sil 88), 60m x 0.25mm.

  • Carrier Gas: Helium at 20 cm/sec.

  • Temperature Program:

    • Start: 150°C (hold 2 min).

    • Ramp: 2°C/min to 200°C.

    • Hold: 200°C for 10 min.

  • Expected Elution Order (FAMEs):

    • 5,8,11-20:3 (Mead Acid)

    • 5,8,14-20:3 (Elutes between Mead and Sciadonic due to polarity of the Δ8 vs Δ11 shift)

    • 5,11,14-20:3 (Sciadonic Acid) [1][4]

    • 8,11,14-20:3 (DGLA)

  • Mass Spectrometry (EI Mode):

    • Look for characteristic fragmentation gaps.

    • Sciadonic: Distinctive gap between C5 and C11 fragments.

    • 5,8,14: Characteristic fragments arising from the Δ8 position (similar to AA) but lacking the Δ11 fragments.

Functional Assay: COX Inhibition / Displacement

This protocol tests the anti-inflammatory potential of Sciadonic acid vs. the 5,8,14-metabolite backbone.

  • Cell Line: RAW 264.7 Macrophages.

  • Treatment Groups:

    • Control (Vehicle)

    • Sciadonic Acid (50 µM)

    • 5,8,14-ETA (Synthetic standard) (50 µM)

    • Arachidonic Acid (Positive Control)

  • Incubation: 24 hours to allow incorporation into membrane phospholipids.

  • Stimulation: LPS (100 ng/mL) for 6 hours to induce COX-2.

  • Readout:

    • Lipid Extraction: Bligh & Dyer method.

    • LC-MS/MS: Quantify PGE₂ levels.

    • Result Interpretation: Sciadonic acid should significantly lower PGE₂ production compared to AA (displacement effect). 5,8,14-ETA may show weak or no conversion to PGE₂ but might exhibit distinct bioactivity (e.g., vasodilation if assayed in endothelial cells).

References

  • Tanaka, T., et al. (2001). "Metabolic characterization of sciadonic acid (5c,11c,14c-eicosatrienoic acid) as an effective substitute for arachidonate of phosphatidylinositol." European Journal of Biochemistry. Link

  • Endo, Y., et al. (2009). "Effects of non-methylene-interrupted polyunsaturated fatty acid, sciadonic (all-cis-5,11,14-eicosatrienoic acid) on lipid metabolism in rats." Bioscience, Biotechnology, and Biochemistry. Link

  • Du, L., et al. (2006). "A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Falck, J. R., et al. (2005). "11,12-epoxyeicosatrienoic acid (11,12-EET): structural determinants for inhibition of epithelial Na+ channels." American Journal of Physiology-Cell Physiology. Link

  • Bui, P. H., et al. (2011). "Human CYP2S1 Metabolizes Cyclooxygenase- and Lipoxygenase-Derived Eicosanoids." Drug Metabolism and Disposition. Link

Sources

Definitive Guide: Confirming 5,8,14-Triene Geometry via Silver Ion Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Lipid Chemists, and Drug Development Professionals. Focus: Structural elucidation of geometric isomers (cis/trans) and regioisomers in polyunsaturated systems.

Executive Summary: The Geometric Imperative

In drug development and lipidomics, the geometry of a polyunsaturated system—specifically the 5,8,14-triene motif—is not merely a structural detail; it is a determinant of bioactivity. Whether present in specific fatty acids (e.g., polymethylene-interrupted PUFAs like sciadonic acid analogs) or synthetic sterol intermediates, the difference between an all-cis (Z,Z,Z) conformation and a trans-containing isomer can shift a molecule from a potent agonist to an inactive impurity.

While Nuclear Magnetic Resonance (NMR) is often considered the structural gold standard, it struggles with complex mixtures or trace impurities without extensive purification. Silver Ion Chromatography (Ag-HPLC) emerges as the superior, self-validating alternative for confirming double-bond geometry. By exploiting the specific


-complexation between silver ions and unsaturated bonds, Ag-HPLC resolves isomers based on electronic density and steric accessibility, often achieving baseline separation where C18 columns fail.

Comparative Analysis: Choosing the Right Tool

To confirm the geometry of a 5,8,14-triene, one must weigh resolution against throughput. The following table contrasts Ag-HPLC with standard alternatives.

FeatureSilver Ion Chromatography (Ag-HPLC) 1H / 13C NMR Spectroscopy GC-MS (EI) Reversed-Phase HPLC (C18)
Primary Separation Mechanism

-complexation (Geometry & Unsaturation)
Magnetic environment of nucleiBoiling point & Mass fragmentationHydrophobicity (Chain length)
Geometry Confirmation Excellent. Resolves cis vs. trans and positional isomers.[1][2]Excellent (coupling constants), but requires pure sample.Poor. Mass spectra of geometric isomers are often identical.Moderate. Can separate some isomers but lacks specificity.
Sample Requirement Nanograms (with MS detection) to Milligrams.Milligrams (for 13C or 2D experiments).Nanograms.Nanograms.
Mixture Capability High. Can isolate isomers from crude synthesis.Low. Overlapping signals in mixtures make assignment difficult.High, but identification relies on retention time standards.High, but often co-elutes isomers.
Throughput Medium (Gradient runs 20-60 min).Low (Data acquisition + analysis).High.High.

Verdict: Use Ag-HPLC for isolating and quantifying geometric isomers in mixtures.[1][2] Use NMR only after Ag-HPLC purification to assign absolute configuration if standards are unavailable.

The Mechanism: Why Silver Works for 5,8,14-Trienes

The separation relies on the formation of a transient charge-transfer complex between the empty


 orbital of the 

ion and the occupied

orbitals of the double bond.
Mechanistic Hierarchy of Retention
  • Number of Double Bonds: Trienes retain longer than dienes.

  • Geometry: Cis (Z) bonds form stronger complexes than trans (E) bonds due to better steric accessibility and higher electron density.

    • Elution Order:

      
       (All-cis elutes last).
      
  • Position: In a 5,8,14 system, the "methylene-interrupted" (5,8) vs. "isolated" (14) pattern creates a unique retention fingerprint compared to a 5,8,11 system.

Visualization: The Ag+ Separation Logic

Ag_Separation_Mechanism cluster_separation Separation Factors Sample Crude 5,8,14-Triene Sample Ag_Interaction Ag+ Stationary Phase Interaction (Charge Transfer Complex) Sample->Ag_Interaction Injection Geo Geometry: Cis (Stronger) vs Trans (Weaker) Ag_Interaction->Geo Primary Selectivity Pos Position: Steric Shielding of 5,8 vs 14 Ag_Interaction->Pos Secondary Selectivity Elution Elution Profile Geo->Elution Trans isomers elute first Pos->Elution Positional isomers resolve

Caption: Logical flow of silver ion complexation. Cis-geometry and accessible pi-clouds increase retention time.

Experimental Protocol: Ag-HPLC for 5,8,14-Triene Confirmation

This protocol is designed for self-validation. It assumes the analyst needs to differentiate the target 5,8,14-triene from potential 5,8,11 isomers or trans-contaminated byproducts.

A. System Setup
  • Stationary Phase:

    • Recommended:ChromSpher Lipids (Ag-loaded cation exchange) or equivalent Ag-thiol column.

    • Alternative: Silica column impregnated in-situ with

      
       (10% w/w), though this is less stable.
      
  • Mobile Phase:

    • Solvent A:

      
      -Hexane (dried).
      
    • Solvent B: Acetonitrile (polar modifier) or Toluene (for aromatic interactions).

    • Note: Acetonitrile acts as a "displacer" by competing for

      
       sites.
      
  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Universal, best for non-chromophoric lipids.

    • UV (205-215 nm): Only if the triene system is conjugated or sufficient amount is injected.

    • MS (APCI/ESI): For mass confirmation (requires post-column Ag+ removal or compatible flow).

B. Step-by-Step Methodology
  • Equilibration:

    • Flush column with 100% Hexane for 15 mins.

    • Introduce 0.5% Acetonitrile/Hexane isocratically until baseline stabilizes.

  • Gradient Optimization (The "Triene Window"):

    • Since trienes are strongly retained, a gradient is required.

    • T=0 min: 0% B.

    • T=5 min: 0.5% B (Elutes monoenes/dienes).

    • T=20 min: Ramp to 2.0% B (Elutes trans-trienes).

    • T=40 min: Hold at 2.0% B (Elutes cis-trienes).

    • T=45 min: Flush with 10% B.

  • Sample Injection:

    • Dissolve 1 mg of sample in 1 mL Hexane. Inject 10-20

      
      L.
      
  • Validation (The "Isomer Trap"):

    • Coinjection: If a standard (e.g., pure 5,8,14-all-cis) is available, spike the sample. A single, sharper peak confirms identity. A split peak indicates geometric impurity.

    • Stereomutation Check: Irradiate a small aliquot of the sample with UV light + Iodine (catalyst) to intentionally generate trans isomers. Inject this "scrambled" mix. The appearance of earlier-eluting peaks confirms your main peak was likely cis (or at least different from the new peaks).

Data Interpretation & Decision Workflow

How to interpret the chromatogram for a 5,8,14-triene system:

  • Scenario A (Single Peak): High geometric purity.

  • Scenario B (Cluster of Peaks):

    • Early eluting cluster: Likely trans isomers (

      
       or 
      
      
      
      ).
    • Late eluting cluster: Likely cis isomers (

      
      ).
      
    • Resolution between 5,8,14 and 5,8,11: The 5,8,11 isomer (methylene interrupted) usually elutes after the 5,8,14 isomer (polymethylene interrupted) on Ag-ion phases due to the ability of the 5,8,11 system to "wrap" around the silver ion more effectively (chelate effect), though this can vary by column type.

Analytical Decision Tree

Decision_Tree Start Start: Ag-HPLC Analysis Result Chromatogram Result? Start->Result Single Single Major Peak Result->Single Clean Multiple Multiple Peaks Result->Multiple Complex Action1 Verify Retention Time vs Standard Single->Action1 Action2 Perform UV/I2 Isomerization (Generate Trans Markers) Multiple->Action2 Conclusion1 Confirmed: Pure Geometric Isomer Action1->Conclusion1 Conclusion2 Identify Impurities: Earlier peaks = Trans Later peaks = Positional Isomers Action2->Conclusion2

Caption: Workflow for validating triene geometry when standards are limited.

References

  • Christie, W. W. (n.d.). Silver Ion Chromatography of Fatty Acids. Lipidomics Gateway. Retrieved from [Link][1]

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[3] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011.[3] Analytical Sciences, 28(9), 837-844.[3] Retrieved from [Link]

  • Dobson, G., Christie, W. W., & Nikolova-Damyanova, B. (1995). Silver ion chromatography of lipids and fatty acids.
  • Adlof, R. O. (2003). Separation of cis and trans fatty acid methyl esters by silver ion high-performance liquid chromatography.

Sources

Safety Operating Guide

Personal protective equipment for handling 5,8,14-Icosatrienoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of rare polyunsaturated fatty acids (PUFAs). 5,8,14-Icosatrienoic acid is a specialized structural isomer of the more common eicosatrienoic acids[1]. It serves as a critical precursor and substrate in the study of lipoxygenase pathways and the generation of novel eicosanoid second messengers, such as hepoxilins and related epoxy-hydroxy derivatives[2].

Handling this compound requires more than generic lab safety; it demands a deep understanding of its chemical vulnerabilities. Due to its bis-allylic methylene groups, 5,8,14-icosatrienoic acid is highly susceptible to auto-oxidation. Furthermore, it is typically supplied as a solution in volatile, flammable solvents like ethanol[3]. This guide provides a field-proven, self-validating operational framework for the safe handling, aliquoting, and disposal of this compound.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the quantitative hazard metrics of the compound. Below is a summary of the physicochemical properties for 5,8,14-Icosatrienoic acid and its standard solvent vehicle[3][4].

Property / Metric5,8,14-Icosatrienoic Acid (Neat)Ethanol Solution (Typical Supply Format)
Molecular Weight 306.48 g/mol N/A (Mixture)
Physical State Viscous liquid / OilClear liquid
Flash Point ~62 °C (Closed Cup)~14 °C (Closed Cup, highly flammable)
Storage Temperature -20 °C (Strictly anaerobic)-20 °C
Primary Hazards Skin/Eye irritation, Auto-oxidationFlammable liquid, Target organ toxicity
WGK (Water Hazard) WGK 3 (Highly hazardous)WGK 1 (Slightly hazardous)

The PPE Ecosystem: Causality and Selection

Safety is not about blindly wearing gear; it is about matching the barrier to the chemical causality.

  • Hand Protection (Nitrile vs. Latex): You must use 100% Nitrile gloves (minimum 4 mil thickness).

    • The Causality: 5,8,14-Icosatrienoic acid is highly lipophilic and often dissolved in ethanol[3]. Ethanol degrades latex rapidly, causing micro-perforations that compromise the barrier. Nitrile provides superior chemical resistance to short-chain alcohols and lipid permeation.

  • Eye/Face Protection: Wear tight-fitting chemical splash goggles (ANSI Z87.1 certified).

    • The Causality: If the ethanol solution evaporates or splatters during pipette aspiration, the lipid can cause severe corneal irritation. Standard safety glasses lack the orbital seal required to block aerosolized lipid-solvent mixtures[4].

  • Respiratory Protection & Engineering Controls: Handle strictly within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80-120 fpm.

    • The Causality: The primary inhalation risk comes from the ethanol vehicle, not the low-volatility lipid. However, if aerosolized during vortexing or sonication, the lipid can induce respiratory tract irritation.

Experimental Protocols: Handling & Aliquoting

This step-by-step methodology incorporates self-validating checkpoints to ensure both operator safety and scientific integrity.

Protocol 1: Anaerobic Aliquoting Workflow

  • Preparation: Pre-chill amber glass vials on dry ice.

    • Causality: Amber glass blocks UV-induced free radical chain reactions, and the low temperature reduces solvent volatility.

  • Purging: Insert an argon gas line into the source vial and gently purge the headspace for 10 seconds.

    • Causality: Argon is heavier than air and displaces oxygen, preventing the auto-oxidation of the bis-allylic methylene groups.

  • Transfer: Using positive displacement pipettes, transfer the required volume into the pre-chilled amber vials.

  • Secondary Purge & Seal: Purge the headspace of each new aliquot with argon before immediately sealing with PTFE-lined caps.

  • Self-Validating Checkpoint (Oxidation Assay): Before storing the aliquots, take a 1 µL test sample and measure its UV absorbance at 234 nm.

    • Causality: The formation of conjugated dienes (a primary byproduct of lipid peroxidation) absorbs strongly at 234 nm. A flat baseline at this wavelength validates that your anaerobic handling was successful and the lipid is structurally intact for downstream biological assays.

Spill Management and Chemical Disposal

A spill of 5,8,14-Icosatrienoic acid in ethanol presents immediate flammability and long-term contamination risks.

Protocol 2: Spill Neutralization and Disposal

  • Containment: Immediately extinguish all ignition sources. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Do not use paper towels, as the high surface area combined with drying PUFAs can lead to spontaneous combustion.

  • Saponification (Self-Validating Decontamination): Once the absorbent is swept up, the surface will likely remain slick with residual lipid. Wash the area with a 1M NaOH solution.

    • Causality: The base saponifies the residual fatty acid, converting the lipophilic acid into a water-soluble soap.

    • Validation: The surface is successfully decontaminated when it no longer feels "tacky" or slick to a gloved touch.

  • Disposal: Place all contaminated absorbents and PPE into a high-density polyethylene (HDPE) waste container. Label as "Hazardous Waste: Combustible Lipid/Ethanol Mixture" and dispose of according to institutional EH&S guidelines[4].

Visualizing the Workflow

Below is the logical relationship and operational workflow for the safe handling of this compound.

Workflow A Receive 5,8,14-Icosatrienoic Acid (Check Temp: -20°C) B Don PPE (Nitrile, Splash Goggles, Lab Coat) A->B C Prepare Fume Hood (Ensure Flow Rate >100 fpm) B->C D Solvent Dissolution (Ethanol/DMSO) C->D E Argon Gas Purge (Displace O2) D->E F Aliquot into Amber Vials (Block UV-induced Radicals) E->F G Self-Validation: UV-Vis at 234 nm (Check for Conjugated Dienes) F->G H Store at -20°C (Desiccated) G->H

Fig 1. Workflow for safe handling, aliquoting, and validation of 5,8,14-Icosatrienoic acid.

References

  • Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues. Chemistry and Physics of Lipids / PubMed. Available at:[Link]

  • Formation and action of 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid in Aplysia: a possible second messenger in neurons. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.